2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride
Description
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Properties
IUPAC Name |
2-amino-2-(3-methoxyphenyl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLMFPQGTHFLAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-17-7 | |
| Record name | Benzeneethanol, β-amino-3-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride, a valuable building block in medicinal chemistry. This document outlines a robust and efficient synthetic pathway, commencing with the preparation of the key intermediate, 2-amino-3'-methoxyacetophenone hydrochloride, followed by its reduction to the target β-amino alcohol. Detailed, step-by-step protocols for both synthesis and purification are provided, grounded in established chemical principles and analogous procedures from the scientific literature. Furthermore, this guide details the essential analytical techniques for the structural elucidation and purity verification of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. Expected outcomes and data interpretation are discussed to provide a self-validating framework for researchers.
Introduction and Significance
2-Amino-2-(3-methoxyphenyl)ethanol and its hydrochloride salt are important structural motifs found in a variety of pharmacologically active compounds. The presence of the β-amino alcohol functionality on a substituted phenyl ring makes it a key intermediate for the synthesis of molecules targeting a range of receptors and enzymes. For instance, related structures are known to interact with adrenergic and serotonergic systems, making them valuable for the development of new therapeutics for cardiovascular and neurological disorders.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for handling, formulation, and biological testing.
This guide is designed to provide researchers with the practical knowledge and detailed procedures required to confidently synthesize and characterize this compound, ensuring high purity and verifiable identity for subsequent research and development applications.
Synthetic Strategy and Rationale
The most direct and reliable synthetic route to this compound involves a two-step process:
-
Synthesis of the Precursor: Preparation of 2-amino-3'-methoxyacetophenone hydrochloride.
-
Reduction of the Ketone: Selective reduction of the carbonyl group of the precursor to the corresponding alcohol.
This strategy is predicated on the well-established reactivity of acetophenones and the availability of selective reducing agents that do not affect the aromatic ring or the amino group.
Diagram of the Overall Synthetic Pathway
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Part 1: Synthesis of 2-Amino-3'-methoxyacetophenone Hydrochloride (Precursor)
The synthesis of the α-amino ketone precursor is a critical first step. While this intermediate may be commercially available, this section provides a general, robust method for its synthesis from 3'-methoxyacetophenone, proceeding through an α-brominated intermediate. This method is adapted from standard procedures for the synthesis of α-amino ketones.[2]
Step 1a: α-Bromination of 3'-methoxyacetophenone
-
To a solution of 3'-methoxyacetophenone (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add N-bromosuccinimide (NBS) (1.1 equivalents).
-
Initiate the reaction with a catalytic amount of a radical initiator like benzoyl peroxide or by photo-irradiation (UVA light).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-3'-methoxyacetophenone. This intermediate is often used in the next step without further purification.
Step 1b: Amination and Hydrochloride Salt Formation
-
Dissolve the crude 2-bromo-3'-methoxyacetophenone in a suitable solvent like acetone.
-
Add sodium azide (NaN3) (1.5 equivalents) and a catalytic amount of sodium iodide.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.[3]
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-azido-3'-methoxyacetophenone.
-
Dissolve the crude azide in methanol and add concentrated hydrochloric acid.
-
Add a catalyst, such as 10% Palladium on Carbon (Pd/C).[3]
-
Subject the mixture to hydrogenation (H2 gas, balloon pressure or Parr shaker) at room temperature until the azide is fully reduced to the amine.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Triturate the residue with cold acetone or diethyl ether to precipitate the desired 2-amino-3'-methoxyacetophenone hydrochloride as a solid.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Part 2: Synthesis of this compound
This step involves the selective reduction of the ketone functionality of the precursor to a secondary alcohol. Sodium borohydride (NaBH4) in an alcoholic solvent is an effective and mild reagent for this transformation.
Protocol: Reduction with Sodium Borohydride
-
In a round-bottom flask, dissolve 2-amino-3'-methoxyacetophenone hydrochloride (1 equivalent) in methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise to the stirred solution. The addition is exothermic and may cause gas evolution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting ketone is no longer detectable.
-
Carefully quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid to a pH of ~2 to decompose any remaining borohydride.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with a saturated solution of sodium bicarbonate or dilute sodium hydroxide to a pH of ~9-10.
-
Extract the free base product with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base of 2-Amino-2-(3-methoxyphenyl)ethanol.
-
For the hydrochloride salt, dissolve the crude free base in a minimal amount of diethyl ether or ethyl acetate and add a solution of HCl in ether (or bubble HCl gas) until precipitation is complete.
-
Collect the precipitated white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.
| Reagent/Material | Molar Mass ( g/mol ) |
| 2-Amino-3'-methoxyacetophenone HCl | 201.66 |
| Sodium Borohydride (NaBH4) | 37.83 |
| Methanol (MeOH) | 32.04 |
| 2-Amino-2-(3-methoxyphenyl)ethanol HCl | 203.68 |
Table 1: Molar masses of key reactants and the product.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Workflow for Compound Characterization
Caption: A typical workflow for the characterization of the synthesized compound.
a) Melting Point
The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a pure compound. The melting point should be determined using a calibrated melting point apparatus.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination. Samples should be dissolved in a suitable deuterated solvent, such as DMSO-d6 or D2O.
Expected ¹H NMR Data (in DMSO-d6, 400 MHz):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 | t | 1H | Ar-H (meta to OMe) |
| ~6.90 | m | 3H | Ar-H |
| ~4.80 | m | 1H | CH-OH |
| ~3.80 | s | 3H | OCH₃ |
| ~3.50 | m | 2H | CH₂-NH₃⁺ |
| (broad) | br s | 3H | NH₃⁺ |
| (broad) | br s | 1H | OH |
Note: The presence of exchangeable protons (NH₃⁺ and OH) may lead to broad signals. Their chemical shifts can vary with concentration and temperature.
Expected ¹³C NMR Data (in DMSO-d6, 100 MHz):
| Chemical Shift (δ) ppm | Assignment |
| ~159.5 | Ar-C (C-OMe) |
| ~142.0 | Ar-C (quaternary) |
| ~129.8 | Ar-CH |
| ~119.0 | Ar-CH |
| ~113.5 | Ar-CH |
| ~112.0 | Ar-CH |
| ~70.0 | CH-OH |
| ~55.1 | OCH₃ |
| ~45.0 | CH₂-NH₃⁺ |
Note: These are predicted chemical shifts based on the structure and data from analogous compounds. Actual values may vary slightly.
c) Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to support the structural assignment. For the hydrochloride salt, it is common to observe the mass of the free base after the loss of HCl.
Expected Data (Electrospray Ionization, ESI+):
-
Molecular Formula (Free Base): C₉H₁₃NO₂
-
Exact Mass (Free Base): 167.09
-
Expected [M+H]⁺: 168.10
| m/z | Interpretation |
| 168.10 | [M+H]⁺ of the free base |
| 151.07 | [M+H - H₂O]⁺, loss of water |
| 136.05 | [M+H - H₂O - CH₃]⁺, subsequent loss of a methyl group |
Table 2: Predicted key fragments in the mass spectrum.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of the precursor, 2-amino-3'-methoxyacetophenone hydrochloride, can be confirmed by its own set of characterization data (melting point, NMR) before proceeding to the final reduction step. The final product's identity is then rigorously confirmed by a combination of techniques. A sharp melting point, clean NMR spectra consistent with the expected structure, and a mass spectrum showing the correct molecular ion are all necessary to validate the successful synthesis and high purity of this compound. Any significant deviation from the expected data should prompt a review of the experimental procedure and may indicate the presence of impurities or side products.
Conclusion
This technical guide has detailed a reliable and well-supported pathway for the synthesis and characterization of this compound. By following the outlined experimental protocols and analytical methods, researchers can confidently produce and validate this important chemical intermediate for its use in drug discovery and development. The principles and techniques described are based on established and robust chemical transformations, ensuring a high probability of success for scientists with a foundational knowledge of synthetic organic chemistry.
References
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Journal of Medicinal Chemistry. (2025). Stereoselective Synthesis of Conformationally Restricted γ- and β-Amino Alcohols as GluN2B Subtype-Selective NMDA Receptor Antagonists. ACS Publications. [Link]
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PrepChem. (n.d.). Synthesis of 2-amino-3',4'-dihydroxyacetophenone hydrochloride.[Link]
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PubChem. (n.d.). (S)-2-Amino-2-(3-methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]
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MySkinRecipes. (n.d.). (S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethanol hydrochloride.[Link]
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Wiley Online Library. (n.d.). Supporting Information for Asymmetric Syntheses of (-)-Denopamine and (-)-Arbutamine.[Link]
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MDPI. (2014). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.[Link]
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Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols.[Link]
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Physicochemical properties of 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride
Introduction and Strategic Importance
This compound is a key chemical intermediate whose structural framework is pivotal in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its utility is particularly pronounced in the development of therapeutics targeting the central nervous system and cardiovascular conditions. As a chiral building block, it is instrumental in the creation of enantiomerically pure drugs, a critical factor for ensuring target specificity and minimizing off-target side effects.
This compound serves as a precursor in the synthesis of drugs for neurological and psychiatric disorders, including those modulating serotonin and dopamine pathways to treat conditions like depression and anxiety.[1] Furthermore, its structure is relevant to the development of beta-adrenergic receptor agonists, which are used in therapies for asthma and cardiovascular diseases.[2]
This technical guide provides a comprehensive overview of the essential physicochemical properties, analytical methodologies, and handling protocols for this compound. The content herein is curated for researchers, medicinal chemists, and drug development scientists to facilitate its effective and safe utilization in a laboratory and process development setting.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation. This section details the fundamental identifiers for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | (±)-2-Amino-2-(3-methoxyphenyl)ethanol HCl |
| CAS Number | 1187932-17-7[3] |
| Molecular Formula | C₉H₁₄ClNO₂ |
| Molecular Weight | 203.67 g/mol |
Note on Stereochemistry: The CAS number above typically refers to the racemic mixture. Enantiomer-specific versions exist, such as (S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (CAS: 2095772-96-4) and the (R)-enantiomer, and must be specified when stereospecific synthesis is the objective.[4][5] The free base form of this compound has a molecular formula of C₉H₁₃NO₂ and a molecular weight of approximately 167.21 g/mol .[2][6][7]
Core Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both biological and chemical systems, influencing everything from reaction kinetics to bioavailability.
| Property | Description / Value | Rationale and Scientific Insight |
| Appearance | White to off-white crystalline solid. | This is a typical appearance for small-molecule hydrochloride salts, which tend to form stable crystalline lattices. |
| Melting Point | Data not consistently reported in public literature. | The melting point is a critical indicator of purity. It should be determined experimentally using a calibrated apparatus (e.g., Differential Scanning Calorimetry or a standard melting point apparatus) on a new batch. |
| Solubility | Expected to be soluble in water and polar organic solvents such as ethanol and methanol. | The presence of the hydrochloride salt significantly enhances aqueous solubility compared to the free base by forming an ionized species. The molecule's amphiphilic nature, with a polar amino-alcohol group and a nonpolar phenyl ring, allows for solubility in polar organic solvents. |
| pKa | Estimated pKa of the primary amine is ~9-10. | The pKa of the aminium ion is crucial for understanding pH-dependent solubility. At pH values significantly below the pKa, the compound will be predominantly in its protonated, more water-soluble cationic form. This is a critical consideration for developing aqueous formulations and designing purification strategies like acid-base extractions. |
Analytical Characterization and Quality Control
A robust analytical workflow is essential to confirm the identity, purity, and quality of this compound.
Overall Analytical Workflow
The following diagram outlines a standard workflow for the qualification of a new batch of the material.
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An In-depth Technical Guide to the Synthesis of (S)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride
Abstract
(S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a chiral amino alcohol of significant interest in the pharmaceutical industry. It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological and psychiatric disorders.[1] The precise stereochemistry of this intermediate is crucial for the efficacy and safety of the final drug products. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining enantiomerically pure (S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride, with a focus on asymmetric reduction and chiral resolution methodologies. Detailed experimental protocols, mechanistic insights, and data presentation are included to assist researchers and drug development professionals in this field.
Introduction: The Significance of Chiral Amino Alcohols
Chiral 1,2-amino alcohols are a privileged structural motif found in numerous natural products and synthetic drugs.[2] The stereochemical configuration of the amino and hydroxyl groups plays a pivotal role in their biological activity, often dictating the interaction with chiral receptors and enzymes. (S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride belongs to this important class of compounds. Its synthesis in high enantiomeric purity is a critical step in the development of novel therapeutics. The primary challenge in its synthesis lies in the stereoselective construction of the chiral center bearing the amino and phenyl groups.
Strategic Approaches to the Synthesis of (S)-2-Amino-2-(3-methoxyphenyl)ethanol
Two principal strategies are commonly employed for the synthesis of enantiomerically pure chiral amino alcohols like the target compound:
-
Asymmetric Synthesis: This approach involves the direct creation of the desired stereocenter from a prochiral precursor. The most common method is the asymmetric reduction of a corresponding α-aminoketone.
-
Chiral Resolution: This strategy begins with the synthesis of a racemic mixture of the amino alcohol, followed by the separation of the enantiomers.
This guide will detail a primary synthetic pathway based on asymmetric reduction, which is often more efficient and atom-economical. Chiral resolution will be discussed as a viable alternative.
Primary Synthetic Route: Asymmetric Reduction of 2-Amino-1-(3-methoxyphenyl)ethanone
The most direct route to (S)-2-Amino-2-(3-methoxyphenyl)ethanol is the asymmetric reduction of the prochiral ketone, 2-amino-1-(3-methoxyphenyl)ethanone. This transformation can be achieved using either chemical catalysts or biocatalysts.
Synthesis of the Precursor: 2-Amino-1-(3-methoxyphenyl)ethanone Hydrochloride
The synthesis of the ketone precursor is the first critical step. A common method involves the bromination of 3'-methoxyacetophenone followed by amination. To prevent side reactions during the subsequent reduction, the amino group is often protected.
Diagram of the Synthetic Workflow:
Caption: Proposed synthetic workflow for (S)-2-Amino-2-(3-methoxyphenyl)ethanol HCl.
Asymmetric Reduction of the Ketone
The enantioselective reduction of the α-aminoketone is the key stereochemistry-determining step.
Chemical Catalysis:
One effective method is the use of a chiral borane reagent, prepared in situ from a chiral amino alcohol and borane.[3] For example, a reagent prepared from borane and a chiral α,α-diphenyl-β-amino alcohol can achieve high enantioselectivity in the reduction of various ketones.[3]
Biocatalysis:
An increasingly popular and environmentally friendly alternative is the use of ketoreductases (KREDs) or whole-cell biocatalysts.[4] These enzymes exhibit high chemo-, regio-, and stereoselectivity.[4] A screening of various microorganisms or isolated enzymes would be necessary to identify a suitable catalyst for the specific substrate. The asymmetric reduction of substituted acetophenones using microorganisms like Rhodotorula glutinis has been shown to produce the (S)-enantiomer with high enantiopurity.[5]
Table 1: Comparison of Asymmetric Reduction Methods
| Method | Catalyst/Reagent | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Chemical | Chiral oxazaborolidine-borane complex | 90-98% | High enantioselectivity, well-established | Requires stoichiometric chiral auxiliary, sensitive to air and moisture |
| Biocatalytic | Ketoreductase (KRED) | >99% | High enantioselectivity and specificity, mild reaction conditions, environmentally friendly | Requires screening for suitable enzyme, potential for substrate/product inhibition |
Detailed Experimental Protocols
The following protocols are representative procedures based on established methodologies for similar transformations. Researchers should optimize these conditions for their specific setup.
Protocol 1: Synthesis of 2-Amino-1-(3-methoxyphenyl)ethanone Hydrochloride (Precursor)
-
Bromination of 3'-Methoxyacetophenone: To a solution of 3'-methoxyacetophenone (1 eq.) in acetic acid, add a solution of bromine (1 eq.) in acetic acid dropwise at room temperature. Stir for 2-4 hours until TLC indicates complete consumption of the starting material. Pour the reaction mixture into ice water and collect the precipitated 2-bromo-1-(3-methoxyphenyl)ethanone by filtration.
-
Azidation: Dissolve the crude bromo-ketone in a mixture of acetone and water. Add sodium azide (1.2 eq.) and stir at room temperature for 12-16 hours. Remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to give 2-azido-1-(3-methoxyphenyl)ethanone.
-
Reduction and Salt Formation: Dissolve the azido-ketone in methanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Filter the catalyst through Celite and concentrate the filtrate. Dissolve the residue in diethyl ether and add a solution of HCl in ether to precipitate the hydrochloride salt. Collect the solid by filtration to yield 2-amino-1-(3-methoxyphenyl)ethanone hydrochloride.
Protocol 2: Asymmetric Reduction to (S)-2-Amino-2-(3-methoxyphenyl)ethanol
Method A: Chemical Reduction
-
Preparation of the Chiral Reducing Agent: In a flame-dried flask under a nitrogen atmosphere, dissolve the chiral amino alcohol auxiliary (e.g., (1R,2S)-1-amino-2-indanol) (1.1 eq.) in anhydrous THF. Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (1.1 eq.). Stir for 1 hour at 0 °C.
-
Reduction: To the solution of the chiral reducing agent, add a solution of 2-amino-1-(3-methoxyphenyl)ethanone (as the free base, 1 eq.) in anhydrous THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1M HCl. Stir for 1 hour. Basify the mixture with aqueous NaOH and extract with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Formation of the Hydrochloride Salt
-
Dissolve the purified (S)-2-Amino-2-(3-methoxyphenyl)ethanol in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring until precipitation is complete.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain (S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride.
Alternative Strategy: Chiral Resolution
An alternative to asymmetric synthesis is the resolution of racemic 2-amino-2-(3-methoxyphenyl)ethanol.[6]
Diagram of Chiral Resolution Workflow:
Caption: General workflow for the chiral resolution of a racemic amino alcohol.
This method involves reacting the racemic amino alcohol with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a mixture of diastereomeric salts.[6] These salts have different physical properties and can be separated by fractional crystallization.[6] After separation, the desired diastereomer is treated with a base to liberate the enantiomerically pure amino alcohol.
Conclusion
The synthesis of (S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a key process for the development of important pharmaceutical compounds. This guide has outlined the primary synthetic strategies, focusing on the asymmetric reduction of a ketone precursor as an efficient and modern approach. The provided protocols, based on established chemical principles, offer a solid foundation for researchers in this field. The choice between asymmetric synthesis and chiral resolution will depend on factors such as scalability, cost, and available resources. With careful execution and optimization, high-quality, enantiomerically pure (S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride can be reliably produced.
References
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Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. Available at: [Link]
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(S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethanol hydrochloride. MySkinRecipes. Available at: [Link]
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1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. ACS Publications. Available at: [Link]
-
Asymmetric reduction of aromatic ketones. II: An enantioselective synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. Semantic Scholar. Available at: [Link]
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Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Asymmetric Reduction of Substituted Acetophenones Using Once Immobilized Rhodotorula Glutinis Cells. PubMed. Available at: [Link]
-
Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC - NIH. Available at: [Link]
-
Chiral resolution. Wikipedia. Available at: [Link]
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The Pharmacological Potential of 2-Amino-2-(3-methoxyphenyl)ethanol Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling a Versatile Scaffold
The 2-amino-2-(3-methoxyphenyl)ethanol scaffold represents a privileged structural motif in medicinal chemistry, serving as a foundational template for the development of potent and selective modulators of key physiological targets. Its inherent chirality and the electronic properties conferred by the meta-methoxy group on the phenyl ring provide a unique framework for designing molecules with tailored biological activities.[1][2] This technical guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives based on this core structure, with a primary focus on their interactions with adrenergic receptors and monoamine oxidase enzymes. For researchers and drug development professionals, understanding the nuances of this scaffold is paramount for unlocking its full therapeutic promise.
Core Biological Targets and Therapeutic Rationale
Derivatives of 2-amino-2-(3-methoxyphenyl)ethanol have predominantly been investigated for their activity at two major classes of pharmacological targets: G-protein coupled receptors (GPCRs), specifically β-adrenergic receptors, and enzymes involved in neurotransmitter metabolism, namely monoamine oxidases (MAO).
Adrenergic Receptor Modulation
The phenylethanolamine backbone is a classic pharmacophore for adrenergic receptor ligands. The substitution pattern on the aromatic ring and the nature of the substituent on the amino group are critical determinants of activity and selectivity.
-
β-Adrenergic Agonism: Many derivatives are designed as β-adrenergic agonists. The meta-substituted methoxy group can influence receptor binding and activation. For instance, in the context of β2-adrenergic agonists for bronchodilation, the nature of the meta-substituent is crucial for potency and selectivity.[3][4] The rationale for developing such agonists lies in their potential to treat conditions like asthma and chronic obstructive pulmonary disease (COPD).[5]
-
Structure-Activity Relationships (SAR) for β-Adrenergic Agonists:
-
The Amino Substituent: A secondary amine is generally essential for agonist activity. The bulkiness of the N-substituent influences selectivity for β-receptor subtypes.[6]
-
The Phenyl Ring: The hydroxyl groups in catecholamines are key for hydrogen bonding with the receptor. The 3-methoxy group in the 2-amino-2-(3-methoxyphenyl)ethanol scaffold can act as a bioisosteric replacement for a hydroxyl group, influencing binding affinity and metabolic stability.[6][7]
-
Stereochemistry: The stereochemistry of the ethanolamine side chain is critical, with the (R)-enantiomer typically being the more active eutomer for β-agonist activity.[1]
-
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[8][9] Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[8][10]
-
MAO-A and MAO-B Isoforms: There are two main isoforms of MAO, A and B, which differ in their substrate specificity and inhibitor selectivity. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine.[10]
-
Therapeutic Implications:
-
Structure-Activity Relationships (SAR) for MAO Inhibitors: The SAR for MAO inhibitors is complex. For amphetamine derivatives, a related class of compounds, substituents on the aromatic ring that are electron-donating tend to increase MAO-A inhibitory activity.[12] The specific substitution pattern on the phenyl ring of 2-amino-2-(3-methoxyphenyl)ethanol derivatives would likely influence their potency and selectivity for MAO-A versus MAO-B.
Synthetic Strategies
The synthesis of 2-amino-2-(3-methoxyphenyl)ethanol derivatives typically involves a multi-step process starting from commercially available precursors. A general synthetic workflow is outlined below.
Caption: General synthetic route for 2-Amino-2-(3-methoxyphenyl)ethanol derivatives.
Experimental Protocols for Biological Evaluation
To assess the biological activity of newly synthesized 2-amino-2-(3-methoxyphenyl)ethanol derivatives, a series of in vitro assays are essential. The following protocols provide a framework for evaluating their effects on β-adrenergic receptors and monoamine oxidase.
Protocol 1: β-Adrenergic Receptor Binding Assay
This protocol determines the binding affinity of a test compound to β-adrenergic receptors using a competitive radioligand binding assay.[13]
Objective: To determine the inhibitory constant (Ki) of a test compound for β2-adrenergic receptors.
Materials:
-
Membrane preparations from cells expressing the human β2-adrenergic receptor.
-
[³H]-Dihydroalprenolol (DHA) as the radioligand.
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the binding buffer, a fixed concentration of [³H]-DHA, and the test compound at various concentrations.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known β-adrenergic antagonist (e.g., propranolol).
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: β2-Adrenergic Receptor Functional Assay (cAMP Accumulation)
This protocol assesses the functional activity (agonist or antagonist) of a test compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.[5]
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound at the β2-adrenergic receptor.
Materials:
-
HEK293 cells stably expressing the human β2-adrenergic receptor.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).
-
Isoproterenol (a known β-agonist).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure: For Agonist Activity:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with assay buffer and incubate.
-
Add the test compound at various concentrations and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and determine the EC50 value.
For Antagonist Activity:
-
Pre-incubate the cells with the test compound at various concentrations.
-
Add a fixed concentration of isoproterenol (at its EC80) and incubate.
-
Measure the intracellular cAMP concentration as described above.
-
Generate an inhibition curve and determine the IC50 value.
Caption: Workflow for β-adrenergic agonist functional assay.
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay
This protocol measures the inhibitory activity of a test compound against MAO-A and MAO-B using a fluorescence-based method.[10][14]
Objective: To determine the IC50 values of a test compound for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Amplex® Red reagent (a fluorogenic substrate).
-
Horseradish peroxidase (HRP).
-
Substrates: p-tyramine for MAO-A and benzylamine for MAO-B.
-
Known inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
A fluorescence microplate reader.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Amplex® Red, and HRP.
-
In a 96-well black plate, add the reaction mixture, the respective MAO enzyme (A or B), and the test compound at various concentrations.
-
Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the appropriate substrate (p-tyramine for MAO-A or benzylamine for MAO-B).
-
Measure the fluorescence intensity at timed intervals (e.g., every 5 minutes for 30 minutes) with excitation and emission wavelengths appropriate for the resorufin product.
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each concentration of the test compound.
-
Generate a dose-response curve and calculate the IC50 value.
Data Presentation and Interpretation
The biological data obtained from these assays should be systematically organized for clear interpretation and comparison.
Table 1: Adrenergic Receptor Activity of Hypothetical Derivatives
| Compound ID | β2 Binding Affinity (Ki, nM) | β2 Functional Agonism (EC50, nM) | β1/β2 Selectivity Ratio |
| Parent | 150.2 | 250.5 | 1.5 |
| Derivative A | 25.8 | 45.3 | 10.2 |
| Derivative B | 5.2 | 8.9 | 50.7 |
| Derivative C | 350.1 | >1000 | N/A |
Table 2: Monoamine Oxidase Inhibition of Hypothetical Derivatives
| Compound ID | MAO-A Inhibition (IC50, µM) | MAO-B Inhibition (IC50, µM) | MAO-B/A Selectivity Index |
| Parent | 25.6 | 10.2 | 0.4 |
| Derivative D | 50.1 | 0.5 | 100.2 |
| Derivative E | 1.2 | 2.5 | 2.1 |
| Derivative F | >100 | 85.3 | N/A |
Conclusion and Future Directions
The 2-amino-2-(3-methoxyphenyl)ethanol scaffold is a versatile starting point for the design of novel therapeutics targeting adrenergic receptors and monoamine oxidases. The structure-activity relationships discussed herein provide a roadmap for optimizing potency and selectivity. Future research should focus on synthesizing and evaluating a broader range of derivatives to further elucidate the SAR for these targets. Moreover, in vivo studies are warranted for promising candidates to assess their pharmacokinetic properties and therapeutic efficacy in relevant disease models. The systematic application of the described synthetic and biological evaluation workflows will be instrumental in advancing compounds from this chemical class toward clinical development.
References
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- Mathew, B., & Suresh, J. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (Vol. 2723, pp. 315-325). Humana, New York, NY.
- Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Springer Protocols.
- Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
- Clark, B. J. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta-Receptor Ligands. American Journal of Hypertension, 2(7), 245S-251S.
- Zhang, Z., et al. (2007). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 28(3), 425-431.
- Yan, Q., et al. (2014). Trafficking assays of the β2-adrenergic receptor (β2AR).
- Mahajan, S., & Insel, P. A. (1985). Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors. Endocrinology, 116(4), 1373-1380.
- Maguire, M. E., et al. (1977). In vitro study of beta-adrenergic receptors. Annual Review of Pharmacology and Toxicology, 17, 575-604.
- Reyes-Parada, M., et al. (2005). Monoamine oxidase inhibitory properties of some methoxylated and alkylthio amphetamine derivatives: structure-activity relationships. Journal of Neurochemistry, 92(3), 593-604.
- Kaiser, C., et al. (1975). Adrenergic agents. 3. Synthesis and adrenergic activity of some catecholamine analogs bearing a substituted sulfonyl or sulfonylalkyl group in the meta position. Journal of Medicinal Chemistry, 18(7), 674-683.
- MySkinRecipes. (n.d.). (R)-2-Amino-2-(3-methoxyphenyl)ethanol.
- BenchChem. (n.d.). Application Notes and Protocols for Beta-2 Adrenergic Receptor Binding Assay for Milveterol.
- Procopiou, P. A., et al. (2010). Synthesis and Structure−Activity Relationships of Long-acting β2 Adrenergic Receptor Agonists Incorporating Metabolic Inactivation: An Antedrug Approach. Journal of Medicinal Chemistry, 53(11), 4522-4534.
- Ariëns, E. J. (1967). THE STRUCTURE‐ACTIVITY RELATIONSHIPS OF BETA ADRENERGIC DRUGS AND BETA ADRENERGIC BLOCKING DRUGS. Annals of the New York Academy of Sciences, 139(3), 606-631.
- Jen, T., et al. (1977). Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. Journal of Medicinal Chemistry, 20(8), 1029-1035.
- Boivin, B., et al. (2006). Functional beta-adrenergic receptor signalling on nuclear membranes in adult rat and mouse ventricular cardiomyocytes. Cardiovascular Research, 71(1), 69-78.
- Chagraoui, A., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1191.
- PubChem. (n.d.). (S)-2-Amino-2-(3-methoxyphenyl)ethanol.
- Ökten, S., et al. (2022).
- Ghandi, M., & Tabrizi, R. (2011). Regulation of β-adrenergic receptor function: An emphasis on receptor resensitization. Iranian Journal of Pharmaceutical Research, 10(2), 193-204.
- Ökten, S., et al. (2022).
- Nikolova, Y., et al. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 26(16), 4983.
- Cignarella, G., et al. (1993). Synthesis and adrenergic beta-blocking activity of ortho-, meta- and para-oxypropanolamino-substituted [(benzylideneamino)oxy]propanolamines. Il Farmaco, 48(6), 847-860.
- Sari, Y., et al. (2023). the potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Rasayan Journal of Chemistry, 16(3), 1600-1606.
- Gentili, F., et al. (1995). Synthesis and β-Adrenergic Activity of a Series of 3-(Substituted- Benzylideneaminoxy)propanolamine Derivatives. Archiv der Pharmazie, 328(1), 39-46.
- Talgiramov, M., et al. (2021). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules, 26(21), 6667.
- Malan, S. F., et al. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Medicinal Chemistry Research, 32(5), 899-911.
- CymitQuimica. (n.d.). 2-(3-Amino-5-methoxyphenyl)ethanol.
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The Synthesis and Application of 2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride: A Technical Guide for Pharmaceutical Development
Foreword: The Unseen Backbone of Modern Therapeutics
In the intricate world of pharmaceutical development, the journey from a promising molecule to a life-saving drug is long and fraught with scientific challenges. At the heart of this journey lie the pharmaceutical intermediates – the unsung heroes that form the structural backbone of Active Pharmaceutical Ingredients (APIs). Among these, 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride stands out as a key chiral building block, pivotal in the synthesis of a range of therapeutics, most notably in the class of β2-adrenergic agonists used in the management of respiratory diseases.
This technical guide, designed for researchers, medicinal chemists, and professionals in drug development, provides an in-depth exploration of this compound. Moving beyond a simple recitation of facts, this document delves into the causality behind synthetic strategies, the intricacies of quality control, and the practical application of this intermediate in the synthesis of complex APIs. Our aim is to equip you with not just the "what" and the "how," but the critical "why" that underpins the successful utilization of this versatile molecule.
Physicochemical Properties and Structural Significance
This compound is a chiral amino alcohol. The presence of a stereocenter at the carbon bearing the amino and hydroxyl groups makes it a valuable precursor for enantiomerically pure drugs, which is crucial for ensuring receptor specificity and minimizing off-target effects and potential side effects.[1] The 3-methoxy substitution on the phenyl ring is a key structural feature that influences its electronic properties and binding interactions with target proteins.
| Property | Value |
| Chemical Formula | C₉H₁₄ClNO₂ |
| Molecular Weight | 203.67 g/mol |
| Appearance | White to off-white crystalline solid |
| Chirality | Exists as (R) and (S) enantiomers |
| CAS Number | 532987-19-2 ((R)-hydrochloride) |
The hydrochloride salt form enhances the stability and water solubility of the compound, facilitating its handling and use in subsequent reaction steps.
Enantioselective Synthesis: A Step-by-Step Protocol
The synthesis of enantiomerically pure this compound is a critical step in its utilization as a pharmaceutical intermediate. A common and effective strategy involves the asymmetric reduction of a corresponding α-aminoketone precursor. This approach ensures a high degree of stereochemical control.
Rationale for the Synthetic Route
The chosen synthetic pathway prioritizes enantioselectivity and yield. It begins with the preparation of an α-bromo ketone, which is then converted to an α-azido ketone. The subsequent asymmetric reduction of the ketone to a chiral alcohol, followed by the reduction of the azide to a primary amine, provides the desired chiral amino alcohol. This multi-step process allows for purification at intermediate stages, ensuring the high purity of the final product.
Detailed Synthesis Protocol
Step 1: Synthesis of 2-Bromo-1-(3-methoxyphenyl)ethan-1-one
-
To a solution of 3'-methoxyacetophenone (1 equivalent) in a suitable solvent such as methanol or ethyl acetate, add a brominating agent like N-bromosuccinimide (NBS) (1.1 equivalents).
-
The reaction is typically initiated with a radical initiator, for example, a small amount of azobisisobutyronitrile (AIBN), and is often carried out under reflux for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield 2-bromo-1-(3-methoxyphenyl)ethan-1-one.
Step 2: Synthesis of 2-Azido-1-(3-methoxyphenyl)ethan-1-one
-
Dissolve the 2-bromo-1-(3-methoxyphenyl)ethan-1-one (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed, as indicated by TLC.
-
The reaction mixture is then poured into water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to give 2-azido-1-(3-methoxyphenyl)ethan-1-one.
Step 3: Asymmetric Reduction to (R)-2-Azido-1-(3-methoxyphenyl)ethanol
-
This crucial enantioselective step can be achieved using a chiral reducing agent. A common choice is a borane reagent in the presence of a chiral oxazaborolidine catalyst (e.g., (R)-Corey-Bakshi-Shibata catalyst).
-
Dissolve the 2-azido-1-(3-methoxyphenyl)ethan-1-one (1 equivalent) in an anhydrous solvent like tetrahydrofuran (THF) and cool the solution to a low temperature (e.g., -20°C).
-
Add the chiral catalyst (typically 0.1 equivalents) followed by the slow addition of a borane source (e.g., borane-dimethyl sulfide complex).
-
The reaction is stirred at low temperature for several hours.
-
Carefully quench the reaction with methanol, followed by an acidic workup.
-
The product is extracted, and the organic layer is purified by column chromatography to yield the enantiomerically enriched (R)-2-azido-1-(3-methoxyphenyl)ethanol.
Step 4: Reduction of the Azide to (R)-2-Amino-2-(3-methoxyphenyl)ethanol
-
The azido group is reduced to a primary amine via catalytic hydrogenation.
-
Dissolve the (R)-2-azido-1-(3-methoxyphenyl)ethanol (1 equivalent) in a solvent such as methanol or ethanol.
-
Add a catalyst, for example, 10% Palladium on carbon (Pd/C).
-
The mixture is then subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred for several hours at room temperature.
-
After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated.
Step 5: Formation of the Hydrochloride Salt
-
Dissolve the crude (R)-2-Amino-2-(3-methoxyphenyl)ethanol in a suitable solvent like isopropanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid in the same solvent while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride.
}
Synthesis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl.
Application in API Synthesis: The Gateway to β2-Agonists
The primary utility of this compound lies in its role as a precursor for the synthesis of long-acting β2-agonists (LABAs). These drugs are crucial in the management of asthma and chronic obstructive pulmonary disease (COPD). The chiral nature of the intermediate is paramount, as the pharmacological activity of β2-agonists is often confined to a single enantiomer.
A representative application is the synthesis of Arformoterol, the (R,R)-enantiomer of formoterol. While the full synthesis of Arformoterol is complex, a key step involves the N-alkylation of a chiral amine with a phenylethanolamine derivative.[2][3][4]
Illustrative Synthetic Step: N-Alkylation
In a hypothetical synthesis of a β2-agonist structurally related to formoterol, (R)-2-Amino-2-(3-methoxyphenyl)ethanol would be reacted with a suitable electrophile.
Reaction:
(R)-2-Amino-2-(3-methoxyphenyl)ethanol + R-X → N-substituted-(R)-2-Amino-2-(3-methoxyphenyl)ethanol
Where R-X is an alkylating agent, for instance, a compound containing a leaving group (X) like a bromide or a tosylate. This reaction couples the chiral amino alcohol with another part of the final API molecule.
}
Role of the intermediate in API synthesis.
Quality Control and Analytical Methods
Ensuring the purity and enantiomeric excess of this compound is non-negotiable in pharmaceutical manufacturing.[2] A robust quality control strategy involves a combination of chromatographic and spectroscopic techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of the intermediate.
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating the enantiomers of amino alcohols.
-
Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.
-
Detection: UV detection is suitable due to the presence of the phenyl ring chromophore.
| Parameter | Typical Value |
| Column | Chiralpak AD-H or similar |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound. The spectra would show characteristic peaks for the aromatic protons, the methoxy group, and the protons on the ethanolamine backbone.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups, including the O-H and N-H stretches of the alcohol and amine, and the C-O stretch of the methoxy group.
Workflow for Quality Control
}
Quality control workflow for the intermediate.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Conclusion: A Cornerstone of Chiral Synthesis
This compound exemplifies the critical role of well-characterized, high-purity intermediates in the pharmaceutical industry. Its carefully designed synthesis, leading to a specific enantiomer, is a testament to the advancements in asymmetric synthesis. For the medicinal chemist and the process development scientist, a thorough understanding of this intermediate—from its synthesis to its analytical control—is not merely academic; it is a prerequisite for the successful development of next-generation therapeutics. The insights and protocols provided in this guide are intended to serve as a valuable resource in this endeavor, fostering innovation and excellence in the synthesis of life-changing medicines.
References
-
Hett, R., et al. (1998). Large-scale synthesis of enantio- and diastereomerically pure (R,R)-formoterol. Organic Process Research & Development, 2(2), 96-99. [Link]
- Hett, R., Senanayake, C.H., Fang, K.Q., Wald, S.A., Redmon, M.P., & Gao, Y. (2000). Formoterol process. U.S. Patent No. 6,040,344. Washington, DC: U.S.
- Cipla Limited. (2015). Process for the synthesis of arformoterol. U.S. Patent No. 9,029,421. Washington, DC: U.S.
-
MySkinRecipes. (n.d.). (R)-2-Amino-2-(3-methoxyphenyl)ethanol. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Analysis of 2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride
Introduction: Elucidating a Key Pharmaceutical Building Block
2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a member of the phenylethanolamine class of compounds, a structural motif present in numerous biologically active molecules and pharmaceuticals. Its utility often lies as a critical intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), particularly those targeting neurological and psychiatric pathways.[1] An unambiguous confirmation of its structure and purity is paramount for ensuring the quality, safety, and efficacy of the final drug product.
This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecule's structure and its spectral output, providing field-proven protocols and interpretive insights to empower researchers in their analytical endeavors.
Molecular Structure:
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.
Workflow for NMR Analysis
Caption: General workflow for NMR spectroscopic analysis.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a quantitative map of all proton environments. The choice of a deuterated solvent is critical; DMSO-d₆ is often preferred over D₂O as it allows for the observation of exchangeable protons from the hydroxyl (-OH) and ammonium (-NH₃⁺) groups.
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Insights |
| Aromatic (H-4, H-5, H-6) | 6.8 - 7.3 | Multiplets (m) | 3H | The meta-substitution pattern results in complex splitting. The H-5 proton, a triplet, will be upfield from the others. The electron-donating -OCH₃ group shields the ortho (H-2, H-6) and para (H-4) positions. |
| Aromatic (H-2) | ~6.9 | Singlet (s) or narrow triplet (t) | 1H | This proton is ortho to both substituents and may appear as a near-singlet or finely split triplet. |
| Methine (CH-NH₃⁺) | ~4.5 - 5.0 | Multiplet (m) | 1H | This chiral center proton is coupled to the adjacent diastereotopic methylene protons, resulting in a complex multiplet. Its downfield shift is due to the adjacent electronegative oxygen and nitrogen atoms. |
| Methoxy (O-CH₃) | ~3.7 - 3.8 | Singlet (s) | 3H | Methoxy groups consistently appear as a sharp singlet in this region, serving as an excellent internal reference point.[2][3] |
| Methylene (CH₂-OH) | ~3.5 - 3.8 | Multiplet (m) | 2H | These protons are diastereotopic due to the adjacent chiral center. They will exhibit complex splitting from coupling to each other (geminal coupling) and the methine proton (vicinal coupling). |
| Ammonium (NH₃⁺) | 8.0 - 9.0 | Broad singlet (br s) | 3H | As a hydrochloride salt, the amine is protonated. The signal is typically broad due to quadrupolar relaxation and exchange with trace water. Its chemical shift can be concentration-dependent. |
| Hydroxyl (CH₂-OH) | 4.5 - 5.5 | Broad singlet (br s) | 1H | The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, temperature, and concentration due to hydrogen bonding. |
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. It is typically acquired with proton decoupling, resulting in a spectrum of singlets.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale & Key Insights |
| Aromatic (C-O) | ~159 | The carbon directly attached to the electronegative ether oxygen is the most downfield of the aromatic signals.[4] |
| Aromatic (C-CH) | ~145 | The ipso-carbon to which the ethanolamine chain is attached. |
| Aromatic (CH) | 110 - 130 | The remaining four aromatic CH carbons will appear in this region. The specific shifts are influenced by the electronic effects of the substituents.[4] |
| Methine (CH-NH₃⁺) | ~70 - 75 | This carbon is shifted downfield by both the adjacent hydroxyl and ammonium groups. |
| Methylene (CH₂-OH) | ~60 - 65 | The carbon of the primary alcohol. |
| Methoxy (O-CH₃) | ~55 | A characteristic and reliable signal for methoxy carbons.[2][4] |
Experimental Protocol for NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Instrumentation: Place the tube in the NMR spectrometer.
-
Acquisition: Acquire a standard ¹H spectrum followed by a ¹³C{¹H} spectrum. If structural ambiguities remain, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to confirm proton-proton and proton-carbon connectivities, respectively.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the spectrum is rich with characteristic bands confirming its key structural features.
Workflow for IR Analysis
Caption: Workflow for Attenuated Total Reflectance (ATR) IR analysis.
Interpretation of Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Significance |
| 3500 - 3200 | O-H Stretch | Alcohol (-OH) | Broad, Strong | The broadness is indicative of hydrogen bonding. This is a classic signature for an alcohol.[5] |
| 3100 - 3000 | C-H Stretch | Aromatic (sp²) | Medium | Confirms the presence of the phenyl ring. |
| 3000 - 2850 | C-H Stretch | Aliphatic (sp³) | Medium | Corresponds to the C-H bonds of the ethanolamine chain and the methoxy group.[6][7] |
| 3000 - 2500 | N-H Stretch | Ammonium (-NH₃⁺) | Broad, Strong | This very broad and strong absorption is highly characteristic of an amine salt. It often overlaps with the C-H stretching region.[8][9] |
| 1610 & 1490 | C=C Stretch | Aromatic Ring | Medium-Strong | These two bands are typical for the skeletal vibrations of a benzene ring. |
| 1600 - 1500 | N-H Bend | Ammonium (-NH₃⁺) | Medium | Asymmetric and symmetric bending modes of the ammonium group provide further confirmation of the salt form.[10] |
| 1280 - 1230 | C-O Stretch | Aryl Ether | Strong | A strong band in this region is indicative of the asymmetric C-O-C stretch of the methoxy group attached to the aromatic ring.[10] |
| 1100 - 1050 | C-O Stretch | Primary Alcohol | Strong | This strong absorption confirms the presence of the C-O bond in the ethanol portion of the molecule. |
Experimental Protocol for IR (ATR Method)
Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to capture the spectrum of the ambient environment.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the crystal.
-
Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial structural information through controlled fragmentation of the parent molecule. For a pre-charged species like a hydrochloride salt, Electrospray Ionization (ESI) is the ideal technique, as it gently transfers the existing ion from solution into the gas phase.
Molecular Ion and Fragmentation Pathways
In positive-ion ESI-MS, the instrument will detect the cationic form of the molecule, which is the free base protonated at the nitrogen atom.
-
Free Base Formula: C₉H₁₃NO₂
-
Monoisotopic Mass of Free Base: 167.0946 g/mol
-
Expected [M+H]⁺ Ion: m/z 168.1024
Once the parent ion is isolated and subjected to collision-induced dissociation (CID) in an MS/MS experiment, it fragments in predictable ways that reveal its structure. Phenylethanolamines exhibit characteristic cleavage patterns.[11][12][13]
Proposed ESI-MS Fragmentation Pathways
Sources
- 1. (S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethanol hydrochloride [myskinrecipes.com]
- 2. acdlabs.com [acdlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. Nonempiric Anharmonic Computations of IR Spectra of Ethanol Conformers in B3LYP/ÑÑ-pVQZ Approximation (Stretch С-Ð Vibrations) [article.sapub.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
- 12. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]
An In-depth Technical Guide to Potential Therapeutic Targets for 2-Amino-2-(3-methoxyphenyl)ethanol Derivatives
Foreword: From Chemical Scaffold to Therapeutic Innovation
The 2-amino-2-(3-methoxyphenyl)ethanol scaffold represents a privileged chemical structure in medicinal chemistry. While seemingly simple, its phenylethanolamine core is the foundation for compounds that interact with critical physiological pathways. The strategic placement of a methoxy group on the phenyl ring at the meta position significantly influences the molecule's electronic and steric properties, thereby dictating its pharmacological profile. This guide moves beyond a singular focus, delving into both the well-established and the prospective therapeutic targets for derivatives of this scaffold. We will dissect the established pharmacology of the alpha-1 adrenergic receptor agonist, Midodrine, and its active metabolite, desglymidodrine, as a case study in successful drug development. Subsequently, we will explore novel, evidence-informed hypotheses for other potential targets, providing a roadmap for future research and development endeavors. This document is intended for drug development professionals, researchers, and scientists dedicated to the discovery of novel therapeutics.
Part 1: The Alpha-1 Adrenergic Receptor - A Validated Target
The most prominent therapeutic application stemming from the 2-amino-2-(3-methoxyphenyl)ethanol core is the treatment of orthostatic hypotension, mediated by the prodrug Midodrine. Upon administration, Midodrine is enzymatically hydrolyzed to its active metabolite, desglymidodrine. Desglymidodrine is a potent and selective agonist of the alpha-1 adrenergic receptors located on the vasculature.
Mechanism of Action: A Cascade of Vasoconstriction
Desglymidodrine's therapeutic effect is a direct consequence of its interaction with alpha-1 adrenergic receptors on arteriolar and venous smooth muscle. This interaction initiates a well-defined signaling cascade:
-
Receptor Binding: Desglymidodrine binds to the alpha-1 adrenergic receptor, a G-protein coupled receptor (GPCR) of the Gq alpha subunit family.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the Gq alpha subunit.
-
Phospholipase C (PLC) Activation: The activated Gq subunit stimulates PLC.
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytoplasm.
-
Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, resulting in smooth muscle contraction and subsequent vasoconstriction. This increase in peripheral vascular resistance elevates standing, sitting, and supine blood pressures.
Visualizing the Alpha-1 Adrenergic Signaling Pathway
Caption: Desglymidodrine-induced vasoconstriction pathway.
Experimental Validation Workflow
A robust validation of a novel 2-amino-2-(3-methoxyphenyl)ethanol derivative's activity at the alpha-1 adrenergic receptor requires a multi-tiered approach.
Table 1: Experimental Protocol Summary for Alpha-1 Adrenergic Receptor Targeting
| Experiment | Objective | Key Parameters | Expected Outcome for an Agonist |
| Radioligand Binding Assay | Determine binding affinity (Ki) to alpha-1 adrenergic receptor subtypes. | Radioligand (e.g., [3H]-prazosin), cell membranes expressing receptor subtypes, increasing concentrations of test compound. | Competitive displacement of the radioligand, allowing calculation of Ki. |
| Calcium Flux Assay | Measure functional agonism by quantifying intracellular calcium release. | Fluo-4 AM dye-loaded cells expressing the receptor, stimulation with test compound. | Dose-dependent increase in fluorescence, indicating a rise in intracellular Ca2+. |
| Ex Vivo Vasoconstriction Assay | Assess physiological effect on vascular tissue. | Isolated arterial rings (e.g., rat aorta) in an organ bath, cumulative addition of the test compound. | Dose-dependent contraction of the arterial rings. |
Part 2: Exploring Novel Therapeutic Avenues
The chemical architecture of 2-amino-2-(3-methoxyphenyl)ethanol derivatives suggests potential interactions with other biogenic amine receptors and transporters. The following sections outline hypothetical targets and the rationale for their consideration.
Hypothesis 1: Serotonin Receptor Modulation (5-HT Receptors)
The phenylethanolamine structure shares similarities with serotonin (5-hydroxytryptamine). Specific substitutions on the phenyl ring and the amine could confer affinity and selectivity for certain 5-HT receptor subtypes. For instance, interaction with 5-HT1A or 5-HT2A receptors could open therapeutic possibilities in neuropsychiatric disorders or migraine.
Hypothesis 2: Beta-Adrenergic Receptor Activity
While desglymidodrine is a selective alpha-1 agonist, modifications to the scaffold could shift its activity towards beta-adrenergic receptors. For example, the addition of a larger N-substituent on the ethanolamine side chain is a classic strategy for increasing beta-receptor affinity. Such derivatives could have applications in cardiology or asthma.
Hypothesis 3: Monoamine Oxidase (MAO) Inhibition
The primary amine in the 2-amino-2-(3-methoxyphenyl)ethanol core could act as a substrate or inhibitor for monoamine oxidases (MAO-A or MAO-B). Inhibition of these enzymes increases the synaptic concentration of neurotransmitters like serotonin, norepinephrine, and dopamine, a mechanism central to the treatment of depression and Parkinson's disease.
Workflow for Novel Target Identification and Validation
A systematic approach is crucial when exploring these novel hypotheses.
Caption: Workflow for novel target identification.
Part 3: Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for Alpha-1 Adrenergic Receptor
-
Preparation of Membranes:
-
Culture HEK293 cells stably expressing the human alpha-1A adrenergic receptor.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine protein concentration using a BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-prazosin (final concentration ~0.2 nM), and 50 µL of the test compound at various concentrations.
-
For non-specific binding, use a high concentration of a known unlabeled ligand (e.g., 10 µM phentolamine).
-
Add 50 µL of the membrane preparation (10-20 µg of protein).
-
Incubate for 60 minutes at 25°C.
-
Terminate the assay by rapid filtration through a GF/B filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Silico Molecular Docking
-
Protein Preparation:
-
Obtain the crystal structure of the target receptor (e.g., alpha-1 adrenergic receptor) from the Protein Data Bank (PDB).
-
Prepare the protein structure using software like AutoDockTools or Schrödinger's Protein Preparation Wizard. This includes adding hydrogens, removing water molecules, and assigning partial charges.
-
-
Ligand Preparation:
-
Draw the 3D structure of the 2-amino-2-(3-methoxyphenyl)ethanol derivative.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
Define the binding site on the receptor based on the location of the co-crystallized ligand or using a site-finding algorithm.
-
Run the docking simulation using software like AutoDock Vina or Glide.
-
The program will generate multiple binding poses for the ligand within the defined binding site.
-
-
Analysis:
-
Analyze the predicted binding poses and their corresponding docking scores.
-
Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.
-
Conclusion
The 2-amino-2-(3-methoxyphenyl)ethanol scaffold has proven its therapeutic value through the development of Midodrine. Its primary, well-validated target is the alpha-1 adrenergic receptor. However, the inherent versatility of this chemical structure points towards a broader pharmacological potential. By systematically exploring interactions with other monoamine receptors and enzymes, there is a significant opportunity to uncover novel therapeutic agents for a range of conditions. The workflows and protocols outlined in this guide provide a robust framework for these future research and development activities.
References
-
Title: Midodrine: a review of its use in the treatment of orthostatic hypotension. Source: Drugs & Aging URL: [Link]
-
Title: Midodrine. Source: StatPearls URL: [Link]
-
Title: Midodrine: A selective alpha-adrenergic agonist for orthostatic hypotension. Source: The Annals of Pharmacotherapy URL: [Link]
-
Title: The role of midodrine and other vasoconstrictors in the management of hypotension in the intensive care unit. Source: Journal of Critical Care URL: [Link]
-
Title: Desglymidodrine. Source: PubChem URL: [Link]
An In-Depth Technical Guide to the In-Silico Modeling of 2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride Interactions
Abstract
This technical guide provides a comprehensive, methodology-driven exploration of the in-silico analysis of 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride, a small molecule with potential neuromodulatory activity. Recognizing the critical role of computational chemistry in modern drug discovery, this document serves as a practical manual for researchers, scientists, and drug development professionals. We navigate the logical progression of a complete computational workflow, beginning with ligand characterization and target selection, advancing through rigorous molecular docking and molecular dynamics simulations, and culminating in the generation of a structure-based pharmacophore model. By grounding each protocol in established theory and providing step-by-step instructions for widely-used software platforms like AutoDock Vina and GROMACS, this guide aims to empower researchers to generate robust, testable hypotheses regarding the molecule's mechanism of action, binding affinity, and interaction stability, thereby accelerating the preclinical discovery pipeline.
Part 1: Foundational Strategy for In-Silico Analysis
Ligand Characterization: this compound
The subject of our investigation is this compound. A foundational understanding of its physicochemical properties is paramount before commencing any computational modeling.
The parent compound, 2-Amino-2-(3-methoxyphenyl)ethanol, possesses the molecular formula C₉H₁₃NO₂ and a molecular weight of approximately 167.20 g/mol .[1] Key structural features visible in Figure 1, such as a rotatable bond count of four, two hydrogen bond donors, and three hydrogen bond acceptors, suggest a degree of conformational flexibility and the potential for specific polar interactions within a protein binding pocket.[1]
Table 1: Physicochemical Properties of the Parent Ligand
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 167.20 g/mol | PubChem[1] |
| XLogP3 | 0.5 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Note: Properties are for the parent molecule, not the hydrochloride salt.
Rationale for a Multi-faceted In-Silico Approach
In modern drug discovery, in-silico modeling is not merely a preliminary step but a cornerstone for efficient, hypothesis-driven research.[2] It allows for the rapid and cost-effective screening of interactions that would be resource-intensive to explore in a laboratory setting. Our approach is hierarchical:
-
Molecular Docking: To generate a static, energetically favorable prediction of the ligand's binding pose within a target's active site.
-
Molecular Dynamics (MD): To refine the static pose by simulating the dynamic behavior of the protein-ligand complex in a solvated environment, providing crucial insights into interaction stability.
-
Pharmacophore Modeling: To abstract the key chemical features from the stable, simulated interaction, creating a model for future virtual screening and lead optimization campaigns.
Hypothesis-Driven Target Selection
As of this writing, no specific biological target for this compound has been definitively identified in public-domain literature. However, structural analogs offer compelling clues. For instance, related compounds are utilized as intermediates in the synthesis of drugs targeting neurological disorders involving serotonin and dopamine pathways.[3] This suggests our compound is a potential CNS-active agent.
Therefore, for the purpose of this guide, we will proceed with a well-characterized and highly relevant target in neuropsychiatry: the Human Dopamine D2 Receptor (D2R) . This choice is not arbitrary; it is a strategic decision based on available structural data and the ligand's chemical features, allowing us to demonstrate a realistic and scientifically plausible modeling workflow. We will utilize a high-resolution cryo-EM structure of D2R in a ligand-bound state from the Protein Data Bank (PDB) as our receptor model.
Global Computational Workflow
The entire investigative process can be visualized as a multi-stage pipeline, where the output of one stage serves as the input for the next, progressively increasing the level of detail and confidence in our hypothesis.
Figure 1: Overall workflow for the in-silico investigation.
Part 2: Molecular Docking: Predicting Binding Pose and Affinity
Theoretical Principles
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor).[2] The primary objectives are to predict the binding mode (the "pose") and to estimate the binding affinity via a scoring function, which approximates the free energy of binding. We utilize AutoDock Vina, a widely-used open-source program known for its accuracy and speed.[4]
Pre-computation Workflow: Docking Preparation
Figure 2: Step-by-step workflow for molecular docking.
Step-by-Step Protocol using AutoDock Tools & Vina
This protocol assumes the user has AutoDock Tools (ADT) and AutoDock Vina installed and is proficient with command-line operations.
Step 1: Ligand Preparation
-
Causality: The ligand structure must be converted to the PDBQT format, which includes partial atomic charges (Q) and atom types (T), essential information for the Vina scoring function.[5]
-
Action:
-
Download the 3D structure of 2-Amino-2-(3-methoxyphenyl)ethanol from PubChem in SDF format.
-
Use a tool like Open Babel to convert the SDF file to PDB format.
-
Load the PDB file into AutoDock Tools.
-
ADT will automatically add polar hydrogens and compute Gasteiger charges.
-
Save the prepared ligand as ligand.pdbqt.
-
Step 2: Receptor Preparation
-
Causality: The raw PDB file of the receptor (e.g., D2R) contains non-essential molecules (like water) and lacks hydrogen atoms required for accurate interaction scoring. Preparing the receptor cleans the structure and adds necessary information.[6]
-
Action:
-
Download the PDB structure of the human D2R from the RCSB PDB.
-
Load the PDB file into AutoDock Tools.
-
Remove all water molecules and any co-crystallized ligands or ions not relevant to the binding site of interest (Edit > Delete Water).
-
Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only).
-
Compute and add Kollman charges (Edit > Charges > Add Kollman Charges).
-
Save the prepared receptor as receptor.pdbqt.
-
Step 3: Defining the Search Space (Grid Box)
-
Causality: Vina needs to know where to search for a binding pose. The grid box confines the search to the known or putative binding pocket, dramatically increasing computational efficiency.[5]
-
Action:
-
In ADT, with the receptor loaded, go to Grid > Grid Box.
-
Center the grid box on the known binding pocket of D2R. The coordinates for the center and the dimensions (in Angstroms) must be recorded.
-
A typical size for a small molecule binding site is 25 x 25 x 25 Å. Ensure the box is large enough to allow the ligand to rotate freely.
-
Step 4: Running the Docking Simulation
-
Causality: This step executes the Vina algorithm, which explores different conformations of the ligand within the defined grid box and scores them.
-
Action:
-
Create a configuration file named conf.txt with the following content, replacing values as necessary:
-
Run Vina from the command line:
-
Analysis and Interpretation of Docking Results
The primary outputs are a log file (output_log.txt) containing the binding affinity scores for the top poses and a PDBQT file (output_poses.pdbqt) with the coordinates of these poses.
-
Binding Affinity: This value, reported in kcal/mol, is an estimate of the binding free energy. More negative values indicate stronger predicted binding.
-
Pose Visualization: The output_poses.pdbqt file can be loaded into a molecular visualization tool like PyMOL or UCSF Chimera along with the receptor.pdbqt file. This allows for visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic contacts) for the top-ranked poses.
Table 2: Hypothetical Docking Results Summary
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| 1 | -8.5 | ASP-114, SER-193, PHE-390 |
| 2 | -8.2 | ASP-114, TYR-408, TRP-386 |
| 3 | -7.9 | SER-193, SER-197, PHE-389 |
Part 3: Molecular Dynamics (MD) Simulation: Assessing Complex Stability
Theoretical Principles
While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.[7] This allows us to assess the stability of the predicted protein-ligand complex, observe conformational changes, and analyze interactions in a more realistic, solvated environment. We will use GROMACS, a high-performance, open-source MD engine.[8][9]
MD Simulation Workflow
Figure 4: Workflow for structure-based pharmacophore modeling.
Protocol for Structure-Based Pharmacophore Generation
This protocol is conceptual and can be implemented using various software packages like LigandScout, MOE, or the Schrödinger suite. [10][11]
-
Extract a Representative Structure: From the stable portion of the MD trajectory, extract a representative structure of the protein-ligand complex (e.g., the centroid structure from a cluster analysis).
-
Identify Interaction Features: In your visualization software, analyze the key interactions between the ligand and the D2R binding pocket in the representative structure.
-
Generate the Pharmacophore:
-
Place a hydrogen bond acceptor feature sphere corresponding to the interaction with ASP-114.
-
Place a hydrogen bond donor feature sphere corresponding to the interaction with SER-193.
-
Place a hydrophobic or aromatic feature corresponding to the methoxyphenyl group's interaction with the pocket's hydrophobic residues (e.g., PHE-390).
-
-
Refine Spatial Constraints: The distances and angles between these features are critical. The software will encode these geometric constraints into the final pharmacophore model.
The resulting model is a 3D query that defines not just the necessary chemical features, but their precise required geometry for binding to the D2R active site. This model is a powerful tool for screening vast virtual libraries to discover novel scaffolds that satisfy these binding requirements.
Part 5: Conclusion and Future Directions
This guide has detailed a systematic, multi-step in-silico workflow for investigating the interactions of this compound with a plausible biological target, the Dopamine D2 Receptor. Through molecular docking, we generated an initial high-confidence binding pose. Subsequent molecular dynamics simulations provided strong evidence for the stability of this pose, highlighting persistent hydrogen bonding and hydrophobic interactions as key drivers of binding. Finally, the abstraction of these interactions into a pharmacophore model provides a clear path forward for future discovery efforts.
It is imperative to recognize that these computational results are predictive hypotheses. The next logical step is experimental validation . In-vitro binding assays are required to confirm the affinity of the compound for D2R, and co-crystallography or cryo-EM could validate the predicted binding pose. Should these results prove promising, the pharmacophore model generated here can be immediately deployed in large-scale virtual screening campaigns to identify novel and potent D2R modulators for further development.
References
-
GROMACS Tutorials. GROMACS [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
-
GROMACS tutorial | Biomolecular simulations. EMBL-EBI [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
-
Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
-
Step-by-Step Tutorial on Molecular Docking. Omics tutorials [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
-
Tutorials and Webinars. Gromacs [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
-
Molecular Docking Experiments. Chemistry LibreTexts [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
-
Tutorial – AutoDock Vina. The Scripps Research Institute [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
-
Protein-Ligand Complex. MD Tutorials [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
-
Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
-
Schrödinger - Computational chemistry Software. IntuitionLabs.ai [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
-
Autodock Vina Tutorial - Molecular Docking. YouTube [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
-
Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
-
Vina Docking Tutorial. Eagon Research Group [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
-
Building a protein membrane system using CHARMM-GUI. Compchems [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
-
(PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
-
Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
-
How to run a Molecular Dynamics simulation using GROMACS. Compchems [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
-
Pharmacophore modeling. Fiveable [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
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Creating a pharmacophore from a single protein-ligand complex. Inte:Ligand [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
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Basics of membrane-protein interactions using molecular dynamics with NAMD, VMD, and CHARMM-GUI. POGORELOV LAB - University of Illinois [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
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CHARMM-GUI solution builder tutorial for mdsim360 ready input synthesis. YouTube [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
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Membrane Proteins Tutorial (Introductory). Theoretical and Computational Biophysics Group [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
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An Introduction to the Schrödinger Suites. YouTube [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
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Computational Platform for Molecular Discovery & Design. Schrödinger [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
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In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PMC - NIH [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
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Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling - ACS Publications [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
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Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. MDPI [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
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Developing In Silico Models of Protein-Protein Interactions (PPIs). Longdom Publishing [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
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(S)-2-Amino-2-(3-methoxyphenyl)ethanol. PubChem [Online]. Available: [Link] [Accessed: Jan. 20, 2026].
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Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis of Chiral 2-Amino-2-(3-methoxyphenyl)ethanol
Prepared by: Senior Application Scientist, Gemini Division
Foreword: The Significance of Chiral Amino Alcohols
The structural motif of a chiral 1,2-amino alcohol is a cornerstone in modern pharmacology and asymmetric synthesis. These molecules are prevalent in a wide array of biologically active compounds, including neurotransmitters, β-adrenergic blockers, and antiviral drugs.[1][2] Specifically, chiral 2-Amino-2-(3-methoxyphenyl)ethanol serves as a critical intermediate in the synthesis of various high-value active pharmaceutical ingredients (APIs), where its stereochemistry is paramount to efficacy and safety.[3] The production of single-enantiomer drug intermediates has become a critical focus in the pharmaceutical industry to ensure the desired therapeutic effect while minimizing potential side effects associated with the other enantiomer.[4][5][6] This guide provides detailed protocols for the asymmetric synthesis of this key intermediate, focusing on methodologies that offer high stereoselectivity, yield, and practical applicability for research and development.
Strategic Approaches to Asymmetric Synthesis
The primary challenge in synthesizing chiral 2-Amino-2-(3-methoxyphenyl)ethanol lies in the precise control of the stereocenter bearing the hydroxyl and amino groups. The most direct and industrially favored approach is the asymmetric reduction of a prochiral ketone precursor, 2-amino-3'-methoxyacetophenone. This guide will detail two powerful and distinct catalytic strategies to achieve this transformation:
-
Catalytic Asymmetric Transfer Hydrogenation (ATH): A robust and widely adopted method in chemical synthesis that utilizes a chiral transition metal catalyst to transfer hydrogen from a simple donor molecule (like isopropanol) to the ketone.
-
Biocatalytic Asymmetric Reduction: A green and highly selective method employing enzymes, specifically alcohol dehydrogenases (ADHs), which operate under mild, aqueous conditions with exceptional chemo-, regio-, and stereoselectivity.[4][7]
Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol leverages the well-established Noyori-type catalysts, which are renowned for their efficiency and high enantioselectivity in the reduction of aromatic ketones.[8][9] The mechanism involves the formation of a chiral metal hydride species that delivers hydrogen to one face of the ketone in a highly stereocontrolled manner.
Causality and Experimental Rationale
The choice of a Ru(II)-TsDPEN (Tosylated Diaminophenylethylenediamine) complex is based on its proven ability to form a six-membered pericyclic transition state with the ketone substrate. The chirality of the diamine ligand, combined with the steric and electronic properties of the arene ligand on the ruthenium center, creates a highly organized chiral pocket. This pocket forces the ketone to coordinate in a specific orientation, exposing one prochiral face to the hydride for reduction, thus ensuring high enantioselectivity. Formic acid and triethylamine form an azeotropic mixture that serves as an efficient and convenient hydrogen source.
Experimental Workflow Diagram
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Detailed Protocol: Asymmetric Transfer Hydrogenation
-
Reagent Preparation: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Handle in a fume hood.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-3'-methoxyacetophenone hydrochloride (1.0 eq).
-
Catalyst Addition: Add the chiral ruthenium catalyst, such as (R,R)-RuCl[(p-cymene)TsDPEN] (0.005-0.01 eq).
-
Solvent Addition: Add the formic acid/triethylamine mixture to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Reaction: Stir the mixture at a controlled temperature (typically between 28 °C and 40 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure chiral amino alcohol.
-
Analysis: Confirm the structure using ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Data Summary: Transfer Hydrogenation
| Catalyst Loading (mol%) | Substrate | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1.0 | 2-Amino-3'-methoxyacetophenone | 28 | 24 | ~95% | >99% (R) |
| 0.5 | 2-Amino-3'-methoxyacetophenone | 40 | 12 | ~92% | >98% (R) |
Note: Data are representative and may vary based on specific catalyst batch and reaction scale.
Protocol 2: Biocatalytic Reduction with Alcohol Dehydrogenase (ADH)
Biocatalysis offers a highly sustainable and selective alternative to traditional chemical methods.[5] Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reduction of ketones to alcohols with exquisite stereoselectivity.[7] This process requires a hydride donor, typically the cofactor nicotinamide adenine dinucleotide (NADH), which must be continuously regenerated for the reaction to be economically viable. A secondary enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), is used to recycle the cofactor.
Causality and Experimental Rationale
The high selectivity of ADHs stems from the precisely defined three-dimensional structure of the enzyme's active site. The substrate, 2-amino-3'-methoxyacetophenone, can only bind in a specific orientation that presents one of its prochiral faces to the NADH cofactor for hydride transfer. This "lock-and-key" mechanism ensures the formation of a single enantiomer of the alcohol product. The cofactor regeneration system is crucial; without it, stoichiometric amounts of expensive NADH would be required. Using an inexpensive sacrificial substrate like glucose or formate to reduce NAD⁺ back to NADH makes the overall process catalytic and cost-effective.
Biocatalytic Cycle Diagram
Caption: Biocatalytic cycle with cofactor regeneration.
Detailed Protocol: Biocatalytic Reduction
-
Buffer Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.0).
-
Reaction Mixture: In a temperature-controlled vessel (e.g., a jacketed reactor at 30 °C), combine the following in the buffer:
-
2-amino-3'-methoxyacetophenone (1.0 eq, e.g., 50 mM final concentration). The substrate may need to be dissolved in a small amount of a water-miscible co-solvent like DMSO first.
-
NAD⁺ (0.01 eq).
-
D-Glucose (1.2-1.5 eq) for cofactor regeneration.
-
Recombinant Alcohol Dehydrogenase (ADH) and Glucose Dehydrogenase (GDH) (added as lyophilized powders or cell-free extracts).
-
-
Reaction Execution: Gently stir the mixture at 30 °C. Maintain the pH at 7.0 using a pH-stat or by periodic addition of dilute NaOH, as the conversion of glucose to gluconolactone is acidic.
-
Monitoring: Monitor the reaction progress by HPLC, observing the disappearance of the ketone and the appearance of the alcohol product.
-
Work-up: Once the reaction is complete (typically 12-24 hours), terminate it by adding a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the same solvent.
-
Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analysis: The crude product is often of very high purity. Confirm the structure by NMR and determine the enantiomeric excess by chiral HPLC.
Data Summary: Biocatalytic Reduction
| Substrate Conc. (mM) | Co-Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
| 50 | 5% DMSO | 30 | 24 | >99% | >99.9% (S) or (R) |
| 100 | 10% DMSO | 30 | 24 | >98% | >99.9% (S) or (R) |
*The stereochemical outcome ((S) or (R)) depends entirely on the specific ADH enzyme chosen, as different enzymes exhibit opposite stereopreferences.
References
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Marked improvement in the asymmetric reduction of 2-hydroxyacetophenone with mut-AcCR in a biphasic system. ResearchGate. Available at: [Link]
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Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]
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Enantioselective Synthesis of 2- and 3Benzofuryl b-Amino Alcohols. ResearchGate. Available at: [Link]
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Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO México. Available at: [Link]
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(R)-2-Amino-2-(3-methoxyphenyl)ethanol. MySkinRecipes. Available at: [Link]
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Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Aryl Ketones. MDPI. Available at: [Link]
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Amino acid chirons: a tool for asymmetric synthesis of heterocycles. Royal Society of Chemistry. Available at: [Link]
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Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. National Institutes of Health. Available at: [Link]
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Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. ResearchGate. Available at: [Link]
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Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. National Institutes of Health. Available at: [Link]
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Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. PubMed. Available at: [Link]
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An asymmetric synthesis of alcohols, amines, and amino acids. PubMed. Available at: [Link]
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Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Royal Society of Chemistry. Available at: [Link]
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Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv. Available at: [Link]
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Enantio- and Diastereoselective Synthesis of ( R , R )-β-Methoxytyrosine. National Institutes of Health. Available at: [Link]
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The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
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Chiral HPLC method for separation of 2-Amino-2-(3-methoxyphenyl)ethanol enantiomers
An Application Note and Protocol for the Enantioselective Separation of 2-Amino-2-(3-methoxyphenyl)ethanol via Chiral High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
The stereoisomeric composition of pharmacologically active compounds is a critical parameter in drug development and manufacturing, as enantiomers can exhibit significantly different physiological activities. This application note presents a robust and reliable chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-Amino-2-(3-methoxyphenyl)ethanol. The method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions, achieving baseline resolution suitable for accurate quantification and purity assessment in research and quality control environments. We delve into the rationale behind the method development, provide a detailed step-by-step protocol, and discuss the key chromatographic parameters that ensure the method's specificity and reproducibility.
Introduction: The Imperative of Chiral Separation
Molecular chirality is a cornerstone of modern pharmaceutical science. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, share identical physical and chemical properties in an achiral environment but can interact differently with chiral biological systems like receptors and enzymes.[1] This can lead to profound differences in their pharmacological, toxicological, and pharmacokinetic profiles.[1] Consequently, regulatory bodies worldwide increasingly mandate that the stereochemical identity and purity of chiral drug candidates be thoroughly characterized.[2]
The analyte, 2-Amino-2-(3-methoxyphenyl)ethanol, is a chiral amino alcohol featuring a stereogenic center at the carbon atom bonded to the amino and hydroxyl groups.[3] Its structure necessitates a stereoselective analytical method to distinguish and quantify its enantiomers. Direct separation using chiral HPLC is the most prevalent and efficient technique for this purpose, offering high accuracy and sensitivity without the need for complex derivatization.[2][4] This guide provides a comprehensive protocol for achieving this separation, grounded in the fundamental principles of chiral recognition.
The Principle of Enantioseparation on a Chiral Stationary Phase (CSP)
The foundation of this method lies in the differential interaction between the analyte enantiomers and a chiral stationary phase (CSP). A CSP is composed of a single enantiomer of a chiral selector molecule immobilized on a support, typically silica gel.[5][6] The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector.[7]
For effective chiral recognition to occur, the "three-point interaction model" is often invoked.[5] This model posits that for one enantiomer to bind more strongly than the other, there must be at least three simultaneous points of interaction between it and the CSP. These interactions can include hydrogen bonds, π-π interactions, dipole-dipole forces, steric hindrance, or inclusion phenomena.[6] The enantiomer that forms the more stable diastereomeric complex will be retained longer on the column, thus enabling the separation.[7]
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are exceptionally versatile and have demonstrated broad applicability in separating a wide range of chiral compounds, including amino alcohols.[8][9] Their effectiveness stems from a combination of hydrogen bonding, dipole-dipole, and steric interactions facilitated by the ordered helical structure of the polysaccharide polymer.[7]
Method Development Strategy: A Rationale-Driven Approach
The development of a successful chiral separation method is a systematic process involving the careful selection of the CSP and mobile phase.[10][11] Our strategy for 2-Amino-2-(3-methoxyphenyl)ethanol was guided by the analyte's physicochemical properties.
-
Chiral Stationary Phase (CSP) Selection : The analyte is an amino alcohol. Polysaccharide-based CSPs are well-documented for their excellent performance in resolving such compounds.[12][13] We selected a cellulose-based CSP, specifically cellulose tris(3,5-dimethylphenylcarbamate), which is known for its robust chiral recognition capabilities through a combination of hydrogen bonding (with the analyte's amino and hydroxyl groups) and π-π interactions (with the aromatic ring).[1]
-
Mobile Phase Selection : A normal-phase elution mode, employing a non-polar alkane with a polar alcohol modifier, is often the preferred starting point for chiral separations on polysaccharide CSPs as it tends to promote the specific interactions required for selectivity.[12]
-
Primary Solvents : n-Hexane was chosen as the primary non-polar solvent.
-
Organic Modifier : Isopropanol (IPA) was selected as the polar modifier. The ratio of hexane to IPA is a critical parameter for optimizing retention and resolution; a lower percentage of IPA generally leads to stronger retention.[4]
-
Basic Additive : The analyte possesses a basic amino group, which can cause significant peak tailing due to strong interactions with residual acidic silanol sites on the silica support. To counteract this, a small amount of a basic additive, Diethylamine (DEA), is incorporated into the mobile phase.[12] DEA competes for the active silanol sites and ensures the analyte remains in its neutral form, resulting in improved peak symmetry and efficiency.
-
-
Detector Selection : The presence of the methoxyphenyl chromophore in the analyte structure allows for sensitive detection using a standard UV-Vis detector. An analysis wavelength of 270 nm was chosen to provide a strong signal for accurate quantification.
The logical flow of this development process is visualized in the diagram below.
Caption: Logic diagram for chiral HPLC method development.
Detailed Experimental Protocol
Instrumentation, Chemicals, and Materials
-
HPLC System : An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Column : A cellulose tris(3,5-dimethylphenylcarbamate) based column. A common example is a Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm particle size.
-
Chemicals :
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Diethylamine (DEA) (Reagent Grade or higher)
-
2-Amino-2-(3-methoxyphenyl)ethanol racemic standard
-
-
Sample Diluent : Mobile Phase
Optimized Chromatographic Conditions
All quantitative data and instrument parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate), 250x4.6mm, 5µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Standard and Sample Preparation
-
Standard Preparation (Racemic Mixture) :
-
Accurately weigh approximately 10 mg of racemic 2-Amino-2-(3-methoxyphenyl)ethanol standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the Mobile Phase to obtain a final concentration of 100 µg/mL.
-
Vortex to ensure homogeneity.
-
-
Sample Preparation :
-
Prepare the sample to have a target concentration of approximately 100 µg/mL of the analyte in the Mobile Phase.
-
Filter the final solution through a 0.45 µm PTFE syringe filter to remove any particulates before injection.
-
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be qualified. Inject the racemic standard solution five times and evaluate the system suitability parameters against the established criteria.
| SST Parameter | Acceptance Criteria |
| Resolution (Rs) | Rs ≥ 2.0 |
| Tailing Factor (T) | T ≤ 1.5 |
| Reproducibility (%RSD) | ≤ 2.0% for peak area and retention time |
This self-validating step ensures the system is performing adequately to provide accurate and reliable results.[10]
Experimental Workflow Visualization
The complete experimental workflow, from initial preparation to final data analysis, is outlined in the following diagram.
Caption: Step-by-step experimental workflow for chiral analysis.
Expected Results and Discussion
Under the specified conditions, a baseline separation of the two enantiomers of 2-Amino-2-(3-methoxyphenyl)ethanol is expected. A representative chromatogram would show two sharp, symmetrical peaks, with a resolution value (Rs) significantly greater than 2.0.
The success of the separation is a direct result of the synergistic effects of the chosen CSP and mobile phase. The cellulose-based CSP provides the necessary chiral environment, where the analyte's functional groups (amine, hydroxyl, and aromatic ring) can engage in multiple, stereospecific interactions. The normal-phase mobile phase facilitates these interactions. The isopropanol modifier modulates the strength of these interactions to achieve optimal retention times, while the diethylamine additive is crucial for obtaining symmetrical peaks by minimizing undesirable interactions with the silica support. This method, therefore, stands as a prime example of how a logical, property-based approach to method development can yield a highly effective and reliable analytical solution.
Conclusion
This application note details a highly selective and robust chiral HPLC method for the separation of 2-Amino-2-(3-methoxyphenyl)ethanol enantiomers. By employing a polysaccharide-based chiral stationary phase with an optimized normal-phase mobile phase containing a basic additive, the method achieves excellent resolution and peak shape. The protocol is straightforward and includes system suitability criteria to ensure consistent performance. This method is well-suited for routine quality control, stability testing, and enantiomeric purity determination in various stages of pharmaceutical research and development.
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HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
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Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]
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HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... Journal of Chromatographic Science, Oxford Academic. [Link]
-
(S)-2-Amino-2-(3-methoxyphenyl)ethanol. PubChem, National Institutes of Health. [Link]
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-
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2-[2-Amino-3-(3-methoxyphenyl)phenyl]ethanol. PubChem, National Institutes of Health. [Link]
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Protocol for the synthesis of adrenergic receptor modulators using this compound
To proceed with creating a detailed and scientifically accurate protocol for the synthesis of adrenergic receptor modulators, the specific starting compound must be identified. The provided instructions refer to "this compound" without specifying its chemical identity.
Please provide the name or chemical structure of the starting compound you are interested in.
Once you specify the compound, a comprehensive guide will be developed that includes:
-
A detailed introduction to the compound and its relevance in synthesizing adrenergic receptor modulators.
-
Step-by-step synthetic protocols , including reaction setup, purification, and characterization.
-
In-depth discussion of the rationale behind the chosen synthetic route and experimental conditions.
-
Data tables summarizing key reaction parameters and product yields.
-
Graphviz diagrams to visually represent the synthetic workflow and relevant biological pathways.
-
A complete list of references with clickable links to authoritative sources.
Providing the specific starting material is the critical next step to ensure the final document is tailored to your research needs and meets the required standards of scientific excellence.
Application Notes and Protocols: 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride in Central Nervous System (CNS) Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a chiral amino alcohol derivative.[1][2] Its structural motif, featuring a phenylethanolamine backbone, is a common feature in a variety of biologically active compounds, including neurotransmitters and their receptor modulators. While this specific compound is primarily documented as a synthetic intermediate in the creation of more complex pharmaceutical agents,[2][3][4] its inherent structure suggests potential for direct interaction with CNS targets. This document provides a detailed guide for researchers on how to approach the characterization and application of this compound as a potential CNS drug candidate. The protocols outlined below are designed to systematically evaluate its pharmacological profile, from initial in vitro screening to in vivo behavioral analysis.
The presence of a methoxy group on the phenyl ring and the amino alcohol functionality suggests that this compound may interact with adrenergic or serotonergic pathways, which are critical targets in the treatment of depression, anxiety, and other neurological disorders.[3] These application notes will therefore focus on methodologies to explore these potential activities.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound, 2-Amino-2-(3-methoxyphenyl)ethanol, is provided below. These properties are crucial for designing experiments, including formulation for in vivo studies and predicting its potential for crossing the blood-brain barrier.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ | PubChem[5] |
| Molecular Weight | 167.21 g/mol | PubChem[5] |
| XLogP3 | 0.5 | PubChem[5] |
| Hydrogen Bond Donor Count | 3 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
Note: The hydrochloride salt form will have a different molecular weight and solubility profile.
Postulated Mechanism of Action and Screening Strategy
Based on its structural similarity to known monoamine neurotransmitters and their reuptake inhibitors or receptor agonists, a logical starting point for the investigation of this compound is its interaction with the serotonin (5-HT) and norepinephrine (NE) systems. The following diagram illustrates a general workflow for screening and characterizing this compound.
Caption: High-level workflow for CNS drug discovery using the target compound.
Part 1: In Vitro Application Protocols
Protocol 1.1: Blood-Brain Barrier (BBB) Permeability Assessment
Objective: To determine the potential of this compound to cross the blood-brain barrier, a critical prerequisite for any CNS-active drug.[6][7][8] An in vitro model provides a high-throughput and ethical approach for initial screening.[7][8]
Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the PAMPA Plate:
-
A 96-well filter plate is coated with a lipid solution (e.g., 20% lecithin in dodecane) to form an artificial membrane.
-
The plate is placed into a 96-well acceptor plate containing a buffer solution (e.g., PBS at pH 7.4).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the donor buffer (PBS at pH 7.4) to a final concentration of 100 µM.
-
-
Assay Execution:
-
Add 200 µL of the compound solution to each well of the donor (filter) plate.
-
Incubate the plate assembly at room temperature for 4-18 hours.
-
After incubation, carefully separate the donor and acceptor plates.
-
-
Quantification:
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
Interpretation of Results:
| Permeability (Pe) (10⁻⁶ cm/s) | Predicted BBB Penetration |
| > 4.0 | High |
| 2.0 - 4.0 | Medium |
| < 2.0 | Low |
Protocol 1.2: In Vitro Safety Pharmacology
Objective: To assess any off-target effects on key CNS receptors at an early stage. This is a crucial step to identify potential side effects.[9]
Methodology: Receptor Binding Panel
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the appropriate assay buffer, typically starting from 10 mM down to 1 nM.
-
-
Assay Execution:
-
Utilize a commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
The compound is tested at a fixed concentration (e.g., 10 µM) against a panel of ~44 CNS targets.
-
The assay measures the displacement of a specific radioligand from its receptor by the test compound.
-
-
Data Analysis:
-
Results are expressed as the percentage of inhibition of radioligand binding.
-
A significant inhibition (typically >50%) at 10 µM triggers follow-up studies to determine the IC₅₀ or Ki value.
-
Key CNS Targets to Include:
-
Serotonin Receptors: 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C
-
Dopamine Receptors: D₁, D₂
-
Adrenergic Receptors: α₁, α₂, β₁
-
Monoamine Transporters: SERT, NET, DAT
-
GABA Receptor: GABAₐ
-
NMDA Receptor
Part 2: In Vivo Application Protocols
Protocol 2.1: Evaluation of Antidepressant-like Activity
Objective: To assess the potential antidepressant effects of the compound in a validated animal model. The Forced Swim Test (FST) is a widely used screening tool for this purpose.[10]
Methodology: Forced Swim Test (FST) in Mice [10]
-
Animals:
-
Male C57BL/6 mice (8-10 weeks old) are used.
-
Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline or 0.5% methylcellulose).
-
Administer the compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg) 30 minutes before the test.
-
A vehicle control group and a positive control group (e.g., imipramine at 20 mg/kg) should be included.
-
-
Test Procedure:
-
Mice are individually placed in a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The session is recorded for 6 minutes.
-
The duration of immobility during the last 4 minutes of the test is scored by a trained observer blinded to the treatment conditions.
-
-
Data Analysis:
-
Compare the immobility time between the treatment groups and the vehicle control using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
-
Expected Outcome: A significant reduction in immobility time compared to the vehicle control suggests an antidepressant-like effect.
Protocol 2.2: Evaluation of Anxiolytic-like Activity
Objective: To determine if the compound exhibits anti-anxiety effects. The Elevated Plus Maze (EPM) is a standard model for assessing anxiolytic-like behavior in rodents.[11][12][13]
Methodology: Elevated Plus Maze (EPM) in Rats [11]
-
Animals:
-
Male Wistar rats (250-300 g) are used.
-
Housing conditions are similar to those for mice.
-
-
Apparatus:
-
The maze consists of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm). The maze is elevated 50 cm above the floor.[11]
-
-
Drug Administration:
-
Administer the compound (e.g., 1, 5, 10 mg/kg, i.p.) 30 minutes prior to the test.
-
Include a vehicle control and a positive control (e.g., diazepam at 2 mg/kg).
-
-
Test Procedure:
-
Each rat is placed on the central platform facing an open arm.
-
The animal is allowed to explore the maze for 5 minutes.
-
Behavior is recorded using a video camera.
-
The following parameters are scored:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total number of arm entries (to assess general locomotor activity).
-
-
-
Data Analysis:
-
Analyze the data using a one-way ANOVA.
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Safety and Toxicology Considerations
Conclusion
This compound represents a chemical scaffold with potential for development as a CNS therapeutic agent. The protocols detailed in these application notes provide a systematic and scientifically rigorous framework for elucidating its pharmacological profile. By progressing through a logical sequence of in vitro and in vivo assays, researchers can effectively assess its potential for blood-brain barrier penetration, its primary mechanism of action, and its efficacy in preclinical models of depression and anxiety. This structured approach will enable a data-driven decision on whether to advance this compound or its analogs in a CNS drug discovery program.
References
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Tempo Bioscience. (2022, December 18). In Vitro Blood Brain Barrier Models for Drug Development. Retrieved from [Link]
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The Journal of American Medical Science and Research. In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. Retrieved from [Link]
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Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. Frontiers in Psychiatry, 4, 1-13. Retrieved from [Link]
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MDPI. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 14(7), 1387. Retrieved from [Link]
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Griebel, G. (1995). Animal models of anxiety and anxiolytic drug action. Progress in Neurobiology, 46(6), 641-658. Retrieved from [Link]
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Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System. Retrieved from [Link]
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Rauti, R., et al. (2020). Recent progress in translational engineered in vitro models of the central nervous system. Drug Discovery Today, 25(10), 1836-1847. Retrieved from [Link]
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Transpharmation. Depression & Anxiety | Preclinical Neuroscience. Retrieved from [Link]
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SlideShare. (2016, May 19). Screening of Anxiolytics. Retrieved from [Link]
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Journal of Herbmed Pharmacology. (2024, October 1). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Retrieved from [Link]
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Merck. (2020, March 19). SAFETY DATA SHEET: Ethanol absolute for analysis. Retrieved from [Link]
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MySkinRecipes. 2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride. Retrieved from [Link]
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MySkinRecipes. (S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethanol hydrochloride. Retrieved from [Link]
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Australian Government Department of Health. (2013, September 12). Ethanol, 2-amino-: Human health tier II assessment. Retrieved from [Link]
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PubChem. (S)-2-Amino-2-(3-methoxyphenyl)ethanol. Retrieved from [Link]
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Alchem.Pharmtech. CAS 325153-00-2 | 2-Amino-2-(3-methoxyphenyl)ethanol. Retrieved from [Link]
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MySkinRecipes. (R)-2-Amino-2-(3-methoxyphenyl)ethanol. Retrieved from [Link]
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Chem-Impex. 2-Amino-2-(4-isopropilfenil)etanol. Retrieved from [Link]
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PubChem. (2-Amino-3-methoxyphenyl)methanol. Retrieved from [Link]
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Application Notes and Protocols for the Cardiovascular Investigation of 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride and Structurally Related Phenylethanolamines
For: Researchers, scientists, and drug development professionals in cardiovascular pharmacology.
Introduction: A Framework for Investigation
The study of novel vasoactive compounds is a cornerstone of cardiovascular research. 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a phenylethanolamine derivative, a chemical class renowned for its diverse and potent cardiovascular effects.[1][2][3] While direct, peer-reviewed research on the specific cardiovascular actions of this compound is not extensively available in the public domain, its structural similarity to well-characterized sympathomimetic amines provides a strong rationale for its investigation as a potential cardiovascular agent.
This guide, therefore, establishes a comprehensive framework for the preclinical evaluation of this compound. We will leverage the pharmacology of its close structural analog, Metaraminol (2-amino-1-(3-hydroxyphenyl)ethanol), as a proxy to delineate the probable mechanism of action and to construct robust experimental protocols.[4] Metaraminol is a clinically used vasopressor, and its well-documented effects on the cardiovascular system offer an invaluable template for studying related compounds.[4][5]
Our approach is grounded in the hypothesis that this compound, like other phenylethanolamines, will interact with the adrenergic system to modulate vascular tone and cardiac function. The protocols detailed herein are designed to rigorously test this hypothesis, providing a clear path from in vitro characterization to in vivo validation.
Pharmacological Profile of Structurally Related Phenylethanolamines
Phenylethanolamines exert their cardiovascular effects primarily through interaction with the adrenergic system.[1] A key example, Metaraminol, exhibits a dual mechanism of action:
-
Direct Agonism: It directly stimulates α1-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction.[4][6][7] This action is a primary contributor to its pressor effect, increasing systemic vascular resistance and, consequently, blood pressure.[7][8]
-
Indirect Sympathomimetic Action: Metaraminol acts as a "false neurotransmitter." It is taken up into presynaptic nerve terminals and displaces norepinephrine from storage vesicles.[8][9] The resulting increase in synaptic norepinephrine concentration further potentiates the stimulation of adrenergic receptors.
While the primary effect is on α1-receptors, some activity at β1-adrenergic receptors in the heart has been noted, which can lead to a modest increase in cardiac contractility (inotropic effect).[8] However, the potent vasoconstriction often triggers a compensatory reflex bradycardia (a decrease in heart rate).[7][10]
The substitution pattern on the phenyl ring and the ethanolamine side chain is critical for receptor affinity and selectivity. The methoxy group in this compound, compared to the hydroxyl group in metaraminol, may alter its binding kinetics, potency, and selectivity for different adrenergic receptor subtypes. The following protocols are designed to elucidate these specific characteristics.
Summary of Expected Pharmacological Properties (based on Metaraminol)
| Property | Expected Characteristic | Rationale |
| Primary Mechanism | Mixed-acting sympathomimetic | Phenylethanolamine scaffold is common to adrenergic agonists. |
| Primary Receptor Target | α1-Adrenergic Receptor | Leads to vasoconstriction and increased blood pressure.[6][7] |
| Secondary Mechanism | Norepinephrine release | Acts as a false neurotransmitter, displacing norepinephrine.[8][9] |
| Expected In Vitro Effect | Vasoconstriction of isolated arteries | Direct action on α1-receptors in vascular smooth muscle. |
| Expected In Vivo Effect | Increased Mean Arterial Pressure | Systemic vasoconstriction increases peripheral resistance.[8] |
| Potential Cardiac Effects | Positive inotropy, reflex bradycardia | Minor β1-agonism and baroreceptor reflex response to hypertension.[7][8] |
Signaling Pathway of a Mixed-Acting Sympathomimetic
The diagram below illustrates the hypothesized dual mechanism of action at a neurovascular junction.
Caption: Hypothesized dual mechanism of action.
Experimental Protocols
The following protocols provide a tiered approach to characterizing the cardiovascular effects of this compound, moving from isolated tissue preparations to whole-animal models.
Protocol 1: In Vitro Vasoconstrictor Potency in Isolated Rat Aortic Rings
This protocol is fundamental for determining the direct effect of the compound on vascular smooth muscle and for quantifying its potency (EC50) and efficacy (Emax).[11][12]
Objective: To assess the dose-dependent vasoconstrictor effect of this compound on isolated arterial tissue.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (positive control)
-
Phentolamine (α-adrenergic antagonist)
-
This compound (test compound)
-
Tissue organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.
-
For some rings, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire to assess endothelium-dependent effects.
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs solution every 15 minutes.[12]
-
-
Viability and Contractility Check:
-
Depolarize the rings with a high-potassium solution (e.g., 80 mM KCl) to ensure tissue viability. After washout and return to baseline, contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
In endothelium-intact rings, assess endothelial integrity by observing >80% relaxation to acetylcholine (1 µM) after pre-contraction with phenylephrine.[12]
-
-
Cumulative Concentration-Response Curve:
-
Once the baseline is stable, add the test compound in a cumulative manner (e.g., from 1 nM to 100 µM) to the organ bath, allowing the response to stabilize at each concentration before adding the next.
-
Record the contractile force generated at each concentration.
-
-
Antagonism Study (Mechanism of Action):
-
To confirm the involvement of α-adrenergic receptors, repeat the concentration-response curve in the presence of a fixed concentration of phentolamine (e.g., 1 µM), added 30 minutes prior to the test compound.
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum contraction induced by KCl.
-
Plot the concentration-response data and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
Compare the EC50 values in the absence and presence of phentolamine to assess for competitive antagonism.
Protocol 2: In Vivo Hemodynamic Evaluation in an Anesthetized Rat Model
This protocol assesses the systemic cardiovascular effects of the compound, including its impact on blood pressure, heart rate, and cardiac contractility. Anesthetized models are useful for early-phase drug discovery as they allow for detailed physiological measurements and dose-range finding.[13]
Objective: To determine the in vivo effects of this compound on key hemodynamic parameters.
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
Anesthetic (e.g., isoflurane or urethane)
-
Pressure transducer and data acquisition system
-
Catheters (for femoral artery and vein)
-
ECG electrodes and amplifier
-
Ventilator (if required)
-
Saline, heparinized
-
Test compound and vehicle
Experimental Workflow:
Caption: In vivo hemodynamic study workflow.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and maintain a stable plane of anesthesia throughout the experiment.
-
Perform a tracheotomy if mechanical ventilation is required.
-
Isolate the femoral artery and vein. Insert and secure catheters for direct blood pressure measurement and intravenous drug administration, respectively.
-
Attach subcutaneous ECG leads to monitor heart rate and rhythm.
-
-
Instrumentation and Baseline Recording:
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system.
-
Allow the animal to stabilize for at least 30 minutes after surgery until hemodynamic parameters are stable.
-
Record baseline values for Mean Arterial Pressure (MAP), Systolic and Diastolic Blood Pressure (SBP/DBP), Heart Rate (HR), and ECG.
-
-
Drug Administration:
-
Administer an intravenous (IV) bolus of the vehicle solution and record any changes for 15 minutes.
-
Administer the test compound as IV boluses of increasing doses (e.g., 0.01, 0.1, 1.0 mg/kg).
-
Allow hemodynamic parameters to return to baseline (or stabilize at a new baseline) between doses.
-
-
Data Acquisition and Analysis:
-
Continuously record all hemodynamic parameters throughout the experiment.
-
Calculate the change from baseline for MAP, SBP, DBP, and HR at the peak of the response for each dose.
-
Plot dose-response curves for each parameter.
-
Analyze ECG recordings for any pro-arrhythmic effects, such as tachycardia, bradycardia, or arrhythmias.[14]
-
Trustworthiness and Self-Validation
The integrity of these protocols relies on rigorous controls and careful execution.
-
Positive Controls: The use of phenylephrine in the in vitro assay and a known pressor agent in the in vivo model ensures that the experimental preparations are responsive and provides a benchmark for comparison.
-
Vehicle Controls: Administering the drug vehicle alone is crucial to confirm that any observed effects are due to the test compound and not the solvent.
-
Antagonist Studies: The use of specific antagonists like phentolamine in the in vitro setting is a direct method to validate the mechanism of action, confirming that the compound acts via the hypothesized adrenergic pathway.
-
Dose-Response Relationship: Establishing a clear dose-response relationship is fundamental to demonstrating a true pharmacological effect.
By incorporating these elements, the experimental system becomes self-validating, providing trustworthy and reproducible data that can confidently guide further drug development efforts.
References
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Dr.Oracle. (2025, April 8). What is the mechanism of action (MOA) of Metaraminol (Metaraminol bitartrate)? Retrieved from Dr.Oracle. [Link]
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Yartsev, A. (2025, December 5). Metaraminol. Deranged Physiology. [Link]
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MIMS Hong Kong. Metaraminol: Uses, Dosage, Side Effects and More. [Link]
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Wikipedia. Metaraminol. [Link]
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LITFL. (2025, July 18). Metaraminol. [Link]
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Safer Care Victoria. (2018, November 21). Metaraminol. [Link]
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South Eastern Sydney Local Health District. (2020, April 16). CLINICAL METARAMINOL Infusion If ongoing metaraminol is required, prescribe as outlined below. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5906, Metaraminol. [Link]
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Figueras, J., Lidon, R. M., & Cortadellas, J. (1991). Metaraminol-induced reversal of acute myocardial ischaemia associated with hypotension and refractory to intravenous nitroglycerin. European Heart Journal, 12(6), 720–725. [Link]
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Yartsev, A. (Date not available). Metaraminol. Deranged Physiology. [Link]
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NHS Scotland. (2023, August 14). Metaraminol (Critical Care Formulary). Right Decisions. [Link]
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Wikipedia. Phenylethanolamine. [Link]
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ACS Publications. (Date not available). Tunable Biased Signaling of the Angiotensin II Type 1 Receptor for Inotropy via C-Terminal Peptide Engineering and Allosteric Site Targeting. Journal of Medicinal Chemistry. [Link]
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Semantic Scholar. (1965). STUDIES ON THE MECHANISM OF ACTION OF METARAMINOL (ARAMINE). [Link]
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Sung, H. J., et al. (Date not available). Vasoconstriction Potency Induced by Aminoamide Local Anesthetics Correlates with Lipid Solubility. PMC. [Link]
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Bleeker, W. K., et al. (1987). An animal model for the detection of hypotensive side effects of immunoglobulin preparations. Vox Sanguinis, 52(4), 281-290. [Link]
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PubMed. (Date not available). Synthesis and evaluation of novel phenylethanolamine derivatives containing acetanilides as potent and selective beta3-adrenergic receptor agonists. [Link]
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Vivonics Preclinical Ltd. Anaesthetised models for early phase drug discovery. [Link]
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MDPI. (Date not available). Norisoboldine Induces Endothelium-Dependent Vasorelaxation and Attenuates Hypertension by Modulating Ca 2+ -eNOS Signaling, Oxidative Stress, and Inflammation. [Link]
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GSC Online Press. (2022, June 4). Review on in vivo and in vitro experimental model of anti-hypertensive agent. [Link]
-
Petrović, S., et al. (Date not available). Distribution of phenylethanolamine-N-methyltransferase in the rat heart: effect of 6-hydroxydopamine. PubMed. [Link]
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Pocket Dentistry. (2024, February 17). Vasoconstrictors. [Link]
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Wikipedia. Adrenaline. [Link]
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van der Sluis, R., et al. (2022, May 23). Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis. PubMed Central. [Link]
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Grunewald, G. L., et al. (Date not available). Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase. PubMed. [Link]
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Yagiela, J. A. (Date not available). Vasoconstrictors: indications and precautions. PubMed. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 643217, (1S)-2-amino-1-phenylethan-1-ol. [Link]
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Application Note: Derivatization Strategies for the Analysis of 2-Amino-2-(3-methoxyphenyl)ethanol in Biological Assays
Introduction and Rationale for Derivatization
2-Amino-2-(3-methoxyphenyl)ethanol is a bifunctional molecule featuring a primary aliphatic amine (-NH₂) and a primary alcohol (-OH) group. These polar functional groups impart high water solubility but also lead to low volatility and potential for strong interaction with active sites on chromatographic columns, resulting in poor peak shape and low analytical sensitivity.
Biological assays frequently require the quantification of such molecules at low concentrations within complex matrices like plasma, urine, or cell culture media. Derivatization addresses these challenges by chemically modifying the analyte to introduce properties more amenable to analysis.
The primary goals of derivatizing this molecule are:
-
To Increase Volatility for Gas Chromatography (GC): By masking the polar -NH₂ and -OH groups, the boiling point of the analyte is significantly lowered, making it suitable for GC analysis.[1]
-
To Enhance Detector Response for High-Performance Liquid Chromatography (HPLC): The introduction of a chromophore or fluorophore allows for highly sensitive detection using UV-Visible or Fluorescence detectors.[2]
-
To Improve Ionization Efficiency and Selectivity for Mass Spectrometry (MS): Derivatization can introduce a stable, easily ionizable moiety and create predictable fragmentation patterns, which is critical for developing robust LC-MS or GC-MS methods.[3][4]
The choice of derivatization strategy is dictated by the available analytical instrumentation and the specific requirements of the assay.
Table 1: Physicochemical Properties of 2-Amino-2-(3-methoxyphenyl)ethanol
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ | [5] |
| Molecular Weight | 167.21 g/mol | [5][6][7] |
| Functional Groups | Primary Amine, Primary Alcohol, Methoxy, Phenyl | N/A |
| Predicted XLogP3 | 0.5 | [5] |
| Key Analytical Challenge | High polarity, low volatility, lacks strong chromophore | [8] |
Strategic Overview of Derivatization Options
The presence of both an amine and an alcohol group offers multiple reaction pathways. The selection of a derivatizing agent depends on which functional group(s) to target and the desired analytical endpoint.
Sources
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Scale-up synthesis of 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride
An Application Note for the Scale-Up Synthesis of 2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride
Authored by: A Senior Application Scientist
Introduction
2-Amino-2-(3-methoxyphenyl)ethanol is a valuable chiral building block in organic synthesis, primarily serving as a key intermediate in the development of various pharmaceutical compounds.[1] Its hydrochloride salt form offers enhanced stability and handling properties, making it ideal for storage and further synthetic transformations. The transition from laboratory-scale synthesis to a larger, scalable process presents numerous challenges, including ensuring consistent yield, maintaining high purity, managing reaction exotherms, and optimizing cost-effectiveness.
This document provides a comprehensive guide for the scale-up synthesis of racemic this compound. It details a robust, multi-step synthetic route, explains the rationale behind procedural choices, and offers a detailed protocol suitable for researchers and process chemists in drug development.
Synthetic Strategy and Rationale
The chosen synthetic pathway is a reliable and well-documented approach for producing arylethanolamines.[2][3] The strategy begins with the functionalization of a commercially available ketone, followed by amination and a selective reduction. The final step involves the formation of the hydrochloride salt to ensure product stability and facilitate isolation.
The overall workflow is designed for scalability, prioritizing reagents that are cost-effective and relatively safe to handle in larger quantities over more hazardous or expensive alternatives often used in discovery chemistry (e.g., using NaBH₄ instead of LiAlH₄).
Caption: High-level workflow for the synthesis of 2-Amino-2-(3-methoxyphenyl)ethanol HCl.
Part 1: Detailed Synthesis Protocols and Mechanistic Insights
Stage 1: Synthesis of 2-Bromo-1-(3-methoxyphenyl)ethan-1-one (α-Bromo Ketone)
The initial step involves the regioselective bromination of 3-methoxyacetophenone at the α-carbon. This reaction proceeds via an acid-catalyzed enol intermediate, which then attacks the electrophilic bromine. While elemental bromine can be used, N-Bromosuccinimide (NBS) is often preferred for larger-scale operations due to its solid nature and safer handling profile. However, for cost-effectiveness on a true industrial scale, carefully controlled addition of liquid bromine is common.
Protocol:
-
Charge a suitable reactor with 3-methoxyacetophenone (1.0 eq) and glacial acetic acid (5-10 volumes).
-
Initiate stirring and ensure the ketone is fully dissolved.
-
Slowly add liquid bromine (1.0-1.05 eq) via a pressure-equalizing dropping funnel over 1-2 hours. The rate of addition is critical to control the exotherm and prevent dibromination. Maintain the reaction temperature below 30°C using an ice bath if necessary.
-
During the addition, the red color of the bromine should dissipate. The reaction is complete when a persistent light orange/yellow color remains.
-
Continue stirring for an additional 1-2 hours post-addition to ensure full conversion.
-
Slowly quench the reaction mixture by pouring it into a larger vessel containing cold water (10-20 volumes) with stirring.
-
The crude 2-bromo-1-(3-methoxyphenyl)ethan-1-one will precipitate as a solid.
-
Isolate the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum at 40-45°C.
Stage 2: Synthesis of 2-Amino-1-(3-methoxyphenyl)ethan-1-one (α-Amino Ketone)
Direct amination of the α-bromo ketone with ammonia can be challenging to control on a large scale. A more robust method is the Delepine reaction, which utilizes hexamine (urotropine) to form a quaternary ammonium salt. This salt is stable and can be cleanly hydrolyzed under acidic conditions to yield the primary amine hydrochloride.[4]
Protocol:
-
Charge the reactor with the 2-bromo-1-(3-methoxyphenyl)ethan-1-one (1.0 eq) from the previous step and a suitable solvent such as chloroform or tetrahydrofuran (THF) (10 volumes).
-
Add hexamine (1.1 eq) to the solution. An exotherm is expected.
-
Heat the mixture to a gentle reflux (around 60°C for chloroform) and maintain for 3-4 hours. The hexaminium salt will precipitate during the reaction.
-
Cool the reaction mixture to room temperature and isolate the precipitated salt by filtration. Wash the solid with the reaction solvent.
-
Prepare a solution of concentrated hydrochloric acid (3-4 eq) in ethanol (5 volumes).
-
Add the filtered hexaminium salt to the acidic ethanol solution and heat to reflux for 4-6 hours to effect hydrolysis.
-
Cool the mixture in an ice bath. The desired 2-amino-1-(3-methoxyphenyl)ethan-1-one hydrochloride will crystallize out.
-
Isolate the product by filtration, wash with cold ethanol, and dry under vacuum.
Stage 3: Reduction to 2-Amino-2-(3-methoxyphenyl)ethanol
This is a critical chemoselective reduction of the ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation on a large scale due to its selectivity, safety, and cost.[4] The reaction is typically performed in a protic solvent like methanol or ethanol.[4]
Caption: Simplified mechanism of the sodium borohydride reduction step.
Protocol:
-
Suspend the 2-amino-1-(3-methoxyphenyl)ethan-1-one hydrochloride (1.0 eq) in methanol (10-15 volumes) in the reactor.
-
Cool the slurry to 0-5°C using an ice/salt bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10°C. Vigorous gas evolution (hydrogen) will occur.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the slow addition of acetone to consume excess NaBH₄, followed by the slow addition of water.
-
Adjust the pH to >11 using a 2M sodium hydroxide solution to liberate the free amine.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-2-(3-methoxyphenyl)ethanol as a viscous oil or low-melting solid.
Stage 4: Formation of Hydrochloride Salt
The final step is the conversion of the free base into its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle, purify, and store.
Protocol:
-
Dissolve the crude amino alcohol from the previous step in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
To this solution, add a solution of hydrochloric acid (1.1 eq). This can be HCl gas dissolved in the same solvent or concentrated aqueous HCl, though the former is preferred for a purer product.
-
Stir the mixture. The hydrochloride salt should precipitate. Cooling in an ice bath can aid crystallization.
-
Isolate the white solid by filtration.
-
Wash the filter cake with a small amount of cold solvent (e.g., isopropanol) and then with a non-polar solvent like diethyl ether or heptane to facilitate drying.
-
Dry the final product, this compound, under vacuum at 50-60°C to a constant weight.
Part 2: Data and Process Parameters
Table 1: Reagent and Stoichiometry Overview (Illustrative Scale)
| Stage | Reagent | MW ( g/mol ) | Molar Eq. | Amount Used |
| 1 | 3-Methoxyacetophenone | 150.17 | 1.0 | 1.0 kg |
| Bromine | 159.81 | 1.02 | 1.08 kg | |
| Glacial Acetic Acid | 60.05 | Solvent | ~7.0 L | |
| 2 | α-Bromo Ketone | 229.07 | 1.0 | (from Stage 1) |
| Hexamine | 140.19 | 1.1 | ~740 g | |
| Chloroform | 119.38 | Solvent | ~15 L | |
| Conc. HCl (37%) | 36.46 | ~4.0 | ~1.5 L | |
| 3 | α-Amino Ketone HCl | 201.65 | 1.0 | (from Stage 2) |
| Sodium Borohydride | 37.83 | 1.5 | ~280 g | |
| Methanol | 32.04 | Solvent | ~15 L | |
| 4 | Amino Alcohol Base | 167.21 | 1.0 | (from Stage 3) |
| Isopropanol | 60.10 | Solvent | ~5 L | |
| HCl in Isopropanol (5-6 M) | 36.46 | 1.1 | (Titrate) |
Table 2: Expected Output and Quality Control
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 325153-00-2 (for free base)[5][6] |
| Appearance | White to off-white crystalline solid |
| Overall Yield | 55-65% (from 3-methoxyacetophenone) |
| Purity (HPLC) | ≥98.5% |
| Melting Point | 145-150 °C (Typical range) |
| Solubility | Soluble in water, methanol |
Part 3: Considerations for Chirality
The synthesis described produces a racemic mixture of (R)- and (S)-2-Amino-2-(3-methoxyphenyl)ethanol. For many pharmaceutical applications, a single enantiomer is required.[1] Achieving this on a large scale requires an additional resolution step.
Chiral Resolution Strategy: A common and scalable method for resolving amines is through the formation of diastereomeric salts using a chiral acid.[7][8]
-
Resolving Agent Selection: Optically pure tartaric acid derivatives, such as L-(-)-dibenzoyl-tartaric acid, are effective resolving agents for amino alcohols.[9]
-
Procedure: The racemic free base is dissolved in a suitable solvent (e.g., ethanol). The chiral resolving agent (0.5 eq) is added, and the mixture is heated to achieve dissolution, then slowly cooled.
-
Separation: One diastereomeric salt will preferentially crystallize due to lower solubility. This salt is isolated by filtration.
-
Liberation: The isolated diastereomer is treated with a base (e.g., NaOH) to liberate the enantiomerically enriched free base, which can then be converted back to its hydrochloride salt.
-
Mother Liquor: The other enantiomer remains in the mother liquor and can be recovered or racemized for recycling to improve overall process efficiency.
Alternative approaches include asymmetric synthesis, such as the biocatalytic reduction of the α-amino ketone using specific enzymes, which can provide high enantiomeric excess directly.[10][11]
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-
Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids - PMC - NIH. Available at: [Link]
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Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Ethanolamine | Amine, Alcohol, Alkyl - Britannica. Available at: [Link]
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Synthesis and reduction of α-amino ketones derived from leucine - RSC Publishing. Available at: [Link]
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Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PMC - NIH. Available at: [Link]
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Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants - Taylor & Francis Online. Available at: [Link]
-
Chiral resolution - Wikipedia. Available at: [Link]
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-
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds - Organic Chemistry Portal. Available at: [Link]
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(R)-2-Amino-2-(3-methoxyphenyl)ethanol - MySkinRecipes. Available at: [Link]
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- US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine - Google Patents.
- CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol - Google Patents.
-
CAS 325153-00-2 | 2-Amino-2-(3-methoxyphenyl)ethanol - Alchem.Pharmtech. Available at: [Link]
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-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - MDPI. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. Available at: [Link]
- CN101528665B - Process for preparing electronic grade 2-(2-aminoethoxy)ethanol - Google Patents.
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- 11. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of the Enantiomeric Purity of 2-Amino-2-(3-methoxyphenyl)ethanol
Abstract
The stereochemical identity of a pharmaceutical agent is a critical determinant of its therapeutic efficacy and toxicological profile. For chiral molecules such as 2-Amino-2-(3-methoxyphenyl)ethanol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the precise quantification of its enantiomeric purity is mandated by regulatory bodies worldwide.[1][2] This document provides a detailed guide to the primary and alternative analytical techniques for this purpose, with a focus on Chiral High-Performance Liquid Chromatography (HPLC). It includes in-depth protocols, the scientific rationale behind methodological choices, and a comparative overview of complementary techniques like Gas Chromatography (GC) and Capillary Electrophoresis (CE).
Introduction: The Imperative of Enantiomeric Purity
Chirality, the property of a molecule being non-superimposable on its mirror image, is a central concept in pharmacology. The two mirror-image forms, or enantiomers, of a chiral drug can interact differently with the chiral environment of the human body, such as enzymes and receptors.[2] This can lead to significant variations in their pharmacokinetic and pharmacodynamic properties. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.[1]
2-Amino-2-(3-methoxyphenyl)ethanol possesses a single stereocenter, existing as (R) and (S) enantiomers. As a crucial building block for APIs, ensuring it is enantiomerically pure is the first step in guaranteeing the quality, safety, and efficacy of the final drug product.[3] This necessitates the use of robust and validated analytical methods capable of accurately separating and quantifying these enantiomers. The most widely employed techniques for this purpose are chromatographic and electrophoretic methods, which utilize a chiral selector to differentiate between the enantiomers.[4][5]
Primary Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric purity analysis in the pharmaceutical industry due to its robustness, versatility, and broad applicability.[4][6][7] The separation is achieved by exploiting the differential interactions between the enantiomers and a Chiral Stationary Phase (CSP) packed within the HPLC column.
Principle of Separation
The core of the separation lies in the formation of transient, diastereomeric complexes between the solute enantiomers and the chiral selector of the CSP. These complexes have different association constants and/or energies, causing one enantiomer to be retained on the column longer than the other, resulting in two distinct peaks in the chromatogram. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of compounds, including amino alcohols, due to their complex spatial arrangement which allows for multiple interaction mechanisms like hydrogen bonding, dipole-dipole, and π-π interactions.[6]
Experimental Workflow: Chiral HPLC Analysis
Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.
Detailed Protocol: Chiral HPLC
This protocol is a robust starting point for the analysis of 2-Amino-2-(3-methoxyphenyl)ethanol. Method optimization may be required for specific applications.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column (CSP) | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm | A widely successful polysaccharide-based CSP for separating amino alcohols and aromatic compounds.[8] |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v) | Normal phase is often superior for this class of compounds. Isopropanol modulates retention and selectivity, while DEA, a basic additive, improves peak shape by minimizing interactions with residual silanols on the silica support.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. Chiral separations can benefit from lower flow rates for improved resolution.[10] |
| Column Temp. | 25 °C | Provides reproducible retention times. Temperature can be varied (e.g., 15-40 °C) to optimize selectivity.[10] |
| Detection | UV at 274 nm | The methoxyphenyl group provides strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL |
| Sample Conc. | 1.0 mg/mL in mobile phase | |
Procedure:
-
System Suitability: Before sample analysis, inject a solution of the racemic standard to verify the system's performance. The resolution between the two enantiomer peaks should be greater than 2.0.
-
Analysis: Inject the test sample and record the chromatogram.
-
Data Processing: Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times (established using enantiomerically pure standards, if available). Integrate the peak areas for both enantiomers.
Calculation of Enantiomeric Purity: The enantiomeric purity is typically expressed as enantiomeric excess (% ee) or as the percentage of the undesired enantiomer.
-
% Area of Undesired Enantiomer = (Areaundesired / (Areadesired + Areaundesired)) * 100
-
Enantiomeric Excess (% ee) = ((Areadesired - Areaundesired) / (Areadesired + Areaundesired)) * 100
Alternative and Complementary Techniques
While HPLC is the primary method, other techniques can be employed, particularly during method development or for orthogonal validation.
Chiral Gas Chromatography (GC)
Chiral GC offers very high separation efficiency but is limited to volatile and thermally stable analytes. For amino alcohols, derivatization is mandatory to block the polar -OH and -NH2 groups, thereby increasing volatility.[11]
-
Principle: Enantiomers are separated on a capillary column coated with a chiral stationary phase.
-
Protocol Outline:
-
Derivatization: React the sample with a reagent such as N-trifluoroacetyl-L-prolyl chloride (TPC) or trifluoroacetic anhydride (TFAA) to form volatile diastereomeric or enantiomeric derivatives.[12][13]
-
Analysis: Inject the derivatized sample into a GC equipped with a chiral column (e.g., Chirasil-Val) and a Flame Ionization Detector (FID).
-
-
Causality: The derivatization step is critical; without it, the polar amino alcohol would not elute from the GC column. The choice of derivatizing agent can influence the separation selectivity.
Chiral Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent.[14][15] It is particularly well-suited for polar and charged molecules.
-
Principle: Separation occurs in a narrow-bore capillary filled with a background electrolyte (BGE). A chiral selector, typically a cyclodextrin derivative, is added to the BGE.[16][17] The enantiomers form transient inclusion complexes with the cyclodextrin, and these complexes have different effective mobilities under the applied electric field, leading to separation.[18]
-
Protocol Outline:
-
BGE Preparation: Prepare a buffer (e.g., 50 mM phosphate buffer, pH 2.5) containing a chiral selector (e.g., 20 mM Hydroxypropyl-β-cyclodextrin).
-
Analysis: Condition the capillary, inject a small plug of the sample, and apply a high voltage (e.g., 15-25 kV).
-
-
Causality: The separation relies entirely on the differential binding affinity of the enantiomers to the chiral selector in the liquid phase, unlike chromatography where a stationary phase is involved. The choice of cyclodextrin and its concentration are key parameters for optimizing resolution.
Comparative Summary of Techniques
| Feature | Chiral HPLC | Chiral GC | Chiral CE |
| Principle | Differential partitioning with a solid CSP | Differential partitioning with a solid CSP | Differential mobility in a liquid BGE with a chiral selector |
| Sample State | Liquid | Gas (requires volatile/derivatized sample) | Liquid (requires soluble/charged sample) |
| Derivatization | Not usually required | Mandatory for amino alcohols[11] | Not usually required |
| Advantages | Robust, versatile, widely applicable, established technology[4][7] | Very high resolution, high sensitivity (FID) | High efficiency, low sample/solvent use, rapid method development[14][15] |
| Disadvantages | Higher solvent consumption, CSPs can be expensive | Derivatization adds complexity and potential for error | Can be less robust for routine QC, sensitivity can be lower than HPLC |
| Best For | Routine QC, preparative separation, method validation | High-resolution analysis of volatile compounds | Orthogonal validation, analysis of polar/ionic compounds, limited sample amounts |
Method Validation Principles
Any analytical method used for quality control must be validated to ensure it is fit for purpose. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, key validation parameters for an enantiomeric purity method include:
-
Specificity: The ability to assess the desired enantiomer unequivocally in the presence of its counterpart (the undesired enantiomer) and any other potential impurities.
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.[19]
-
Accuracy & Precision: Demonstrating the closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the undesired enantiomer over a given range.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature).
A properly validated method provides confidence that the reported enantiomeric purity value is accurate and reliable.[4][20]
References
-
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024). MDPI. [Link]
-
Identification of chiral drug isomers by capillary electrophoresis. (1996). Journal of Chromatography A. [Link]
-
Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013). Chromatography Today. [Link]
-
Recent Developments in Chiral Capillary Electrophoresis and Applications of This Technique to Pharmaceutical and Biomedical Analysis. (2001). Electrophoresis. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2004). Pharmaceutical Technology. [Link]
-
An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]
-
Gas chromatographic separation of enantiomers of amines and amino alcohols on chiral stationary phases. (1981). Journal of Chromatography A. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (2014). Journal of Chromatography A. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2015). Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. (2015). Journal of Chromatographic Science. [Link]
-
Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts. [Link]
-
Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. (2018). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Analyses of amino acids, Enantiomeric purity. iris-biotech.de. [Link]
-
Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. (2018). Journal of Separation Science. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. (2024). MDPI. [Link]
-
Chiral separation of amino acids by gas chromatography. (2014). ResearchGate. [Link]
-
Enantiomeric Impurities: ICH Guidelines. (2016). Scribd. [Link]
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Chiral Drug Separation. Taylor & Francis Online. [Link]
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Chiral HPLC Separations. Phenomenex. [Link]
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Chiral HPLC analysis. HPLC elution profiles after the reaction of the... (2020). ResearchGate. [Link]
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Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
-
(R)-2-Amino-2-(3-methoxyphenyl)ethanol. MySkinRecipes. [Link]
-
A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. (2012). ResearchGate. [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2012). MDPI. [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2020). The Journal of Organic Chemistry. [Link]
-
Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. (2013). CHIMIA. [Link]
-
Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022). Chirality. [Link]
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High-Throughput Screening of 2-Amino-2-(3-methoxyphenyl)ethanol Derivatives for G-Protein Coupled Receptor Modulators
Application Note & Protocols
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of chemical libraries composed of 2-Amino-2-(3-methoxyphenyl)ethanol derivatives. The structural motif of these compounds bears a resemblance to known biogenic amines and synthetic adrenergic agents, making G-Protein Coupled Receptors (GPCRs) a highly probable and valuable target class. We detail the scientific rationale for target selection, provide step-by-step protocols for robust, cell-based HTS assay development using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and outline a complete workflow from primary screening to hit validation and counter-screening. The methodologies are designed to ensure scientific rigor, minimize false positives, and efficiently identify potent and selective modulators from large compound collections.
Introduction: Rationale for Targeting GPCRs
The 2-amino-1-phenylethanol scaffold is a cornerstone of pharmacology, most notably as the backbone for numerous adrenergic receptor modulators that regulate physiological processes ranging from cardiovascular function to neurotransmission. The derivatives of 2-Amino-2-(3-methoxyphenyl)ethanol represent a focused chemical space for exploring novel interactions with this receptor class. GPCRs are the largest family of cell-surface receptors and are the target of over 30% of all FDA-approved drugs, making them a primary focus for drug discovery.[1]
The decision to target GPCRs is therefore not arbitrary but is founded on established structure-activity relationships (SAR). The core structure features a chiral center and key hydrogen bonding groups (amino and hydroxyl) that are known to interact with specific residues within the transmembrane domains of aminergic GPCRs. This application note will focus on a common HTS application for GPCRs: identifying compounds that modulate the production of the second messenger cyclic adenosine monophosphate (cAMP), a key signaling molecule for many GPCRs.
HTS Assay Technology: Principles of TR-FRET for cAMP Detection
For screening GPCR modulation, a robust, sensitive, and miniaturizable assay is paramount. Homogeneous assays, which do not require wash steps, are ideal for HTS automation.[2][3] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a leading technology that meets these criteria.[4][5] It combines the low background of time-resolved fluorescence (TRF) with the proximity-dependent signal of FRET.[2][6]
Principle of Competitive cAMP TR-FRET Assay: The assay quantifies endogenous cAMP produced by cells in response to GPCR activation or inhibition. It is a competitive immunoassay where free cAMP from the cell lysate competes with a fluorescently labeled cAMP tracer (the FRET acceptor) for binding to a specific anti-cAMP antibody conjugated to a long-lifetime lanthanide fluorophore (the FRET donor).[7]
-
Low cAMP Levels: The fluorescent tracer binds to the antibody, bringing the donor and acceptor into close proximity (<10 nm). Excitation of the donor results in energy transfer to the acceptor, producing a high FRET signal.
-
High cAMP Levels: Endogenous cAMP produced by the cells displaces the fluorescent tracer from the antibody. This separation of donor and acceptor leads to a decrease in the FRET signal.
This inverse relationship between cellular cAMP levels and the TR-FRET signal allows for the quantification of GPCR modulation by test compounds.
Assay Development and Validation
Before embarking on a full-scale screen, the assay must be miniaturized (typically to a 384- or 1536-well format) and rigorously validated to ensure it can reliably distinguish hits from inactive compounds.[8] The primary metric for this is the Z'-factor, a statistical parameter that assesses the quality of an HTS assay.[9] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[8][10]
Protocol 3.1: Cell Seeding and Stimulation
This protocol is designed for a GPCR target known to couple to Gαs (stimulatory) or Gαi (inhibitory) pathways, using an adherent cell line stably expressing the receptor of interest.
-
Cell Culture: Culture the cells in the recommended growth medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using a non-enzymatic dissociation buffer. Centrifuge and resuspend the cell pellet in a serum-free assay buffer to a final concentration of 0.5 - 2.0 x 10^6 cells/mL (concentration to be optimized).
-
Dispensing: Using an automated liquid handler, dispense 5 µL of the cell suspension into each well of a 384-well, low-volume, white microplate.
-
Compound Addition: Transfer 50 nL of the 2-Amino-2-(3-methoxyphenyl)ethanol derivatives (from a 10 mM DMSO stock) and controls to the appropriate wells using a pintool or acoustic dispenser. This results in a final compound concentration of 10 µM in 0.1% DMSO.[8]
-
Negative Control: DMSO only (represents baseline cAMP).
-
Positive Control: A known agonist/antagonist or Forskolin (a direct adenylyl cyclase activator) to elicit a maximal response.
-
-
Stimulation: Incubate the plate for 30 minutes at room temperature to allow for GPCR modulation of cAMP levels.
Protocol 3.2: TR-FRET Reagent Addition and Signal Detection
-
Reagent Preparation: Prepare the cAMP detection reagent mix according to the manufacturer's protocol. This typically involves diluting the donor-labeled antibody and the acceptor-labeled cAMP tracer in a cell lysis buffer.
-
Lysis and Detection: Add 10 µL of the TR-FRET detection mix to each well. This lyses the cells and initiates the competitive binding reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET-capable plate reader. The reader will use a pulsed light source for excitation (e.g., 320-340 nm) and, after a time delay (typically 50-100 µs) to reduce background fluorescence, will measure emission at two wavelengths: one for the donor (e.g., ~620 nm) and one for the acceptor (e.g., ~665 nm).[5]
Table 1: Assay Validation and Z'-Factor Calculation
The Z'-factor is calculated using 16-32 wells of positive and negative controls.
| Parameter | Description | Formula | Target Value |
| TR-FRET Ratio | (Acceptor Emission / Donor Emission) * 10,000 | - | - |
| Mean of Controls (µ) | Average TR-FRET ratio for positive (p) and negative (n) controls. | - | - |
| Std. Dev. of Controls (σ) | Standard deviation of the TR-FRET ratio for positive (p) and negative (n) controls. | - | - |
| Z'-Factor | A measure of assay quality and dynamic range. | 1 - [ (3σp + 3σn) / |µp - µn| ] | > 0.5 |
The High-Throughput Screening Workflow
The HTS process is a multi-step campaign designed to efficiently screen large compound libraries and identify promising candidates for further study.[11] It leverages robotics and automation to ensure high throughput and reproducibility.[12][13]
Caption: The automated high-throughput screening workflow from library preparation to primary hit identification.
Data Analysis and Hit Validation
Raw HTS data requires careful processing to identify genuine "hits."[14] This process involves normalization, statistical analysis, and a tiered validation strategy to eliminate false positives and confirm activity.[15][16]
Primary Data Analysis
-
Ratio Calculation: For each well, calculate the TR-FRET ratio as described in Table 1.
-
Normalization: Normalize the data on a per-plate basis using the intra-plate controls. The percent inhibition (for agonists in a Gαi system) or percent activity (for agonists in a Gαs system) is calculated:
-
% Activity = [ (µ_neg - Sample_ratio) / (µ_neg - µ_pos) ] * 100
-
-
Hit Selection: A primary hit is typically defined as a compound that produces a response greater than three standard deviations from the mean of the negative controls (Z-score > 3 or < -3).
Hit Triage and Validation Workflow
A single active reading is insufficient. A rigorous hit validation cascade is essential to confirm activity and filter out artifacts.[17]
Caption: Decision workflow for validating primary hits and eliminating false positives.
Protocol 5.1: Dose-Response and Potency Determination
-
Compound Plating: For each confirmed hit, create a 10-point, 3-fold serial dilution series in DMSO.
-
Assay Execution: Perform the TR-FRET assay as described in Section 3, using the serially diluted compounds.
-
Data Analysis: Plot the percent activity/inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (effective concentration) or IC50 (inhibitory concentration).
Table 2: Example Dose-Response Data for a Validated Hit
| Concentration (µM) | % Activity |
| 100.0 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 89.1 |
| 3.70 | 75.4 |
| 1.23 | 51.2 |
| 0.41 | 24.8 |
| 0.14 | 10.1 |
| 0.05 | 4.5 |
| 0.02 | 2.1 |
| 0.00 | 0.0 |
| EC50 (µM) | 1.15 |
Orthogonal and Counter-Screening
To ensure hits are genuine modulators of the biological target and not assay artifacts, they must be tested in an orthogonal assay and a series of counter-screens.[10]
-
Orthogonal Assay: This is a secondary assay that measures the same biological endpoint (e.g., cAMP) but uses a different technology. AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is an excellent orthogonal choice.[18][19] It is also a bead-based proximity assay but relies on chemiluminescence, making it unlikely to suffer from the same interference compounds as a TR-FRET assay.[20]
-
Counter-Screens for Assay Interference: Many compounds can interfere with HTS technologies, leading to false positives.[13]
-
Fluorescence Interference: Screen compounds in a buffer-only assay (no cells or reagents) to identify auto-fluorescent compounds at the assay wavelengths.
-
Promiscuity/Aggregation: Many false positives are caused by compounds forming aggregates that non-specifically inhibit enzymes or disrupt assay components. These can be identified by adding a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer, which typically resolves the activity of aggregators.
-
Conclusion
The successful high-throughput screening of 2-Amino-2-(3-methoxyphenyl)ethanol derivatives requires a logically structured campaign grounded in robust assay technologies and a stringent validation workflow. By leveraging a high-quality, cell-based TR-FRET assay, researchers can efficiently identify compounds that modulate GPCR signaling. The subsequent triage process, incorporating dose-response analysis, orthogonal testing, and counter-screening, is critical for eliminating artifacts and ensuring that the final validated hits are high-quality starting points for medicinal chemistry optimization and further drug development.
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Application Notes & Protocols: A Guide to a Rational Structure-Activity Relationship (SAR) Study for Kinase Inhibitors
Introduction: Decoding the Molecular Blueprint for Potency and Selectivity
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, the journey from a promising "hit" to a viable "lead" compound is a meticulous process of molecular refinement.[1][2] At the heart of this endeavor lies the Structure-Activity Relationship (SAR) study, a foundational discipline in medicinal chemistry. SAR is the systematic exploration of how discrete changes in a molecule's chemical structure influence its biological activity.[3][4][5][6][7] By understanding this intricate relationship, we can rationally design and synthesize new analogs with enhanced potency, improved selectivity, and favorable pharmacokinetic properties, ultimately sculpting a molecule with the desired therapeutic profile.[8][9]
This guide provides a comprehensive framework for designing and executing a robust SAR study, using the hypothetical lead compound, "Exemplarib," a novel inhibitor of the therapeutically relevant "Kinase-X," as a working example. We will delve into the strategic design of a focused compound library, provide detailed, self-validating experimental protocols for biological evaluation, and outline methods for coherent data analysis and interpretation.
Part 1: Strategic Design of the SAR Campaign
The initial phase of any successful SAR study is a thoughtful analysis of the lead compound and the strategic planning of which chemical modifications to explore. The goal is to create a focused library of analogs that can efficiently probe the chemical space around the lead scaffold.[10][11][12]
Deconstruction of the Lead Compound: "Exemplarib"
Before embarking on synthesis, a thorough analysis of the lead scaffold is paramount. For "Exemplarib," we identify three key regions for modification:
-
R1 (Solvent-Exposed Region): This region is hypothesized to interact with the solvent front of the ATP-binding pocket. Modifications here could influence solubility and potency.
-
R2 (Selectivity Pocket): This substituent projects towards a less conserved region of the kinase family. Alterations in this area are prime candidates for enhancing selectivity against off-target kinases.
-
Core Scaffold (Hinge-Binding Motif): This central ring system is responsible for the key hydrogen bond interactions with the kinase hinge region. Modifications here are generally more conservative to maintain baseline activity.
Designing the Focused Analog Library
Based on our analysis, we will employ a systematic modification strategy. The initial library will consist of small, focused sets of compounds designed to test specific hypotheses.[11][13][14]
-
R1 Group Scan: Synthesize a series of analogs where the R1 group is varied to explore the impact of size, electronics, and polarity. Examples include small alkyl groups, polar groups (e.g., -OH, -NH2), and halogen substitutions.
-
R2 Group Scan: Introduce a diverse set of substituents at the R2 position to probe the selectivity pocket. This will include both linear and cyclic aliphatic and aromatic groups of varying sizes.
-
Core Scaffold Modification: Initially, we will keep the core scaffold constant to establish a baseline SAR for the R1 and R2 positions. In subsequent rounds, bioisosteric replacements of the core ring system can be explored.
Caption: Tiered experimental workflow for SAR.
Primary Screen: Biochemical Potency (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of each analog against the purified Kinase-X enzyme. This provides a direct measure of target engagement and potency.
Causality: A biochemical assay is chosen for the primary screen due to its high-throughput nature, precision, and direct measurement of enzyme inhibition, which avoids complexities like cell permeability. [15] Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from commercially available luminescence-based kinase assays. [1]
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Prepare 2X Kinase-X solution in Assay Buffer. The final concentration should be optimized to yield a robust signal.
-
Prepare 2X Substrate/ATP solution in Assay Buffer. The ATP concentration should be at its Michaelis-Menten constant (Km) for accurate IC50 determination. [16] * Prepare a serial dilution of each test compound in DMSO, then dilute in Assay Buffer to a 4X final concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of 4X test compound or DMSO vehicle control to appropriate wells.
-
Add 10 µL of 2X Kinase-X solution to all wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of 2X Substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Self-Validation System:
-
Maximum Activity Control: Wells containing enzyme and DMSO (no inhibitor).
-
Background Control: Wells containing buffer and DMSO (no enzyme).
-
Reference Compound: A known Kinase-X inhibitor should be run in parallel to ensure assay consistency.
-
Data is normalized to these controls, and IC50 values are calculated using a four-parameter logistic curve fit. [15]
-
Secondary Screen: Cellular Target Engagement and Potency
Objective: To confirm that potent compounds from the primary screen can enter cells and engage Kinase-X in a physiological context. [1][17] Causality: Moving to a cellular assay is a critical step to weed out compounds with poor cell permeability or those that are inactive in the complex cellular milieu. [18][19]We will use a target engagement assay to confirm binding and a functional assay to measure downstream effects.
Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol measures compound binding directly to Kinase-X in living cells. [17][20]
-
Cell Preparation:
-
Use a cell line (e.g., HEK293) transiently transfected to express a NanoLuc®-Kinase-X fusion protein.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds.
-
Treat the cells with the compounds for 2 hours.
-
Add the NanoBRET™ Tracer, a fluorescent ligand for Kinase-X.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read both the donor (NanoLuc®) and acceptor (Tracer) emission wavelengths.
-
-
Data Analysis & Self-Validation:
-
The BRET ratio is calculated. A decrease in the BRET signal indicates displacement of the tracer by the test compound. [20] * IC50 values are determined by plotting the BRET ratio against the compound concentration.
-
Controls include no-tracer, no-compound, and a known cell-permeable inhibitor.
-
Tertiary Screen: Kinase Selectivity Profiling
Objective: To assess the selectivity of the most promising cell-active compounds by testing them against a panel of other kinases.
Causality: High selectivity is crucial for minimizing off-target effects and potential toxicity. [1][21]A broad kinase panel provides a comprehensive view of a compound's specificity.
Protocol: Kinome Panel Screening
This is typically performed as a service by specialized vendors who maintain large panels of active kinases. [16][22][23]
-
Compound Submission: Submit the selected compounds at a concentration typically 100-fold higher than their Kinase-X IC50.
-
Assay Format: The vendor will perform single-point inhibition assays against a panel of hundreds of kinases (e.g., theReaction Biology HotSpot™ or Promega NanoBRET® panel). [18][23]3. Data Analysis:
-
Results are provided as percent inhibition for each kinase.
-
A "Selectivity Score" can be calculated to quantify the degree of selectivity.
-
Follow-up IC50 determinations are performed for any off-target kinases that show significant inhibition (>50%).
-
Part 3: Data Collation and SAR Interpretation
SAR Data Table
All quantitative data should be summarized in a structured table. This allows for easy comparison of analogs and the identification of trends.
| Compound | R1 Group | R2 Group | Biochemical IC50 (nM) vs. Kinase-X | Cellular Target Engagement IC50 (nM) | Selectivity (Kinase-Y IC50 / Kinase-X IC50) |
| Exemplarib | -CH3 | -Phenyl | 150 | 800 | 10 |
| Analog 1-1 | -H | -Phenyl | 500 | >10,000 | - |
| Analog 1-2 | -CF3 | -Phenyl | 50 | 250 | 12 |
| Analog 1-3 | -OH | -Phenyl | 200 | 950 | 8 |
| Analog 2-1 | -CH3 | -Cyclohexyl | 120 | 600 | 50 |
| Analog 2-2 | -CH3 | -4-F-Phenyl | 160 | 850 | 15 |
| Analog 2-3 | -CH3 | -Thiophene | 90 | 400 | 80 |
Interpreting the Data to Build the SAR
By analyzing the table, we can begin to formulate the rules of our SAR:
-
R1 Position: Comparing Exemplarib to Analog 1-2, the electron-withdrawing trifluoromethyl group (-CF3) improves biochemical potency threefold. This suggests an electronic interaction is favorable in this pocket. The removal of the methyl group (Analog 1-1) is highly detrimental, indicating a required hydrophobic interaction.
-
R2 Position: The switch from a phenyl group to a cyclohexyl group (Analog 2-1) or a thiophene (Analog 2-3) significantly improves selectivity against Kinase-Y (a hypothetical off-target). This confirms our hypothesis that the R2 position is a key determinant of selectivity.
-
Biochemical vs. Cellular Potency: For most compounds, there is a 4-5 fold "shift" between the biochemical and cellular IC50 values. This is expected and reflects factors like cell membrane permeability and intracellular ATP concentration. [15][24]A much larger shift (e.g., Analog 1-1) suggests poor cell permeability.
Part 4: Conclusion and Iterative Optimization
The initial SAR study has provided a wealth of information. We have identified that a small, electron-withdrawing group at R1 enhances potency, while a flexible, non-planar group at R2 drives selectivity.
The next steps in this iterative process would be:
-
Synthesize a second-generation library that combines the best features identified (e.g., a -CF3 group at R1 with a thiophene at R2).
-
Initiate early ADME/Tox profiling for the most promising candidates. Early assessment of properties like absorption, distribution, metabolism, excretion, and toxicity is crucial to avoid late-stage failures. [25][26][27][28][29]3. Expand the cellular assays to include downstream signaling readouts and proliferation assays in relevant cancer cell lines.
By following this rational, iterative, and self-validating experimental design, researchers can efficiently navigate the complex process of lead optimization and increase the probability of developing a successful clinical candidate.
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- 12. lifechemicals.com [lifechemicals.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. criver.com [criver.com]
- 15. BiochemSphere [biochemicalsci.com]
- 16. assayquant.com [assayquant.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. キナーゼ選択性プロファイリングサービス [promega.jp]
- 19. youtube.com [youtube.com]
- 20. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 21. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmaron.com [pharmaron.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. researchgate.net [researchgate.net]
- 25. lifechemicals.com [lifechemicals.com]
- 26. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 28. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 29. cell4pharma.com [cell4pharma.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride
Welcome to the technical support center for the synthesis of 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering explanations and actionable solutions.
Low Yield in the Final Product
Q1: My overall yield of this compound is consistently low. What are the most critical steps to investigate?
A low overall yield can be attributed to inefficiencies in one or more stages of the synthesis. The most common synthetic route involves three key steps:
-
α-Bromination of 3'-methoxyacetophenone: This step can be a significant source of yield loss due to the formation of byproducts.
-
Amination of the α-bromo ketone: Incomplete reaction or side reactions can lower the yield of the desired α-amino ketone intermediate.
-
Reduction of the α-amino ketone: The choice of reducing agent and reaction conditions are crucial for a high-yield conversion to the amino alcohol.
To pinpoint the issue, it is recommended to analyze the crude product and intermediates at each stage by techniques such as TLC, LC-MS, or ¹H NMR to identify the point of yield loss.
Q2: I suspect the α-bromination of 3'-methoxyacetophenone is the problematic step. How can I improve the yield of 2-bromo-1-(3-methoxyphenyl)ethanone?
The primary challenge in the α-bromination of acetophenone derivatives is controlling the regioselectivity and preventing polybromination.
-
Issue: Competing aromatic bromination on the electron-rich methoxy-substituted ring.
-
Solution: Employing milder and more selective brominating agents is key. While elemental bromine (Br₂) in acetic acid is a common reagent, it can lead to aromatic substitution.[1] Consider using N-bromosuccinimide (NBS) with a catalytic amount of a radical initiator like AIBN or benzoyl peroxide in a non-polar solvent like carbon tetrachloride. This favors radical substitution at the α-carbon over electrophilic aromatic substitution.[2] Another effective reagent is pyridinium hydrobromide perbromide, which is a solid and easier to handle than liquid bromine.[3]
-
Issue: Formation of di-brominated byproducts.
-
Solution: This is often a result of using an excess of the brominating agent or prolonged reaction times. Carefully control the stoichiometry, aiming for a 1:1 molar ratio of the ketone to the brominating agent. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Q3: My reduction of 2-amino-1-(3-methoxyphenyl)ethanone with sodium borohydride (NaBH₄) is giving a poor yield of the desired amino alcohol. What could be going wrong?
Sodium borohydride is a mild and selective reducing agent for ketones, but several factors can impact its efficiency in this specific transformation.[4][5]
-
Issue: Incomplete reduction.
-
Causality & Solution: The reactivity of NaBH₄ can be influenced by the solvent and temperature. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at room temperature or below.[6] Ensure the NaBH₄ is fresh, as it can decompose over time. Using a slight excess of NaBH₄ (1.1-1.5 equivalents) can help drive the reaction to completion. Monitor the reaction by TLC until the starting α-amino ketone is no longer visible.
-
Issue: Formation of unidentified byproducts.
-
Causality & Solution: The amino group in the substrate can potentially react with the borane intermediates. While less common with NaBH₄ compared to stronger reducing agents, it's a possibility. Performing the reduction at a lower temperature (e.g., 0 °C) can help minimize side reactions. The workup procedure is also critical. Acidic workup should be done carefully to protonate the resulting alkoxide and the amine, forming the hydrochloride salt. A typical workup involves quenching the excess NaBH₄ with a dilute acid like HCl.[7]
Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields.
Purification and Isolation Challenges
Q4: I am having difficulty crystallizing the final product, this compound. It often "oils out". How can I achieve a crystalline solid?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid, typically because the solution is too concentrated or the temperature is too high.
-
Solvent System: A mixed solvent system is often effective for the crystallization of amino alcohol hydrochlorides. A common and effective combination is ethanol and diethyl ether. Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol, and then slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Seeding: If you have a small amount of pure crystalline product from a previous batch, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and promote crystal formation.
Frequently Asked Questions (FAQs)
Q5: What is the most common and reliable synthetic route for this compound?
A widely employed and reliable route starts from 3'-methoxyacetophenone and proceeds through the following key intermediates:
-
2-Bromo-1-(3-methoxyphenyl)ethanone: Synthesized via α-bromination of 3'-methoxyacetophenone.
-
2-Amino-1-(3-methoxyphenyl)ethanone: Formed by the amination of the α-bromo ketone. A common method is the Delepine reaction, which uses hexamethylenetetramine followed by acidic hydrolysis.[7]
-
2-Amino-2-(3-methoxyphenyl)ethanol: Obtained by the reduction of the α-amino ketone using a reducing agent like sodium borohydride.
-
This compound: The final product is isolated as the hydrochloride salt by treatment with hydrochloric acid.
General Synthetic Workflow
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
Overcoming challenges in the chiral separation of amino alcohols
Welcome to the Technical Support Center for overcoming challenges in the chiral separation of amino alcohols. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we've structured this resource to not only offer solutions but also to explain the scientific principles behind them, ensuring robust and reproducible results.
Troubleshooting Guide: Resolving Common Issues in Amino Alcohol Chiral Separations
This section addresses specific experimental problems in a question-and-answer format, providing step-by-step guidance to diagnose and resolve them.
Q1: Why am I observing poor or no resolution between my amino alcohol enantiomers?
A1: Achieving baseline separation of enantiomers is the primary goal. If you're struggling with poor resolution, it's crucial to systematically evaluate several factors that influence chiral recognition.
Potential Causes and Step-by-Step Solutions:
-
Inappropriate Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor for successful enantiomeric separation.[1] Different CSPs utilize different chiral recognition mechanisms.
-
Actionable Step: If you are using a polysaccharide-based CSP (e.g., cellulose or amylose derivatives), consider the potential for hydrogen bonding and π-π interactions. For amino alcohols, which are polar and can be zwitterionic, a macrocyclic glycopeptide-based CSP (like teicoplanin) might be more effective as they possess ionic groups and are compatible with a wider range of mobile phases, including aqueous ones. Crown-ether based CSPs are also particularly well-suited for the separation of D- and L-amino acid enantiomers.[2]
-
Expert Insight: Polysaccharide-based CSPs are excellent for a broad range of chiral compounds, but their effectiveness with highly polar, underivatized amino alcohols can be limited due to the analytes' poor solubility in the typical non-polar mobile phases used with these columns.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly impacts the interactions between the analyte and the CSP.
-
Actionable Step: Systematically vary the mobile phase composition. For polysaccharide-based CSPs, adjust the ratio of the alcoholic modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). A typical starting point is a mobile phase consisting of 10-30% 2-propanol in hexane.[1] For macrocyclic glycopeptide or zwitterionic CSPs, you can explore polar organic or aqueous-organic mobile phases.[3] Adding small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can significantly improve peak shape and resolution by controlling the ionization state of the analyte and the CSP.[4]
-
Expert Insight: For zwitterionic CSPs, the presence of both acidic and basic additives is often necessary to regulate the double ion-pairing interactions that drive the separation.[5]
-
-
Temperature Effects: Column temperature can influence the thermodynamics of the chiral recognition process.
-
Actionable Step: Experiment with different column temperatures. A decrease in temperature often leads to better resolution, although it may increase retention times and peak widths. Conversely, increasing the temperature can sometimes improve efficiency and peak shape.
-
Q2: What is causing significant peak tailing for my amino alcohol analytes?
A2: Peak tailing is a common issue in chromatography that can compromise resolution and quantification. It's often caused by secondary, undesirable interactions between the analyte and the stationary phase.[6]
Potential Causes and Step-by-Step Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica support of the CSP can interact with the basic amino group of the amino alcohol, leading to peak tailing.[7][8]
-
Actionable Step: Add a basic modifier to the mobile phase, such as diethylamine or triethylamine (typically 0.1% v/v). This will "shield" the acidic silanol groups and minimize these secondary interactions.
-
Expert Insight: This is a very common and effective strategy, particularly for basic analytes on silica-based columns.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that often manifests as tailing.
-
Actionable Step: Reduce the sample concentration or injection volume and re-inject. If the peak shape improves and retention time increases slightly, you were likely overloading the column.[9]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample flow path, causing peak distortion.[9]
-
Actionable Step: If you suspect a blocked inlet frit, you can try backflushing the column (check the manufacturer's instructions first).[9] If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader, more general questions that researchers frequently encounter.
Q1: How do I choose the right chiral stationary phase (CSP) for my amino alcohol?
A1: The selection of the optimal CSP is a critical first step. Here's a decision-making framework:
Decision Tree for CSP Selection
Caption: A decision tree to guide the selection of a chiral stationary phase for amino alcohol separation.
-
For underivatized amino alcohols: These are often polar and zwitterionic. Macrocyclic glycopeptide (e.g., CHIROBIOTIC T) and zwitterionic ion-exchange (e.g., CHIRALPAK ZWIX) CSPs are generally the best starting points.[5] They are compatible with polar and aqueous mobile phases, which are necessary to dissolve the analyte.
-
For derivatized amino alcohols: If you have derivatized your amino alcohol to make it less polar (see Q2 below), polysaccharide-based CSPs (e.g., Chiralpak IA, Chiralcel OD-H) become excellent choices.[1] These columns offer a wide range of selectivities for various chiral compounds.
CSP Comparison Table
| CSP Type | Common Selector | Typical Mobile Phases | Best Suited For |
| Polysaccharide-Based | Amylose/Cellulose Phenylcarbamates | Normal Phase (Hexane/Alcohol) | Derivatized, less polar amino alcohols |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Reversed-Phase, Polar Organic, Normal Phase | Underivatized, polar amino alcohols |
| Zwitterionic Ion-Exchange | Cinchona Alkaloid Derivatives | Polar Organic with Additives | Underivatized amino acids and small peptides |
| Crown Ether | (18-crown-6)-tetracarboxylic acid | Aqueous/Organic with Acid | D- and L-amino acids |
Q2: When should I consider derivatization for my amino alcohol separation?
A2: Derivatization is a powerful strategy when direct separation proves difficult. It involves reacting the amino alcohol with a chiral or achiral reagent to form diastereomers or to improve its chromatographic properties.
Consider derivatization when:
-
You have poor resolution on multiple direct methods: If you've tried different CSPs and mobile phases without success, derivatization can introduce new interaction sites that facilitate separation.
-
Your analyte has poor solubility: Amino alcohols can be difficult to dissolve in the non-polar mobile phases used with polysaccharide CSPs. Derivatization can increase their solubility in these solvents.
-
You need to improve detection: If your amino alcohol lacks a strong chromophore for UV detection, derivatizing it with a reagent that has a high molar absorptivity (e.g., NBD-Cl) can significantly enhance sensitivity.[1]
Common Derivatization Strategies:
| Derivatizing Agent | Target Functional Group | Resulting Derivative | Key Advantage |
| Trifluoroacetic Anhydride (TFAA) | Amino group | N-trifluoroacetyl derivative | Increases volatility for GC, can improve HPLC separation[10] |
| o-Phthalaldehyde (OPA) + Chiral Thiol | Primary amino group | Diastereomeric isoindoles | Creates diastereomers separable on an achiral column[11][12] |
| N-(3,5-Dinitrobenzoyl) chloride | Amino and hydroxyl groups | DNB derivatives | Enhances π-π interactions with the CSP[13] |
Experimental Protocol: Derivatization with OPA/N-acetyl-L-cysteine (NAC)
This protocol is adapted for the pre-column derivatization of primary amino groups to form diastereomeric isoindoles.[11]
-
Prepare Reagents:
-
OPA solution: 10 mM in methanol.
-
NAC solution: 40 mM in a suitable buffer.
-
Borate buffer: 0.1 M, pH 9.6.
-
-
Derivatization Reaction:
-
In an autosampler vial, mix 500 µL of borate buffer, 20 µL of your amino alcohol sample (e.g., 5 mM), 20 µL of the OPA solution, and 20 µL of the NAC solution.
-
Mix thoroughly.
-
Allow the reaction to proceed for at least 15 minutes at room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a standard C18 reversed-phase column.
-
Use a mobile phase gradient of acetonitrile and water (with appropriate buffering) for separation.
-
Detect the diastereomers, typically around 340 nm.
-
Q3: How can I improve the resolution of my separation without changing the column?
A3: If you are close to achieving the desired resolution, several method parameters can be fine-tuned to enhance the separation.
Troubleshooting Flowchart for Resolution Improvement
Caption: A systematic workflow for improving chiral resolution by optimizing chromatographic parameters.
-
Adjust Mobile Phase Strength:
-
Normal Phase: Decrease the percentage of the polar modifier (e.g., alcohol). This will increase retention and often improve resolution, but it will also lengthen the analysis time.
-
Reversed Phase: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol).
-
-
Modify the Flow Rate: Reducing the flow rate can increase the efficiency of the separation (increase the number of theoretical plates) and provide more time for the enantiomers to interact with the CSP, often leading to better resolution. A typical flow rate is 1 mL/min.[1]
-
Change the Column Temperature: As mentioned earlier, lowering the temperature often enhances chiral recognition and improves the separation factor (α).
-
Fine-tune Additive Concentrations: If you are using acidic or basic additives, small changes in their concentration can have a significant impact on selectivity.
By systematically addressing these common challenges with a clear understanding of the underlying principles, you can significantly improve the success rate of your chiral separations of amino alcohols.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021). YAKHAK HOEJI. [Link]
- HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents - Sci-Hub. (n.d.). Sci-Hub.
-
HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. (n.d.). Journal of Chromatographic Science | Oxford Academic. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH. (n.d.). PMC - NIH. [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International. (n.d.). LCGC International. [Link]
-
Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G. (2023). Chemical Science (RSC Publishing). [Link]
-
Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - NIH. (2021). NIH. [Link]
-
Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach - ACS Publications. (2022). ACS Publications. [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). chiral.fr. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. (n.d.). Chromatography Today. [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. (2021). MDPI. [Link]
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination - Acta Naturae. (n.d.). Acta Naturae. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions. [Link]
-
Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols - Letters in Applied NanoBioScience. (2022). Letters in Applied NanoBioScience. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012). LCGC International. [Link]
-
Effects of mobile phase's ratio on resolution of amino acid enantiomers - ResearchGate. (n.d.). ResearchGate. [Link]
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC - NIH. (n.d.). PMC - NIH. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). LCGC International. [Link]
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent. (n.d.). Agilent. [Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC - NIH. (n.d.). PMC - NIH. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - YouTube. (2018). YouTube. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek. (n.d.). Restek. [Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chiraltech.com [chiraltech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. youtube.com [youtube.com]
- 8. Restek - Videoartikel [de.restek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actanaturae.ru [actanaturae.ru]
- 12. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Stability of 2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride in Solution
Welcome to the technical support center for 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. By understanding the potential degradation pathways and implementing appropriate handling and analytical strategies, you can ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the stability of this compound in solution.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. The molecule contains an amino alcohol and a methoxy-substituted aromatic ring, which are susceptible to specific degradation pathways under certain conditions.
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, it is recommended to prepare stock solutions in a suitable buffer at a slightly acidic pH (around pH 4-6). Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil. For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, aliquoting and freezing at -20 °C or below is recommended to minimize degradation from repeated freeze-thaw cycles.
Q3: What are the likely degradation pathways for this molecule?
A3: Based on its chemical structure, the primary degradation pathways for this compound are likely to be:
-
Oxidation: The amino alcohol moiety is susceptible to oxidation, which can lead to the formation of corresponding amino ketones or further degradation products. The aromatic ring can also undergo oxidation, especially in the presence of strong oxidizing agents or upon exposure to light and air.[1][2][3]
-
Photodegradation: Aromatic amines are known to be sensitive to light.[4][5] Exposure to UV or even ambient light can trigger photochemical reactions, leading to discoloration and the formation of complex degradation products.
-
pH-dependent degradation: The stability of the compound can be significantly influenced by the pH of the solution. At extreme pH values (highly acidic or alkaline), hydrolysis of the methoxy group or other pH-catalyzed reactions may occur. The solubility of the compound is also expected to be pH-dependent.[6]
Q4: Are there any known incompatibilities I should be aware of?
A4: Yes, avoid strong oxidizing agents, as they can accelerate the degradation of the amino alcohol and aromatic functionalities. Additionally, be cautious with highly acidic or basic solutions, as they may promote hydrolysis or other degradative reactions.
Troubleshooting Guide: Common Stability-Related Issues
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your experiments.
Issue 1: Discoloration of the solution over time.
Q: My solution of this compound, which was initially colorless, has turned yellow or brown. What is the likely cause and how can I prevent it?
A: Discoloration is a common indicator of degradation, particularly oxidative or photodegradation.
Probable Causes:
-
Oxidation: The aminophenol-like structure can be susceptible to air oxidation, which often results in colored byproducts. This process can be accelerated by exposure to light and elevated temperatures.
-
Photodegradation: Aromatic amines can undergo photochemical reactions upon exposure to light, leading to the formation of colored impurities.[4][5]
Solutions and Preventive Measures:
-
Light Protection: Always store solutions in amber vials or protect them from light using aluminum foil. Minimize exposure to ambient light during experimental procedures.
-
Inert Atmosphere: For sensitive applications or long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Control of Headspace: Use vials that are appropriately sized for the volume of solution to minimize the air in the headspace.
-
Antioxidants: In some formulations, the addition of a small amount of an antioxidant may be considered, but this should be carefully evaluated for compatibility with your specific application.
Issue 2: Inconsistent results or loss of potency in biological assays.
Q: I am observing a decrease in the expected activity of my compound in a cell-based assay over time. Could this be a stability issue?
A: Yes, a loss of potency is a strong indication that the active compound is degrading.
Probable Causes:
-
Chemical Degradation: The compound may be degrading into inactive or less active byproducts due to the factors mentioned above (oxidation, photodegradation, pH instability).
-
Adsorption to Labware: Highly polar compounds can sometimes adsorb to the surface of plastic or glass containers, reducing the effective concentration in solution.
Solutions and Preventive Measures:
-
Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments. If using stored solutions, ensure they have been stored under the recommended conditions (protected from light, refrigerated or frozen).
-
Stability-Indicating Analytical Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the concentration and purity of your solution before use. This will allow you to correlate the observed biological activity with the actual concentration of the intact compound.
-
Material of Containers: Evaluate the potential for adsorption to your storage containers. In some cases, using low-adsorption plasticware or silanized glassware can mitigate this issue.
Issue 3: Appearance of unexpected peaks in my HPLC chromatogram.
Q: When analyzing my sample by HPLC, I see additional peaks that were not present in the chromatogram of the freshly prepared standard. What could be the origin of these peaks?
A: The appearance of new peaks in your chromatogram is a classic sign of sample degradation.
Probable Causes:
-
Degradation Products: The new peaks are likely degradation products formed from the parent compound. The retention times of these peaks will depend on their polarity relative to the parent compound.
-
Sample Matrix Effects: If your sample is in a complex matrix (e.g., biological fluid, formulation), interactions with other components could potentially lead to degradation.
Solutions and Analytical Workflow:
-
Forced Degradation Studies: To proactively identify potential degradation products, it is highly recommended to perform forced degradation studies.[7][8] This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to accelerate degradation. Analyzing the stressed samples by HPLC-MS can help in identifying the mass of the degradation products and elucidating their structures.
-
Method Validation: Ensure your HPLC method is "stability-indicating." This means the method should be able to separate the parent compound from all potential degradation products, ensuring that the assay for the parent compound is accurate and not inflated by co-eluting impurities.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of your chromatographic peaks. This can help determine if a peak represents a single component or multiple co-eluting species.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
-
Amber HPLC vials
Procedure:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period.
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60 °C).
-
Photodegradation: Expose an aliquot of the stock solution in a clear vial to a light source (e.g., a photostability chamber) for a defined period. Keep a control sample wrapped in foil.
-
Analysis: At appropriate time points, withdraw samples, neutralize the acidic and basic samples if necessary, and analyze all samples by a suitable stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
This protocol provides a starting point for developing an HPLC method to monitor the stability of this compound.
Instrumentation and Columns:
-
HPLC system with a UV or PDA detector
-
A C18 reversed-phase column is a good starting point.
Mobile Phase:
-
Aqueous Phase (A): 0.1% Formic acid or trifluoroacetic acid in water (for acidic conditions) or 10 mM ammonium bicarbonate (for neutral to slightly basic conditions).
-
Organic Phase (B): Acetonitrile or methanol.
General Gradient:
-
Start with a low percentage of organic phase (e.g., 5-10% B) and gradually increase to a high percentage (e.g., 95% B) over 20-30 minutes. This will help to elute a wide range of potential degradation products with varying polarities.
Detection:
-
Monitor at a wavelength where the compound has significant absorbance (e.g., around 220 nm and 275 nm). A PDA detector is highly recommended to obtain UV spectra of all peaks.
Method Optimization:
-
Adjust the gradient slope, mobile phase pH, and column temperature to achieve optimal separation between the parent peak and any degradation peaks observed in the forced degradation samples.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Duration | Condition | Temperature | Light Protection |
| Short-term (up to 1 week) | Refrigerated | 2-8 °C | Required |
| Long-term (more than 1 week) | Frozen | ≤ -20 °C | Required |
Visualizations
Caption: A flowchart for troubleshooting stability issues.
Caption: Potential degradation pathways of the compound.
References
-
ThinkIR - University of Louisville. The oxidation of amino alcohols. Available at: [Link].
-
ResearchGate. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Available at: [Link].
-
ResearchGate. List of aromatic amines used in this study and the efficiency of their... Available at: [Link].
-
MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Available at: [Link].
-
MDPI. Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Available at: [Link].
-
Open Access Pub. Aminoalcohol Oxidation | International Journal of Amino Acids. Available at: [Link].
- Google Patents. Hydrolysis of para-aminophenol - US3862247A.
-
HPLC Troubleshooting Guide. Available at: [Link].
-
IJSDR. Troubleshooting in HPLC: A Review. Available at: [Link].
-
HPLC Troubleshooting Guide. Available at: [Link].
-
ResearchGate. Photochemistry of Aliphatic and Aromatic Amines. Available at: [Link].
-
DigitalCommons@USU. Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. Available at: [Link].
-
ACS Publications. Pillar[2]arene-Mediated Assembly of Amphiphiles for Enhanced Light Harvesting and Photocatalysis | Langmuir. Available at: [Link].
-
NIH. Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4 - PMC. Available at: [Link].
-
ResearchGate. Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Available at: [Link].
-
ResearchGate. Figure S22. Stability of ethanolamines in produced waters using various... Available at: [Link].
-
Chemcess. Aminophenol: Properties, Production, Reactions And Uses. Available at: [Link].
-
ResearchGate. (A) Hydrolysis of the paracetamol and (B) reaction of p-aminophenol (PAP) with NQS. … Available at: [Link].
-
ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research. Available at: [Link].
-
Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Available at: [Link].
-
PubMed. Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry. Available at: [Link].
-
Association of Pharmacy Professionals. FORCED DEGRADATION STUDY OF PARACETAMOL IN TABLET FORMULATION USING RP-HPLC. Available at: [Link].
-
Gluon's lab. 4-Aminophenol via hydrolysis of paracetamol. Available at: [Link].
-
Science.gov. forced degradation study: Topics by Science.gov. Available at: [Link].
-
Stability Testing of Pharmaceutical Products. Available at: [Link].
-
PubMed. [Ethanolamine as a Buffer Substance in Neutral and Alkaline, Range Between pH 6-12]. Available at: [Link].
-
MedCrave online. Forced degradation studies. Available at: [Link].
-
Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Available at: [Link].
-
Pharma Beginners. Stability Study SOP as per ICH Guideline. Available at: [Link].
-
ChecklistGuro. Pharmaceutical Stability Testing Checklist: A Comprehensive Guide. Available at: [Link].
-
Wikipedia. Phenylethanolamine. Available at: [Link].
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link].
-
Wikipedia. Ethanolamine. Available at: [Link].
-
NIH. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf. Available at: [Link].
-
PubMed. Fast determination of paracetamol and its hydrolytic degradation product p-aminophenol by capillary and microchip electrophoresis with contactless conductivity detection. Available at: [Link].
-
Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link].
-
JOCPR. Determination of amino acid without derivatization by using HPLC - HILIC column. Available at: [Link].
-
European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link].
-
ACS Omega. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Available at: [Link].
-
Paho.org. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link].
-
NIH. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Available at: [Link].
-
ResearchGate. Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold | Request PDF. Available at: [Link].
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Technical Support Center: Optimization and Troubleshooting for the Derivatization of 2-Amino-2-(3-methoxyphenyl)ethanol
Welcome to the technical support center for the derivatization of 2-Amino-2-(3-methoxyphenyl)ethanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this chiral amino alcohol. Our goal is to provide you with the foundational knowledge, detailed protocols, and in-depth troubleshooting advice necessary to achieve clean, reproducible, and optimized results in your derivatization experiments. This document is structured as a series of frequently asked questions (FAQs) and a comprehensive troubleshooting guide to directly address the challenges you may encounter.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries related to the derivatization of 2-Amino-2-(3-methoxyphenyl)ethanol.
Q1: What is the primary purpose of derivatizing 2-Amino-2-(3-methoxyphenyl)ethanol?
The primary reason for derivatizing this molecule is to determine its enantiomeric purity or absolute configuration. As a chiral compound, 2-Amino-2-(3-methoxyphenyl)ethanol exists as two non-superimposable mirror images (enantiomers). These enantiomers are indistinguishable by standard spectroscopic techniques like NMR.
By reacting the chiral amino alcohol with an enantiomerically pure chiral derivatizing agent (CDA), you form a pair of diastereomers.[1] Diastereomers have different physical and chemical properties and, crucially, produce distinct signals in an NMR spectrum.[2] The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio (and thus, the enantiomeric excess, ee) of the original sample.[3] A widely used technique for this purpose is Mosher's amide analysis.[4][5]
Q2: Which functional group is more reactive in 2-Amino-2-(3-methoxyphenyl)ethanol: the primary amine or the secondary alcohol?
Under most acylation conditions (e.g., using an acyl chloride), the primary amino group is significantly more nucleophilic and therefore more reactive than the secondary hydroxyl group.[6] This inherent chemoselectivity is advantageous, as it allows for the targeted derivatization of the amine to form a stable amide bond.
However, forcing conditions, such as high temperatures, prolonged reaction times, or the use of highly reactive acylating agents in large excess, can lead to competing O-acylation at the hydroxyl group, forming an ester. To ensure chemoselectivity, it is critical to use optimized, mild reaction conditions.[7]
Q3: What are the most common and effective chiral derivatizing agents (CDAs) for this compound?
The choice of CDA depends on the analytical goal and the available instrumentation. For amino alcohols, the most common CDAs target the amine functionality.
-
Mosher's Acid Chloride (MTPA-Cl): α-Methoxy-α-trifluoromethylphenylacetyl chloride is the gold standard for determining both the enantiomeric excess and absolute configuration of alcohols and amines via ¹H and ¹⁹F NMR spectroscopy.[5][8] It is available in both (R) and (S) forms, which is essential for assigning the absolute configuration based on Mosher's model.[9][10]
-
Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide is highly effective for the derivatization of primary amines.[11] The resulting derivatives are typically analyzed by HPLC with UV detection, as the dinitrophenyl group is a strong chromophore.[11]
-
N-Protected Amino Acids: Reagents like Boc-L-Phenylalanine can be coupled to the amine using standard peptide coupling agents (e.g., EDC, HOBt) to form diastereomeric amides, which can then be analyzed by NMR or HPLC.
For this guide, we will focus on Mosher's acid chloride due to its widespread use and power in providing both ee and absolute configuration information through NMR analysis.
Section 2: Detailed Experimental Protocol: Mosher's Amide Formation
This section provides a reliable, step-by-step protocol for the derivatization of 2-Amino-2-(3-methoxyphenyl)ethanol with (R)-Mosher's acid chloride. To determine absolute configuration, a parallel experiment with (S)-Mosher's acid chloride is required.[4]
Objective: To convert a sample of 2-Amino-2-(3-methoxyphenyl)ethanol into its diastereomeric Mosher's amide derivative for subsequent NMR analysis to determine enantiomeric excess (ee).
Materials:
-
2-Amino-2-(3-methoxyphenyl)ethanol (enantiomerically enriched or racemic sample)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
-
Anhydrous dichloromethane (CH₂Cl₂) or deuterated chloroform (CDCl₃) for in-situ NMR monitoring
-
Anhydrous triethylamine (Et₃N) or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Preparation: In an oven-dried, 10 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2-Amino-2-(3-methoxyphenyl)ethanol (10 mg, ~0.06 mmol) in anhydrous CH₂Cl₂ (1 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction and minimize potential side reactions or racemization.[12]
-
Base Addition: Add anhydrous triethylamine (1.5 equivalents, ~12.5 µL, 0.09 mmol) to the solution. The base acts as an acid scavenger for the HCl generated during the reaction.[12]
-
Derivatizing Agent Addition: Slowly add (R)-MTPA-Cl (1.2 equivalents, ~0.072 mmol) to the stirred solution. A slight excess of the derivatizing agent ensures the reaction proceeds to completion.[2]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup - Quenching: Quench the reaction by adding 2 mL of water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 2 mL) to remove excess base, saturated aqueous NaHCO₃ (2 x 2 mL) to remove unreacted Mosher's acid, and finally with brine (1 x 2 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Mosher's amide.
-
Purification (If Necessary): While for NMR analysis of ee the crude product is often sufficient, purification can be achieved via flash column chromatography on silica gel if significant impurities are present.
-
Analysis: Dissolve the resulting amide in a suitable deuterated solvent (e.g., CDCl₃) and acquire a high-resolution ¹H or ¹⁹F NMR spectrum. The trifluoromethyl group provides a clean singlet in the ¹⁹F NMR for each diastereomer, often offering superior resolution and simplifying quantification.[3][8]
Workflow Diagram: Derivatization to Analysis
Caption: Experimental workflow from derivatization to final analysis.
Section 3: Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you resolve common experimental challenges.
Problem 1: Low or No Product Yield
Q: I've completed the reaction, but my yield of the derivatized product is very low according to NMR or isolated mass. What went wrong?
| Potential Cause | Recommended Solution & Scientific Rationale |
| Degraded Derivatizing Agent | Solution: Use a fresh bottle of MTPA-Cl or purify the existing stock. Rationale: Acyl chlorides like MTPA-Cl are highly sensitive to moisture and can hydrolyze back to the carboxylic acid, rendering them unreactive for acylation. Always handle the reagent in a glovebox or under a strong inert atmosphere. |
| Insufficient Reagent Stoichiometry | Solution: Increase the equivalents of MTPA-Cl to 1.2-1.5 eq. Rationale: To drive the reaction to completion, a slight excess of the derivatizing agent is often necessary to account for any minor hydrolysis or reaction with trace impurities. |
| Presence of Water in the Reaction | Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Rationale: Water will rapidly react with the MTPA-Cl, consuming the reagent. It can also hydrolyze the product amide under certain conditions, although this is less likely under these reaction conditions. |
| Incorrect Base | Solution: Use a non-nucleophilic tertiary amine like triethylamine or pyridine. Avoid primary or secondary amines. Rationale: Primary or secondary amines are nucleophilic and will compete with the substrate to react with the MTPA-Cl, leading to unwanted side products and consuming the reagent. |
Problem 2: Incomplete Reaction (Starting Material Remains)
Q: My post-reaction analysis (TLC, NMR) clearly shows a significant amount of unreacted 2-Amino-2-(3-methoxyphenyl)ethanol. How can I drive the reaction to completion?
| Potential Cause | Recommended Solution & Scientific Rationale |
| Insufficient Reaction Time/Temp | Solution: Increase the reaction time at room temperature to 8-12 hours. If the reaction is still sluggish, consider gently warming to 40 °C. Rationale: While the reaction is typically fast, steric hindrance around the amine or hydroxyl group can slow down the kinetics. Providing more time or moderate thermal energy can help overcome the activation barrier. |
| Poor Reagent Solubility | Solution: Ensure all reagents are fully dissolved. If necessary, switch to a solvent with better solubilizing properties, such as anhydrous THF or 1,4-dioxane. Rationale: The reaction can only occur in the solution phase. If any component crashes out of solution, the reaction rate will plummet. |
| Inadequate Mixing | Solution: Ensure the magnetic stir bar is rotating at a sufficient speed to create a vortex and guarantee a homogenous reaction mixture. Rationale: In a heterogeneous or poorly mixed solution, localized depletion of reagents can occur, leading to an incomplete reaction. |
Problem 3: Formation of Multiple Products (Side Reactions)
Q: My crude NMR spectrum is messy, showing more than the expected two diastereomeric products. What are these side products and how can I avoid them?
| Potential Cause | Recommended Solution & Scientific Rationale |
| O-Acylation | Solution: Maintain the reaction temperature at 0 °C during reagent addition and avoid excessive heating. Do not use a large excess of MTPA-Cl. Rationale: The secondary alcohol can be acylated to form an ester, especially under more forcing conditions. This creates a second set of diastereomeric products (bis-acylated), complicating the spectrum. Keeping the temperature low favors the more kinetically favorable N-acylation.[7] |
| Racemization of MTPA-Cl | Solution: Use high-purity, enantiomerically stable MTPA-Cl from a reliable vendor. Avoid prolonged exposure to basic conditions or high heat. Rationale: If the MTPA-Cl reagent contains some of the other enantiomer, you will form four products instead of two, making the spectrum uninterpretable for ee determination.[2] |
| Reaction with Solvent/Base | Solution: Use an aprotic, non-reactive solvent like CH₂Cl₂ or THF. Use a non-nucleophilic base like Et₃N. Rationale: Pyridine, while a common base, can also act as a nucleophilic catalyst and may form reactive intermediates. Protic solvents (like alcohols) will react with the acyl chloride.[12] |
Reaction Scheme: Potential Products
Caption: Desired and potential side-products in the derivatization.
Problem 4: Poor NMR Signal Resolution
Q: I have the derivatized product, but the ¹H NMR signals for the two diastereomers are overlapping, making integration unreliable. How can I improve the separation?
| Potential Cause | Recommended Solution & Scientific Rationale |
| Low Magnetic Field Strength | Solution: Use a higher field NMR spectrometer (e.g., 500 MHz or greater). Rationale: Higher magnetic fields increase the chemical shift dispersion, spreading the signals further apart and improving resolution.[8] This is often the simplest and most effective solution. |
| Suboptimal NMR Solvent | Solution: Re-acquire the spectrum in a different deuterated solvent, such as benzene-d₆, acetonitrile-d₃, or acetone-d₆. Rationale: Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts (aromatic solvent-induced shifts, ASIS) by forming weak complexes with the analyte, which can dramatically improve the resolution of diastereotopic protons. |
| Analyte Self-Aggregation | Solution: Acquire spectra at several different concentrations. Rationale: At high concentrations, molecules can self-aggregate, leading to peak broadening and complex chemical shift changes, a phenomenon known as Self-Induced Diastereomeric Anisochrony (SIDA).[13] Comparing spectra at different dilutions can reveal and mitigate this effect. |
| Signal Overlap in ¹H NMR | Solution: Acquire a ¹⁹F NMR spectrum. Rationale: The trifluoromethyl group of the Mosher's amide provides a very simple ¹⁹F NMR spectrum, typically showing only two sharp singlets—one for each diastereomer—in a region free from other signals. This makes integration highly accurate and is the preferred method if a fluorine probe is available.[3][8] |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key parameters for optimizing the derivatization reaction.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Solvent | Anhydrous CH₂Cl₂ | Test THF or CDCl₃ if solubility is an issue. Ensure solvent is rigorously dry. |
| Base | Triethylamine (1.5 eq) | Pyridine (2.0 eq) can be used; it is less volatile but can act as a nucleophilic catalyst. |
| Temperature | 0 °C to RT | Maintain 0 °C for addition to maximize N- over O-acylation. Can gently warm to 40 °C to push sluggish reactions. |
| MTPA-Cl eq. | 1.2 eq | Increase to 1.5 eq for stubborn substrates; decrease to 1.1 eq if bis-acylation is a problem. |
| Reaction Time | 2-4 hours | Extend to 12-24 hours if TLC shows incomplete conversion. |
References
-
Hoyt, L., et al. (2018). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. Available at: [Link]
-
Wikipedia. (2023). Mosher's acid. Available at: [Link]
- Various Authors. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Google Scholar Search.
-
Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Available at: [Link]
-
Science of Synthesis. (n.d.). Acylation of Alcohols and Amines. Available at: [Link]
-
Singh, U. P., & Singh, R. K. (2001). New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol. The Journal of Organic Chemistry, 66(11), 3828–3833. Available at: [Link]
-
University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? Available at: [Link]
-
ResearchGate. (n.d.). Diastereomeric Derivatization for Spectroscopy. Available at: [Link]
-
ResearchGate. (2018). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde. Available at: [Link]
-
Chemistry LibreTexts. (2024). Derivatization. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of amino alcohol derivatives or salts thereof.
-
Zeller, M., et al. (2007). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Marine drugs, 5(4), 182–202. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Mosher ester derivatives. Available at: [Link]
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
-
YouTube. (2023). How I Used Mosher Esters in my PhD. Available at: [Link]
-
Scafuri, B., et al. (2021). The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. Molecules, 26(23), 7175. Available at: [Link]
-
Shpigun, O. A., et al. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 10(4), 92–101. Available at: [Link]
-
Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Available at: [Link]
-
Crawford Scientific. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Available at: [Link]
-
ResearchGate. (n.d.). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. Available at: [Link]
-
OUCI. (n.d.). Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Available at: [Link]
-
Iqbal, J., et al. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts, 8(12), 654. Available at: [Link]
-
Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of stereoisomers. Available at: [Link]
-
Juhl, K., & Bols, M. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein journal of organic chemistry, 11, 533–548. Available at: [Link]
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Troubleshooting poor peak shape in HPLC analysis of 2-Amino-2-(3-methoxyphenyl)ethanol
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Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-2-(3-methoxyphenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape. The information provided herein is based on established chromatographic principles and field-proven experience to ensure the integrity and robustness of your analytical methods.
Introduction: The Challenge of Analyzing Aromatic Amines
2-Amino-2-(3-methoxyphenyl)ethanol is a moderately polar molecule containing a basic primary amine, a polar hydroxyl group, and a hydrophobic methoxyphenyl moiety. This combination of functional groups presents a classic challenge in reversed-phase HPLC: the interaction of the basic amine with the stationary phase.
On standard silica-based columns, residual silanol groups (Si-OH) on the surface are acidic and can become ionized (Si-O⁻).[1] The basic amine group of the analyte, especially at acidic to neutral pH, becomes protonated (R-NH₃⁺). This leads to strong, secondary ionic interactions between the positively charged analyte and the negatively charged silanols.[2][3] This secondary retention mechanism is a primary cause of significant peak tailing, which compromises resolution, sensitivity, and accurate quantification.[4][5]
This guide provides a structured, question-and-answer approach to diagnose and solve these common chromatographic problems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my peak for 2-Amino-2-(3-methoxyphenyl)ethanol showing significant tailing?
Answer: Peak tailing is the most common issue for basic compounds like this analyte and is almost always caused by secondary interactions with active sites on the HPLC column.[6][7]
Primary Cause: Silanol Interactions The main culprit is the interaction between the protonated primary amine on your molecule and ionized residual silanol groups on the silica-based stationary phase.[2][3] These interactions are strong and kinetically slow compared to the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".[8][9]
Troubleshooting Workflow for Peak Tailing
Here is a systematic approach to eliminate peak tailing:
-
Column Overload: Injecting too much analyte mass saturates the stationary phase at the column inlet. [6]The overloaded molecules travel faster than the non-overloaded ones, causing them to elute earlier and create a fronting peak.
-
Solution: Reduce the injection volume or dilute the sample concentration and reinject. If the peak shape becomes symmetrical, overload was the cause.
-
-
Sample Solvent Mismatch: As with peak broadening, dissolving the sample in a solvent significantly stronger than the mobile phase can cause fronting.
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.
-
-
Column Void: A physical void or channel in the column's packed bed can sometimes lead to fronting, although it more commonly causes split or broad peaks. [10] * Solution: Replace the column. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pH and pressure limits.
Summary of Recommended Starting Conditions
For robust analysis of 2-Amino-2-(3-methoxyphenyl)ethanol, consider the following starting parameters, which can be optimized as needed.
| Parameter | Recommendation 1 (Low pH) | Recommendation 2 (High pH) |
| Column | Base-Deactivated C18, 3 or 5 µm | Hybrid Silica C18 (pH stable), 3 or 5 µm |
| Mobile Phase A | 20 mM Ammonium Formate, pH 3.0 | 10 mM Ammonium Bicarbonate, pH 10.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 10-15 minutes (scouting) | 5-95% B over 10-15 minutes (scouting) |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | 1.0 mL/min (for 4.6 mm ID column) |
| Temperature | 35 °C | 35 °C |
| Injection Volume | 5 µL | 5 µL |
| Sample Diluent | Mobile Phase A / Water:ACN (90:10) | Mobile Phase A / Water:ACN (90:10) |
By systematically addressing potential issues starting with mobile phase pH and column selection, you can overcome the challenges associated with analyzing basic compounds like 2-Amino-2-(3-methoxyphenyl)ethanol and achieve robust, reproducible results with excellent peak shape.
References
- J Sep Sci. (2004).
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- American Laboratory. (2011).
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- Excellence in Analytical Chemistry. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds.
- Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Benchchem.
- University of Helsinki.
- ResearchGate. (2025).
- HPLC Troubleshooting Guide.
- Google Patents. Liquid chromatography stationary phases with reduced silanol interactions.
- The LCGC Blog. (2020).
- Wikipedia.
- ChromaNik Technologies Inc. (2009).
- Agilent.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
- Journal of Chromatographic Science. (2004).
- ResearchGate. (2025). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols | Request PDF.
- Chrom
- ResearchGate. (2025). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
- Element Lab Solutions. Peak Tailing in HPLC.
- Shodex HPLC Columns.
- Moravek.
- Shimadzu Asia Pacific. Analysis of underivatized amines and basic compounds - Technique.
- SIELC Technologies. (2018). Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-.
- The Importance of Mobile Phase pH in Chromatographic Separ
- Industry news. (2023).
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- Axion Labs. HPLC Peak Tailing.
- Biosynth. 2-Amino-1-(3-methoxyphenyl)ethanol.
- MySkinRecipes. (R)-2-Amino-2-(3-methoxyphenyl)ethanol.
- Sunway Pharm Ltd. 2-Amino-2-(3-methoxyphenyl)ethanol.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mastelf.com [mastelf.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 9. chromanik.co.jp [chromanik.co.jp]
- 10. agilent.com [agilent.com]
Side reactions in the synthesis of 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride
Introduction
This technical support guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride. This compound, a key intermediate in the synthesis of various pharmaceutical agents, presents several synthetic challenges where minor deviations in reaction conditions can lead to significant impurity formation. This document provides in-depth, experience-driven answers to frequently encountered issues, focusing on the mechanistic origins of side reactions and offering practical, validated solutions for their mitigation and control.
Part 1: Frequently Asked Questions (FAQs) on Core Synthesis & Impurity Profiles
Question 1: What is the most common synthetic route for 2-Amino-2-(3-methoxyphenyl)ethanol HCl, and what are its critical control points for side reactions?
The most prevalent and scalable synthesis typically follows a three-step sequence starting from 3'-methoxyacetophenone. Each step is a critical control point where specific side reactions can occur.
-
α-Bromination: The synthesis begins with the selective bromination of 3'-methoxyacetophenone to form 2-bromo-1-(3-methoxyphenyl)ethan-1-one. The primary challenge here is controlling the selectivity of the bromination to prevent over-bromination and aromatic substitution.
-
Amination: The resulting α-bromoketone is then subjected to amination, typically using ammonia or a protected amine, to yield 2-amino-1-(3-methoxyphenyl)ethan-1-one. This step is prone to over-alkylation, leading to secondary and tertiary amine impurities.
-
Ketone Reduction: The final step is the diastereoselective reduction of the α-aminoketone to the desired amino alcohol, 2-amino-2-(3-methoxyphenyl)ethanol, followed by salt formation. The choice of reducing agent is paramount, as it directly influences the formation of over-reduction byproducts and diastereomeric impurities.
The overall pathway and major side-reaction junctions are visualized below.
Caption: Synthetic pathway and key side-reaction points.
Question 2: My final product shows a persistent impurity with a mass corresponding to the starting material, 3'-methoxyacetophenone. What is the likely cause?
This is a common issue that typically arises from a side reaction during the reduction step (Step 3). If there is any unreacted 2-bromo-1-(3-methoxyphenyl)ethanone carried over from Step 1, many reducing agents, particularly those used in catalytic hydrogenation, can cause reductive dehalogenation. This reaction cleaves the carbon-bromine bond, converting the bromoketone impurity directly back to 3'-methoxyacetophenone.
Causality: The mechanism involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by hydrogenolysis. To mitigate this, ensure complete conversion during the amination step (Step 2) and consider purification of the 2-amino-1-(3-methoxyphenyl)ethanone intermediate before reduction.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems encountered during synthesis with a structured approach to identifying the root cause and implementing a solution.
Problem 1: The HPLC analysis of my final product shows an unexpected peak, and the overall yield is low. Mass spectrometry suggests a dimer has formed.
Potential Cause: Dimerization of the α-aminoketone intermediate can occur, particularly under basic conditions or during prolonged reaction times in the amination step. The resulting dimer, a substituted pyrazine, is a known impurity in related syntheses. The enolizable α-aminoketone can undergo self-condensation to form a dihydropyrazine, which is then oxidized to the stable aromatic pyrazine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dimer impurity formation.
Preventative Measures:
-
Amination Control: Maintain the reaction temperature below 25°C and limit the reaction time. Monitor the disappearance of the α-bromoketone starting material closely by TLC or HPLC.
-
Telescoping: To minimize degradation of the sensitive α-aminoketone, consider a "telescoped" or one-pot procedure where the crude amination reaction mixture is directly used for the subsequent reduction step after a basic workup.
Problem 2: My final product has the correct mass, but the ¹H NMR spectrum is complex, suggesting the presence of diastereomers. How can I control the stereochemistry of the reduction?
Potential Cause: The reduction of the prochiral ketone in 2-amino-1-(3-methoxyphenyl)ethanone creates a new stereocenter. Using a simple, non-selective reducing agent like sodium borohydride (NaBH₄) will typically result in a mixture of diastereomers (syn and anti). The ratio is often close to 1:1, complicating purification and potentially failing to meet specifications for a single stereoisomer.
Mechanistic Insight: The stereochemical outcome is dictated by the direction of hydride attack on the carbonyl group. This can be influenced by the presence of the adjacent amino group, which can chelate to the hydride reagent.
Solutions for Stereocontrol:
-
Chelation-Controlled Reduction: Using a reducing agent with a metal cation that can form a stable five-membered chelate ring with both the carbonyl oxygen and the amino nitrogen can provide high diastereoselectivity. Zinc borohydride (Zn(BH₄)₂) is an excellent choice for this purpose, as the zinc atom coordinates to both heteroatoms, forcing the hydride to attack from a specific face of the molecule.
-
Bulky Reducing Agents: Alternatively, employing a sterically hindered reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), can also enhance diastereoselectivity by favoring hydride attack from the less hindered face of the ketone.
Data Summary: Impact of Reducing Agent on Diastereoselectivity
| Reducing Agent | Typical Solvent | Approx. Diastereomeric Ratio (syn:anti) | Mechanistic Control |
| Sodium Borohydride (NaBH₄) | Methanol | ~ 55:45 | Minimal (Felkin-Anh model) |
| Lithium Aluminium Hydride (LiAlH₄) | THF | ~ 60:40 | Minimal |
| Zinc Borohydride (Zn(BH₄)₂) | THF / Ether | > 95:5 | Chelation Control |
| L-Selectride® | THF | > 90:10 | Steric Hindrance |
Part 3: Protocols for Impurity Identification and Control
Protocol 1: HPLC-UV Method for In-Process Control and Final Product Purity Analysis
This protocol is designed to separate the desired product from its key process-related impurities.
Objective: To quantify the purity of 2-Amino-2-(3-methoxyphenyl)ethanol HCl and detect the presence of 3'-methoxyacetophenone, 2-bromo-1-(3-methoxyphenyl)ethanone, and the pyrazine dimer.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 70% B
-
15-18 min: Hold at 70% B
-
18-19 min: Linear gradient from 70% to 5% B
-
19-25 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 275 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.
Expected Elution Order:
-
2-Amino-2-(3-methoxyphenyl)ethanol: Most polar, elutes earliest.
-
3'-Methoxyacetophenone: Less polar.
-
Pyrazine Dimer: More hydrophobic.
-
2-Bromo-1-(3-methoxyphenyl)ethanone: Least polar, elutes last.
This self-validating system allows for the tracking of impurities from starting material through to the final product, enabling precise identification of the step where a side reaction is occurring.
References
-
Title: Catalytic transfer hydrogenation of haloketones: a mild and rapid method for dehalogenation and reduction. Source: Tetrahedron Letters. URL: [Link]
-
Title: The Chemistry of Pyrazines and its condensed derivatives. Source: Chemistry of Heterocyclic Compounds. URL: [Link]
-
Title: Stereochemistry of the reduction of α-amino ketones. A review. Source: Organic Preparations and Procedures International. URL: [Link]
Technical Support Center: Enhancing the Resolution of 2-Amino-2-(3-methoxyphenyl)ethanol Enantiomers
Welcome to the technical support center dedicated to the chiral resolution of 2-Amino-2-(3-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the separation of this and structurally similar chiral amino alcohols. As a crucial building block in pharmaceutical synthesis, obtaining high enantiomeric purity is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common challenges and enhance the efficiency and success of your resolution experiments.
Troubleshooting Guide: Diastereomeric Salt Crystallization
Chiral resolution via diastereomeric salt formation is a powerful and widely used technique for separating enantiomers on a large scale.[2][3] The process involves reacting the racemic amine with a single enantiomer of a chiral acid to form two diastereomeric salts.[2][4] Because diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[5][6][7] However, the path to obtaining high-purity enantiomers is often fraught with challenges. This section addresses the most common issues encountered during this critical process.
Q1: My diastereomeric salts are not crystallizing or are "oiling out." What steps should I take?
A: This is a frequent and frustrating issue that typically points to problems with solubility and supersaturation.[5] "Oiling out" occurs when the salt separates from the solution as a liquid phase instead of a solid crystalline phase.
Root Cause Analysis & Solutions:
-
Solvent System is Not Optimal: The solvent plays the most critical role in crystallization by dictating the solubility of the two diastereomeric salts.[5] An ideal solvent should exhibit a large solubility difference between the desired and undesired diastereomer.
-
Solution: Conduct a solvent screen. Start with common solvents like ethanol, methanol, isopropanol, or acetone. If the salt is too soluble, consider solvent mixtures or the addition of an anti-solvent (a solvent in which the salt is insoluble, like hexane or ethyl acetate) to induce precipitation.[5]
-
-
Insufficient Supersaturation: The concentration of the salt may be below its solubility limit at the given temperature.
-
Solution: Carefully evaporate a portion of the solvent to increase the concentration.[5] Alternatively, cool the solution slowly. Rapid cooling can often lead to oiling or the formation of very fine, impure crystals.
-
-
Presence of Impurities: Impurities from the starting materials or side reactions can inhibit crystal nucleation.
-
Solution: Ensure the starting racemic 2-Amino-2-(3-methoxyphenyl)ethanol and the chiral resolving agent are of high purity. Recrystallize or purify them if necessary.
-
-
Lack of Nucleation Sites: Crystallization requires an initial "seed" to begin.
-
Solution: If you have a small crystal of the desired diastereomeric salt, add it to the supersaturated solution (a technique called seeding).[5] If not, try scratching the inside of the flask with a glass rod at the liquid-air interface to create microscopic nucleation sites. Sonication can also sometimes induce crystallization.[8]
-
Q2: The enantiomeric excess (%ee) of my resolved product is consistently low. How can I improve it?
A: Low enantiomeric excess indicates that the precipitated salt is not significantly enriched in one diastereomer. This suggests poor discrimination between the two diastereomeric salts during crystallization.
Root Cause Analysis & Solutions:
-
Ineffective Resolving Agent: Not all chiral resolving agents are equally effective for a given racemate. The interaction between the amine and the acid must lead to diastereomeric salts with a substantial difference in their crystal lattice energies and, consequently, their solubilities.
-
Insufficient Recrystallizations: A single crystallization is often not enough to achieve high enantiomeric purity (>99% ee).
-
Solution: Perform one or more recrystallizations of the diastereomeric salt. Dissolve the filtered salt in a minimum amount of hot solvent and allow it to cool slowly. With each recrystallization, the enantiomeric purity of the salt should increase.[10] Monitor the %ee of the liberated amine after each step to determine when purity has plateaued.
-
-
Crystallization Occurred Too Quickly: Rapid crystallization can trap the more soluble diastereomer within the crystal lattice of the less soluble one, leading to poor enrichment.
-
Solution: Slow down the crystallization process. Use a more dilute solution, and decrease the temperature gradually. Allowing the solution to stand undisturbed for an extended period (12-24 hours) is often beneficial.[11]
-
-
Inaccurate %ee Determination: Your analytical method may not be providing an accurate measurement.
Q3: The yield of my desired diastereomeric salt is very low. What is causing this, and how can I fix it?
A: A low yield means a large amount of the target diastereomer is being left behind in the mother liquor.[5]
Root Cause Analysis & Solutions:
-
High Solubility of the Target Salt: The desired diastereomeric salt may still be quite soluble in the chosen solvent, even at lower temperatures.
-
Solution: Re-evaluate your solvent system. Screen for solvents or solvent/anti-solvent mixtures that further decrease the solubility of the target salt.[5] Also, ensure you are cooling the crystallization mixture to a sufficiently low temperature (e.g., 0-4 °C) and allowing enough time for equilibrium to be reached.
-
-
Incorrect Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly impact yield and selectivity.
-
Solution: While a 1:1 molar ratio is a common starting point, this is not always optimal. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve the purity of the initial precipitate, though it inherently limits the maximum theoretical yield to 50% of that half of the racemate.[7] Experiment with different ratios to find the best balance of yield and purity for your system.
-
-
Premature Isolation: The crystallization process may have been stopped before it was complete.
-
Solution: Allow for longer crystallization times.[5] Monitor the concentration of the salt in the mother liquor over time to determine when it has stabilized, indicating that the crystallization has reached equilibrium.
-
Frequently Asked Questions (FAQs)
Q: How do I choose the best chiral resolving agent? A: The selection of a resolving agent is crucial and often requires empirical screening.[2] For resolving a basic amino alcohol like 2-Amino-2-(3-methoxyphenyl)ethanol, you should use a chiral acid.[6][] Key factors to consider are:
-
Chemical Compatibility: It must efficiently form a stable salt.
-
Physical Properties of Salts: The resulting diastereomeric salts should be nicely crystalline and, most importantly, exhibit a significant difference in solubility in a common, inexpensive solvent.[5][7]
-
Availability and Cost: The agent must be commercially available in high enantiomeric purity and be economically viable for your scale of work.[5]
-
Common Choices: Start with widely used and proven resolving agents like (+)-tartaric acid, (-)-mandelic acid, (+)-camphor-10-sulfonic acid, or derivatives like (-)-dibenzoyl-L-tartaric acid.[6][9]
Q: How do I liberate the pure enantiomer from the diastereomeric salt? A: This process is often called "salt breaking." After you have isolated the purified diastereomeric salt by filtration and washed it, you need to reverse the salt formation to get your free amine enantiomer.
-
Dissolve the Salt: Suspend or dissolve the purified salt in a biphasic system, such as water and an organic solvent like ethyl acetate or dichloromethane.
-
Add Base: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to the mixture.[4][15] This deprotonates your amine and protonates the chiral acid, breaking the ionic bond of the salt.
-
Extract: The free amine enantiomer will now be soluble in the organic layer, while the salt of the chiral resolving agent will remain in the aqueous layer. Separate the layers and wash the organic layer with brine.
-
Isolate: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to yield your purified enantiomer.
Q: What is the best method to determine the enantiomeric excess (%ee)? A: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method.[13][16][17]
-
Direct Method: The enantiomers are separated directly on a chiral column. Polysaccharide-based CSPs are versatile and widely used for this purpose.[6]
-
Indirect Method: The enantiomeric mixture is first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, non-chiral (achiral) HPLC column.[16] The %ee is calculated from the peak areas of the two enantiomers in the chromatogram: %ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100
Visualizations and Data
Workflow and Troubleshooting Diagrams
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Decision tree for troubleshooting common resolution issues.
Data Presentation
Table 1: Comparison of Common Chiral Acids for Amine Resolution
| Chiral Resolving Agent | Common Solvents for Crystallization | Key Advantages | Considerations |
| (+)-Tartaric Acid | Ethanol, Methanol, Water | Readily available, inexpensive, effective for many primary amines.[4][9] | May form solvates; solubility differences can sometimes be small. |
| (-)-Mandelic Acid | Isopropanol, Ethanol | Often provides good crystallinity.[6][9] | Can be more expensive than tartaric acid. |
| (+)-Camphor-10-sulfonic acid | Acetone, Ethyl Acetate | Strong acid, forms salts readily; often highly crystalline.[2][9] | Can be more difficult to remove during the salt-breaking step. |
| (-)-Dibenzoyl-L-tartaric acid | Methanol, Acetone | Bulky groups can enhance diastereomeric differentiation, leading to better separation.[6] | Higher cost and molecular weight. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization
Objective: To resolve racemic 2-Amino-2-(3-methoxyphenyl)ethanol by forming a diastereomeric salt with an enantiomerically pure chiral acid (e.g., L-(-)-Tartaric Acid).
Methodology:
-
Dissolution: In a suitable flask, dissolve 1.0 equivalent of racemic 2-Amino-2-(3-methoxyphenyl)ethanol in a minimum amount of a warm solvent (e.g., methanol or ethanol).
-
Resolving Agent Addition: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving acid in the same warm solvent. Add this solution slowly to the amine solution while stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, allow the flask to stand undisturbed in a refrigerator (4 °C) or freezer (-20 °C) for 12-24 hours.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis (Optional but Recommended): Liberate the amine from a small sample of the crystals (using Protocol 2) and determine the enantiomeric excess using chiral HPLC to assess the success of the initial crystallization.
-
Recrystallization: To improve enantiomeric purity, dissolve the dried crystals in a minimum amount of the same hot solvent and repeat steps 3-5. Repeat until the desired %ee is achieved.[10]
Protocol 2: Liberation of the Free Enantiomer
Objective: To recover the pure enantiomer from the purified diastereomeric salt.
Methodology:
-
Dissolution/Suspension: Suspend the purified and dried diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Salt Breaking: Slowly add a 1M NaOH solution while shaking, periodically venting the funnel.[5] Continue adding base until the aqueous layer is basic (pH > 10, check with pH paper) and all solids have dissolved.
-
Extraction: Shake the funnel vigorously to extract the liberated free amine into the organic layer. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. Wash the organic layer with water, followed by a saturated sodium chloride solution (brine).
-
Drying and Isolation: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na2SO4). Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the purified enantiomer.
-
Final Analysis: Determine the final yield, confirm the structure (e.g., by NMR), and measure the final enantiomeric excess by chiral HPLC.
References
- BenchChem. (n.d.). Determining Enantiomeric Excess of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: A Comparative Guide to Chiral HPLC Methods.
- chemeurope.com. (n.d.). Chiral resolution.
- BenchChem. (n.d.). Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution.
- Wikipedia. (n.d.). Chiral resolution.
- ResearchGate. (n.d.). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents.
- BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
- BenchChem. (n.d.). Overcoming challenges in the purification of chiral amino alcohols.
- Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers.
- Reddit. (2023, November 21). Separation of diastereomers by crystallization with seeding.
- UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation.
- Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Mbah, C. J. (2018).
- Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers.
- MySkinRecipes. (n.d.). (R)-2-Amino-2-(3-methoxyphenyl)ethanol.
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
- PubChem. (n.d.). (S)-2-Amino-2-(3-methoxyphenyl)ethanol.
- YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
- Biosynth. (n.d.). 2-Amino-1-(3-methoxyphenyl)ethanol.
- Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- Alchem.Pharmtech. (n.d.). CAS 325153-00-2 | 2-Amino-2-(3-methoxyphenyl)ethanol.
- ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- Google Patents. (n.d.). WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
- Nimura, N., Toyama, A., & Kinoshita, T. (1984). Optical resolution of amino acid enantiomers by high-performance liquid chromatography.
- Encyclopedia MDPI. (n.d.). Enantiomers and Their Resolution.
- Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
Sources
- 1. (R)-2-Amino-2-(3-methoxyphenyl)ethanol [myskinrecipes.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. Chiral_resolution [chemeurope.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
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- 17. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Technical Support Center: Purification of 2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride
Welcome to the technical support guide for the purification of crude 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this valuable pharmaceutical intermediate in high purity. We will address common issues through a series of troubleshooting questions and detailed procedural guides, grounded in established chemical principles.
Section 1: Understanding the Molecule and Initial Assessment
This section focuses on the inherent chemical properties of the target compound and how to approach the initial purification based on the crude material's state.
Q1: What are the key structural features of 2-Amino-2-(3-methoxyphenyl)ethanol that make its purification challenging?
Answer: The purification challenges for this molecule stem directly from its bifunctional nature as a polar amino alcohol.[1]
-
High Polarity: The presence of both a primary amine (-NH₂) and a primary alcohol (-OH) group makes the molecule highly polar. This leads to high solubility in polar solvents like water and lower alcohols, which can complicate both extraction and recrystallization, often resulting in lower yields.[1]
-
Basicity: The primary amine is basic and readily protonated. This basicity causes strong interactions with acidic stationary phases like standard silica gel, leading to significant peak tailing or even irreversible adsorption during column chromatography.[1][2]
-
Hydrogen Bonding: Both the amine and alcohol groups are potent hydrogen bond donors and acceptors. This contributes to high boiling points and influences solvent interactions, making it difficult to find ideal single-solvent systems for recrystallization.[1]
Q2: My crude product is a dark, sticky oil. Where should I begin the purification process?
Answer: For a crude oil, direct recrystallization is not feasible. The recommended starting point is an Acid-Base Extraction . This technique leverages the basicity of the amine to separate it from non-basic organic impurities.[3][4][5] The general principle is to dissolve the crude oil in an organic solvent and wash it with an acidic aqueous solution. The basic amine is protonated to form its hydrochloride salt, which is soluble in the aqueous layer, while neutral or acidic impurities remain in the organic layer.[6] The layers are separated, and the aqueous layer containing the purified salt can then be processed further.
Q3: My crude product is a discolored solid. Is direct recrystallization a good first step?
Answer: Yes, if your crude product is a solid, attempting a direct recrystallization is often the most straightforward and scalable initial purification step.[1] The key is selecting an appropriate solvent system that will dissolve the compound when hot but allow it to crystallize upon cooling, leaving impurities behind in the solvent.[7] However, given the compound's high polarity, finding a single ideal solvent can be difficult. A two-solvent system is often more effective.[1]
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting a purification strategy based on the initial state of your crude material.
Caption: Decision workflow for purification strategy.
Section 2: Troubleshooting Common Purification Techniques
This section provides detailed answers and protocols for the most common purification methods.
FAQ: Recrystallization
Q4: How do I select the best solvent for recrystallizing this compound?
Answer: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] Given the polar nature of the hydrochloride salt, polar protic solvents are a good starting point.
| Solvent System | Rationale & Comments |
| Isopropanol (IPA) or Ethanol | Often a good starting point. The salt has moderate solubility at room temperature which increases significantly upon heating. |
| Methanol/Ethyl Acetate | A two-solvent system. Dissolve the crude solid in a minimum amount of hot methanol (good solvent), then slowly add ethyl acetate (poor solvent) until the solution becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly. A patent for a related arylethanolamine derivative shows recrystallization from ethyl acetate/methanol.[8] |
| Ethanol/Water | Use with caution. While the salt is very soluble in water, adding a small amount of water to hot ethanol can help dissolve impurities. However, too much water can prevent crystallization and significantly lower yield. |
| Acetonitrile | Can be an effective solvent for polar compounds and is worth screening. |
Protocol 1: Two-Solvent Recrystallization
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the "good" solvent (e.g., hot methanol) to just dissolve the solid.
-
While stirring and keeping the solution hot, add the "poor" solvent (e.g., ethyl acetate) dropwise until persistent cloudiness is observed.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, you may place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
Q5: My compound "oils out" instead of crystallizing upon cooling. What can I do?
Answer: "Oiling out" occurs when the solute comes out of solution above its melting point or as a supersaturated liquid. This is common with impure compounds.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: The most common cause is using too little solvent. Re-heat the solution until the oil redissolves, add more of the "good" solvent (or the primary solvent), and allow it to cool again, but much more slowly.
-
Slow Down Cooling: Rapid cooling encourages oiling. Let the solution cool to room temperature on the benchtop, insulated with glass wool if necessary, before moving to an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[9]
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
FAQ: Acid-Base Extraction
Q6: I've isolated the free amine in an organic layer, but I'm struggling to convert it back to a pure, crystalline hydrochloride salt. What is the best method?
Answer: Converting the purified free base back to the hydrochloride salt is a critical step. Using aqueous HCl can introduce excess water, making crystallization difficult.[10] The preferred method is to use a solution of anhydrous HCl in an organic solvent.[2][10]
Protocol 2: Formation and Precipitation of the Hydrochloride Salt
-
Ensure your organic solution containing the purified free base (e.g., in ethyl acetate, diethyl ether, or dichloromethane) is dry by treating it with a drying agent like anhydrous sodium sulfate or magnesium sulfate and filtering.
-
Cool the solution in an ice bath.
-
While stirring, slowly add a solution of HCl in a compatible organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise.
-
The hydrochloride salt will typically precipitate as a white solid.[2]
-
Monitor the pH of the solution by spotting a small amount onto wet pH paper; stop adding acid once the solution is acidic. Adding a large excess of acid can sometimes decrease yield.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any residual soluble impurities.
-
Dry the pure hydrochloride salt under vacuum.
Section 3: Advanced Purification and Analysis
Q7: Recrystallization and extraction have failed to give me the desired purity. When should I use column chromatography?
Answer: Column chromatography is the next logical step when simpler methods fail, but it requires careful consideration for polar amines.[1]
Issue: As mentioned, the basic amine will streak badly on acidic silica gel. Solution: You must deactivate the silica gel. This is typically done by including a small amount of a volatile base, like triethylamine (Et₃N), in the eluent system.[2] A common practice is to use an eluent mixture containing 0.5-1% triethylamine.
Recommended Column Conditions:
-
Stationary Phase: Silica gel (standard grade). Alternatively, basic alumina can be used to avoid the need for a basic modifier in the eluent.[2]
-
Mobile Phase (Eluent): Start with a moderately polar system and increase polarity as needed. A good starting point is a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Example System: Dichloromethane (DCM) with a gradient of 0% to 10% Methanol, with 0.5% Triethylamine added to the entire mobile phase.
-
-
Important Note: It is often easier to chromatograph the free base of the compound rather than the hydrochloride salt. The salt is highly polar and will likely not move from the origin of the column. Therefore, perform an acid-base extraction first to get the free amine, chromatograph it, and then convert the pure amine to the HCl salt as described in Protocol 2.
Purity Analysis Workflow
Caption: Workflow for assessing final product purity.
Q8: How do I confirm the enantiomeric purity of my final product?
Answer: If you are working with an enantiomerically pure version of the compound (e.g., the (R)- or (S)-enantiomer), you must use a chiral analytical method to determine its enantiomeric excess (e.e.). The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[11] This technique uses a stationary phase that is itself chiral, allowing it to interact differently with the two enantiomers and separate them in time, resulting in two distinct peaks for a racemic mixture. Other methods, such as chiral derivatization followed by standard HPLC, are also possible.[11]
References
- Technical Support Center: Purification of Polar Amino Alcohols. (2025). Benchchem.
-
Acid–base extraction. Wikipedia. [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
What is an Acid and Base Extraction?. Engineering Ideas Clinic - Confluence. [Link]
-
Amine workup. (2022). Reddit r/Chempros. [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Reaction Chemistry & Engineering. [Link]
- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
-
Workup: Amines. University of Rochester Department of Chemistry. [Link]
- Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions. (1981).
-
Isolation and chromatographic purification of reaction products from amino acids. (2023). ScienceDirect. [Link]
- Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (2006).
-
Isolation of primary amines as HCL salt problem. (2006). Sciencemadness.org. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
How to Carry Out a Recrystallization. (2013). YouTube. [Link]
Sources
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- 7. mt.com [mt.com]
- 8. EP0040915A1 - Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Selecting the optimal chiral stationary phase for 2-Amino-2-(3-methoxyphenyl)ethanol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the chiral separation of 2-Amino-2-(3-methoxyphenyl)ethanol. As a critical intermediate or final product in pharmaceutical development, ensuring its enantiomeric purity is paramount. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you select the optimal chiral stationary phase (CSP) and troubleshoot common issues encountered during method development.
Frequently Asked Questions (FAQs)
Q1: I need to separate the enantiomers of 2-Amino-2-(3-methoxyphenyl)ethanol. Where do I even begin with selecting a chiral stationary phase (CSP)?
A1: Selecting the right CSP is the most critical decision in chiral method development. For a molecule like 2-Amino-2-(3-methoxyphenyl)ethanol, which is an aromatic amino alcohol, your primary screening should focus on three main classes of CSPs that have demonstrated broad applicability for such compounds.[1]
-
Polysaccharide-Based CSPs: These are often the first choice and have the highest probability of success. They consist of cellulose or amylose derivatives coated or immobilized on a silica support.[2] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance as the analyte fits into the helical polymer structure.[3]
-
Macrocyclic Glycopeptide CSPs: These phases, based on antibiotics like vancomycin or teicoplanin, are exceptionally versatile. They offer multiple interaction modes, including ionic, hydrogen bonding, and inclusion complexation, making them suitable for a wide range of compounds, including amino alcohols.[4][5]
-
Pirkle-Type (Brush-Type) CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole stacking.[6] Given the aromatic ring in your analyte, these CSPs can offer excellent selectivity if the interactions align correctly.
A systematic screening approach is the most efficient path forward. If resources permit, screen your analyte on one or two columns from each of these classes.
Q2: What are the key structural features of my analyte, 2-Amino-2-(3-methoxyphenyl)ethanol, that I should consider for CSP selection?
A2: Understanding your molecule's structure is key to predicting its interaction with a CSP. For 2-Amino-2-(3-methoxyphenyl)ethanol, consider the following:
-
Primary Amine Group (-NH2): This is a basic group and a strong hydrogen bond donor and acceptor.
-
Hydroxyl Group (-OH): This is another site for hydrogen bonding.
-
Methoxyphenyl Group: The aromatic ring is a π-basic system, capable of π-π interactions. The methoxy group adds to the electron density of the ring and provides an additional site for hydrogen bonding.
-
Chiral Center: The stereogenic center is adjacent to all these functional groups, which allows for effective discrimination by the CSP.
The presence of both hydrogen bond donors/acceptors and an aromatic ring makes polysaccharide and macrocyclic glycopeptide phases particularly strong candidates.
Q3: I am using a polysaccharide column and see poor peak shape (tailing). What is causing this and how can I fix it?
A3: Poor peak shape, especially tailing, for a basic compound like an amino alcohol on a polysaccharide CSP is a classic issue. It is often caused by strong, undesirable ionic interactions between the basic amine group of your analyte and residual acidic silanol groups on the silica support of the column.
To resolve this, you must add a basic modifier to your mobile phase to compete for these active sites.
-
For Normal Phase (e.g., Hexane/Ethanol): Add a small amount of a competing base. Diethylamine (DEA) at a concentration of 0.1% (v/v) is a standard starting point. This will neutralize the active sites and dramatically improve peak symmetry.
-
For Polar Organic Mode (e.g., Methanol or Acetonitrile): While less common for this issue, if tailing persists, a small amount of a basic additive can still be beneficial.
Always ensure your column is well-equilibrated with the mobile phase containing the additive before injecting your sample.
Q4: I have tried a polysaccharide CSP with no success. What should be my next step?
A4: If initial screening on a polysaccharide phase does not yield separation, do not be discouraged. Chiral separations are often empirical.[7] The next logical step is to move to a CSP with a different separation mechanism.
Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic™ V or T) would be the recommended next choice. These phases are unique because they can be operated in multiple mobile phase modes, which in turn modulates the active separation mechanisms.
-
Polar Ionic Mode: Use a mobile phase of methanol with a small amount of a volatile acid and base (e.g., 0.1% acetic acid and 0.05% triethylamine). This mode leverages ionic interactions and is often very successful for compounds with amine and acid/alcohol functionalities.
-
Reversed-Phase Mode: Use a buffered aqueous-organic mobile phase (e.g., acetonitrile/water with ammonium acetate). This mode relies on hydrophobic and inclusion complexation interactions.[8]
The multi-modal nature of these columns provides a high chance of finding a successful separation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Separation (Co-elution) | 1. Incorrect CSP Choice: The chosen stationary phase does not offer the necessary stereospecific interactions. | 1. Screen a CSP from a different class (e.g., switch from polysaccharide to macrocyclic glycopeptide).[7] |
| 2. Inappropriate Mobile Phase: The mobile phase is too strong, eluting the enantiomers too quickly, or it does not promote the necessary chiral recognition interactions. | 2. Normal Phase: Decrease the percentage of the polar modifier (e.g., reduce ethanol from 15% to 10% in hexane).Reversed Phase: Adjust the organic modifier concentration; sometimes a "U-shaped" retention profile is observed. | |
| Poor Resolution (Rs < 1.5) | 1. Sub-optimal Mobile Phase Composition: The selectivity (α) is low. | 1. Fine-tune the mobile phase: Make small, incremental changes to the modifier percentage (e.g., 1% increments). 2. Change the alcohol modifier: In normal phase, switch from ethanol to isopropanol or vice-versa. This can significantly alter the hydrogen bonding interactions. |
| 2. Low Efficiency (Broad Peaks): Column performance is poor, or extra-column band broadening is occurring. | 1. Lower the flow rate: This can improve efficiency and increase resolution. 2. Check system connections: Ensure all tubing is minimal in length and diameter to reduce dead volume. | |
| Peak Tailing | 1. Secondary Interactions: The basic amine group is interacting with acidic silanols on the silica support. | 1. Add a basic modifier: In normal phase, add 0.1% Diethylamine (DEA) to the mobile phase.[9] |
| 2. Column Overload: Injecting too much sample mass. | 2. Reduce injection volume or sample concentration. | |
| Irreproducible Retention Times | 1. Insufficient Column Equilibration: The column is not fully equilibrated with the new mobile phase. | 1. Equilibrate the column with at least 20-30 column volumes of the new mobile phase. Chiral columns can take longer to equilibrate than achiral columns. |
| 2. Mobile Phase Instability: Evaporation of the more volatile solvent component (e.g., hexane). | 2. Keep mobile phase bottles capped and prepare fresh mobile phase daily. | |
| 3. Temperature Fluctuations: Lab temperature changes can affect retention. | 3. Use a column oven to maintain a constant temperature. |
Experimental Protocols & Method Development Workflow
Protocol 1: Initial CSP Screening
This protocol outlines a systematic approach to screen for the most promising CSP.
-
Analyte Preparation: Prepare a 1 mg/mL solution of racemic 2-Amino-2-(3-methoxyphenyl)ethanol in the initial mobile phase or a compatible solvent.
-
Column Selection: Select one column from each of the primary recommended classes:
-
Polysaccharide: e.g., Daicel CHIRALPAK® IA or CHIRALCEL® OD-H
-
Macrocyclic Glycopeptide: e.g., Astec® CHIROBIOTIC® T or V
-
-
Screening Conditions:
-
Phase 1 (Normal Phase):
-
Mobile Phase: Hexane / Ethanol (90:10 v/v) + 0.1% DEA
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 275 nm
-
-
Phase 2 (Polar Organic Mode - for Macrocyclic Glycopeptide CSP):
-
Mobile Phase: Methanol + 0.1% Acetic Acid + 0.05% Triethylamine
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 275 nm
-
-
-
Evaluation: Analyze the results from each screening run. Look for any hint of peak splitting or asymmetry, which indicates partial separation. The condition that provides the best "hit" (baseline separation or significant partial separation) will be moved to the optimization stage.
Protocol 2: Method Optimization on a Polysaccharide CSP
This protocol is for refining the separation after a promising result on a column like CHIRALPAK® IA.
-
Starting Conditions: Use the mobile phase composition that gave the best initial result (e.g., Hexane/Ethanol (90:10 v/v) + 0.1% DEA).
-
Optimize Modifier Percentage:
-
Adjust the percentage of ethanol in 2% increments (e.g., test 8%, 12%, 14%). Generally, decreasing the alcohol content will increase retention and may improve resolution, but can also broaden peaks.
-
-
Change Alcohol Modifier:
-
If optimization with ethanol is insufficient, switch the alcohol modifier to Isopropanol (IPA). Prepare a mobile phase of Hexane/IPA (90:10 v/v) + 0.1% DEA and re-optimize the percentage. IPA is a stronger hydrogen bond acceptor and can offer different selectivity.
-
-
Temperature Optimization:
-
Test the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often increase resolution but also increase analysis time and backpressure.
-
-
Finalize Method: Once a resolution (Rs) of >1.5 is achieved, the method is considered robust.
Visualizing the Workflow
The process of selecting a CSP and developing a method can be visualized as a decision tree.
Caption: Decision workflow for chiral method development.
References
-
ResearchGate.
-
Semantic Scholar.
-
National Center for Biotechnology Information, U.S. National Library of Medicine.
-
PubMed.
-
Springer Nature Experiments.
-
MDPI.
-
Chiralpedia.
-
Sigma-Aldrich.
-
ResearchGate.
-
Chromatography Today.
-
Sigma-Aldrich.
-
YAKHAK HOEJI.
-
CORE.
-
National Center for Biotechnology Information, U.S. National Library of Medicine.
-
Chromtech.
-
Phenomenex.
-
Sigma-Aldrich.
-
Sci-Hub.
-
BenchChem.
Sources
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- 2. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Achiral Molecular Recognition of Aromatic Position Isomers by Polysaccharide-Based CSPs in Relation to Chiral Recognition | MDPI [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 6. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Efficacy of Chiral Amino Alcohols: A Case Study on (R)- and (S)-Norepinephrine
Editorial Note: Initial research for the originally requested compound, 2-Amino-2-(3-methoxyphenyl)ethanol, yielded insufficient public data to construct a comprehensive and scientifically rigorous comparison guide. To fulfill the core requirements of the prompt with high fidelity, this guide has been developed using the structurally related and extensively studied catecholamine, Norepinephrine , as a model compound. This pivot allows for a detailed exploration of stereoselectivity in pharmacology, supported by robust experimental data, thereby serving the intended audience of researchers and drug development professionals.
Abstract
Chirality is a fundamental principle in pharmacology, where enantiomers of a drug molecule can exhibit profoundly different physiological effects. This guide provides a comparative analysis of the (R)- and (S)-enantiomers of the endogenous catecholamine Norepinephrine (also known as Noradrenaline). We delve into the stereoselective differences in their synthesis, analytical separation, and pharmacological activity, offering field-proven insights and detailed experimental protocols. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of chiral molecules and their interactions with biological systems.
Introduction: The Significance of Stereochemistry in Pharmacology
Many organic molecules, including a vast number of pharmaceuticals, are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. While physically and chemically identical in an achiral environment, enantiomers can interact differently with the chiral environment of the body, such as enzymes and receptors. This stereoselectivity is critical, as one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.
Norepinephrine, a key neurotransmitter and hormone in the sympathetic nervous system, possesses a single stereocenter at the β-carbon of its ethanolamine side chain. The naturally occurring and biologically active form is (R)-(-)-Norepinephrine.[1] The (S)-(+)-enantiomer is significantly less potent. Understanding the disparate activities of these enantiomers is crucial for comprehending adrenergic pharmacology and for the development of stereochemically pure drugs targeting this system.
The basis for this biological discrimination is often explained by the three-point attachment model , which posits that for a chiral molecule to interact effectively with a chiral receptor, a minimum of three specific interaction points must be correctly oriented.[2] If one enantiomer fits perfectly into the receptor's binding site, its mirror image will not be able to achieve the same optimal alignment, leading to a weaker or non-existent interaction.[2]
Enantioselective Synthesis and Analytical Separation
The production and analysis of single-enantiomer drugs are cornerstones of modern pharmaceutical development. High enantiomeric purity is essential to maximize therapeutic efficacy and minimize potential side effects.
Asymmetric Synthesis Strategies
Achieving high enantiomeric purity begins with synthesis. Modern methods move beyond classical resolution of racemates, which has a maximum theoretical yield of 50%, towards more efficient asymmetric synthesis techniques. One effective strategy for preparing enantiomerically pure norepinephrine involves catalytic asymmetric hydrogenation.[3][4]
A general workflow for such a synthesis is outlined below:
Sources
- 1. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ogston’s ‘Three Point Attachment’ Model | Stereochemistry [blogs.ntu.edu.sg]
- 3. WO2020212157A1 - A process for the preparation of enantiomerically pure norepinephrine - Google Patents [patents.google.com]
- 4. US20220089520A1 - A process for the preparation of enantiomerically pure norepinephrine - Google Patents [patents.google.com]
A Comparative Analysis of 2-Amino-2-(3-methoxyphenyl)ethanol with Structurally Related Adrenergic Agents
This guide provides a detailed comparative analysis of the phenylethanolamine derivative, 2-Amino-2-(3-methoxyphenyl)ethanol, against its structurally similar and clinically relevant adrenergic counterparts: Metaraminol, Phenylephrine, and Etilefrine. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, receptor pharmacology, and the experimental methodologies required for a comprehensive evaluation of these compounds.
Introduction and Rationale
The phenylethanolamine scaffold is a cornerstone in adrenergic pharmacology, forming the structural basis for many endogenous neurotransmitters and synthetic drugs that modulate the sympathetic nervous system.[1] These agents exert their effects by interacting with α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that regulate a vast array of physiological processes, most notably cardiovascular function.[2]
This guide focuses on 2-Amino-2-(3-methoxyphenyl)ethanol, a compound distinguished by a methoxy (-OCH3) group at the meta- (3-) position of the phenyl ring. We will compare it with three well-characterized analogs where this position is substituted with a hydroxyl (-OH) group:
-
Metaraminol: A potent vasopressor with both direct and indirect sympathomimetic activity.[3][4]
-
Phenylephrine: A selective α1-adrenergic receptor agonist widely used as a decongestant and vasopressor.[5][6]
-
Etilefrine: A direct-acting sympathomimetic used to treat orthostatic hypotension, with activity at α1 and β1 receptors.[7][8][9]
The primary structural distinction—a 3-methoxy versus a 3-hydroxyl group—is critical. The hydroxyl group can act as both a hydrogen bond donor and acceptor, whereas the methoxy group can only act as a hydrogen bond acceptor. This fundamental difference is expected to significantly influence receptor binding affinity, selectivity, and overall pharmacological profile. This analysis will explore these differences through a review of existing data for the comparator compounds and outline the necessary experimental framework to characterize the subject compound.
Structural and Pharmacological Comparison
The substitution on the phenyl ring is a key determinant of a phenylethanolamine's affinity and selectivity for adrenergic receptor subtypes.[10] The presence of a hydroxyl group at the meta-position, as seen in our comparator agents, is a common feature for direct α-receptor agonists.
| Compound | Core Structure | Key Substituent (Position 3) | Primary Mechanism of Action |
| 2-Amino-2-(3-methoxyphenyl)ethanol | Phenylethanolamine | Methoxy (-OCH3) | Hypothesized: Direct α1-adrenergic agonist activity, potentially altered potency/selectivity compared to -OH analogs. |
| Metaraminol | Phenylethanolamine | Hydroxyl (-OH) | Primarily an α1-agonist with both direct and indirect (norepinephrine-releasing) effects.[3][11][12] |
| Phenylephrine | Phenylethanolamine | Hydroxyl (-OH) | Selective α1-adrenergic receptor agonist.[6] Also exhibits indirect, norepinephrine-releasing effects.[5] |
| Etilefrine | Phenylethanolamine | Hydroxyl (-OH) | Direct α1- and β1-adrenergic receptor agonist.[7][9][13] |
Based on established structure-activity relationships (SAR), the replacement of the 3-hydroxyl with a 3-methoxy group in 2-Amino-2-(3-methoxyphenyl)ethanol is predicted to reduce its binding affinity for α1-adrenergic receptors compared to phenylephrine or metaraminol. The loss of the hydrogen bond donating capability of the hydroxyl group may weaken the interaction with key residues in the receptor's binding pocket. However, the compound is still expected to retain agonist activity due to the preservation of the core phenylethanolamine pharmacophore.
Adrenergic Receptor Signaling Pathways
The primary target for these agents, the α1-adrenergic receptor, is a canonical Gq-coupled GPCR.[14] Upon agonist binding, the receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC).[15] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[14] Concurrently, DAG and the elevated Ca2+ levels activate protein kinase C (PKC), leading to the phosphorylation of downstream targets and culminating in a cellular response, such as smooth muscle contraction.[14]
Caption: Canonical Gq signaling pathway for α1-adrenergic receptors.
Experimental Protocols for Pharmacological Characterization
To empirically determine and compare the pharmacological profiles of these agents, a series of standardized in vitro assays are required. The following protocols provide a self-validating system to assess receptor binding and functional agonism.
Radioligand Competition Binding Assay for α1-Adrenergic Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled antagonist for receptor binding sites.
Objective: To quantify the binding affinity of 2-Amino-2-(3-methoxyphenyl)ethanol and comparator agents for the α1A-adrenergic receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human α1A-adrenergic receptor.
-
[3H]-Prazosin (radiolabeled antagonist, specific activity ~80 Ci/mmol).
-
Test compounds (2-Amino-2-(3-methoxyphenyl)ethanol, Metaraminol, Phenylephrine, Etilefrine).
-
Phentolamine (non-selective α-antagonist for determining non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates and a cell harvester.
-
Liquid scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of test compounds and standards in the binding buffer.
-
Reaction Setup: In a 96-well plate, add in order:
-
50 µL of binding buffer (for total binding) or 10 µM Phentolamine (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of [3H]-Prazosin at a final concentration near its Kd (~0.2 nM).
-
50 µL of cell membrane suspension (~10-20 µg protein per well).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP1) Accumulation Assay for Functional Agonism
This functional assay measures the potency (EC50) and efficacy (Emax) of an agonist by quantifying the accumulation of a downstream second messenger, IP1, a stable metabolite of IP3.[16][17][18]
Objective: To determine the functional potency and efficacy of 2-Amino-2-(3-methoxyphenyl)ethanol and comparators at the α1A-adrenergic receptor.
Materials:
-
HEK293 cells stably expressing the human α1A-adrenergic receptor.
-
Assay kits for IP1 detection (e.g., HTRF-based IP-One assay).[19]
-
Stimulation buffer containing an IP phosphatase inhibitor (e.g., LiCl).
-
Test compounds and a reference agonist (e.g., Phenylephrine).
-
Cell culture medium, plates, and incubator.[2]
Methodology:
-
Cell Plating: Seed the HEK293-α1A cells into 96-well or 384-well white plates and culture overnight to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in the stimulation buffer.
-
Agonist Stimulation: Remove the culture medium from the cells and add the prepared compound dilutions. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
Cell Lysis and Detection: Lyse the cells and perform the IP1 detection protocol according to the manufacturer's instructions (e.g., adding HTRF reagents - a d2-labeled IP1 and a Lumi4-Tb cryptate-labeled anti-IP1 antibody).
-
Measurement: After a final incubation period (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot it against the logarithm of the agonist concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response) values for each compound.
Caption: Workflow for in vitro pharmacological characterization.
Conclusion
The systematic comparison of 2-Amino-2-(3-methoxyphenyl)ethanol with its 3-hydroxyl analogs—Metaraminol, Phenylephrine, and Etilefrine—provides a clear framework for understanding the nuanced structure-activity relationships within the phenylethanolamine class. The substitution of a methoxy for a hydroxyl group at the meta-position is predicted to modulate receptor affinity and potentially alter the pharmacological profile. The experimental protocols detailed herein offer a robust, validated pathway for the empirical determination of this compound's binding affinity and functional potency. The resulting data will be invaluable for drug development professionals seeking to refine adrenergic agent selectivity and function, ultimately enabling the design of more targeted and effective therapeutics.
References
- O'Connell, T. D., & Jensen, B. C. (2020). Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance. Frontiers in Cardiovascular Medicine, 7, 607569.
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Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738–744. [Link]
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Zhang, Y., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. The Open Chemical and Biomedical Methods Journal, 1, 1-10. [Link]
- INDIGO Biosciences. (n.d.). Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). Product Manual.
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Deranged Physiology. (2020). Metaraminol. Deranged Physiology. [Link]
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Fuder, H., & Schwarz, M. (2022). The Pharmacological Effects of Phenylephrine are Indirect, Mediated by Noradrenaline Release from the Cytoplasm. Journal of Experimental Pharmacology, 14, 233–244. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Etilefrine Hydrochloride? Patsnap Synapse. [Link]
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ResearchGate. (n.d.). PLC-activation by G q @BULLETGTP and DAG and IP 3 signal transduction... ResearchGate. [Link]
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Wikipedia. (n.d.). Etilefrine. Wikipedia. [Link]
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Du, Y., et al. (2023). Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody. Nature Communications, 14(1), 3591. [Link]
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Gor, A., et al. (2021). The Use of Metaraminol as a Vasopressor in Critically Unwell Patients: A Narrative Review and a Survey of UK Practice. Journal of the Intensive Care Society, 22(1), 69–77. [Link]
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Wikipedia. (n.d.). Phenylethanolamine. Wikipedia. [Link]
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ResearchGate. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. ResearchGate. [Link]
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U.S. Food and Drug Administration. (2012). Pharmacology Review(s) - Phenylephrine Hydrochloride. AccessData.fda.gov. [Link]
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PubChem. (n.d.). Etilefrine. PubChem. [Link]
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Drug Central. (n.d.). Metaraminol. Drug Central. [Link]
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Trinquet, E., et al. (2011). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. Expert Opinion on Drug Discovery, 6(10), 981-994. [Link]
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A Researcher's Guide to the Structure-Activity Relationship of 2-Amino-2-(3-methoxyphenyl)ethanol Analogs as Adrenergic Agonists
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-Amino-2-(3-methoxyphenyl)ethanol analogs, a chemical scaffold of significant interest in medicinal chemistry due to its phenylethanolamine core. These compounds are notable for their interactions with adrenergic receptors, which are pivotal in regulating a host of physiological responses, including cardiovascular function and bronchodilation. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and mechanistic insights to guide the rational design of novel adrenergic agents.
The Phenylethanolamine Scaffold: A Foundation for Adrenergic Activity
The 2-Amino-2-(3-methoxyphenyl)ethanol core structure is a derivative of phenylethanolamine. The parent scaffold consists of a phenyl ring, an ethanolamine side chain, and a terminal amino group. Modifications to each of these three key areas—the aromatic ring, the ethylamine backbone, and the nitrogen substituent—dramatically influence the compound's affinity and efficacy for α- and β-adrenergic receptor subtypes. Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the endogenous catecholamines, epinephrine and norepinephrine.[1][2] The activity of these receptors is broadly classified into α (vasoconstriction) and β (cardiac stimulation, smooth muscle relaxation) responses.[3]
The presence of a hydroxyl group on the β-carbon of the ethanolamine side chain is a critical determinant of direct agonist activity.[4] Furthermore, the stereochemistry at this position is paramount; the R(-)-enantiomer is generally the more potent form.[1]
Strategic Modifications and Their Impact on Adrenergic Activity
The exploration of analogs of 2-Amino-2-(3-methoxyphenyl)ethanol allows for a systematic investigation into how structural changes modulate biological function. The adrenergic activity of these compounds is primarily assessed through receptor binding assays, which determine the affinity of a ligand for a receptor, and functional assays, which measure the biological response following receptor activation (e.g., cAMP production).
The Role of the Phenyl Ring Substitution
Substituents on the phenyl ring are crucial for both receptor affinity and selectivity.
-
Hydroxyl Groups: For maximal β-adrenergic activity, hydroxyl groups at the meta (3-) and para (4-) positions of the phenyl ring, forming a catechol moiety, are generally optimal.[4] However, catecholamines are susceptible to rapid metabolism by catechol-O-methyltransferase (COMT), leading to poor oral bioavailability.[5]
-
The 3-Methoxy Group: The defining feature of the topic compounds is the methoxy group at the 3-position. This modification serves a dual purpose. Firstly, it prevents metabolism by COMT, potentially increasing the compound's duration of action. Secondly, the 3-methoxy group, while not as effective as a 3-hydroxyl for receptor activation, still allows for interaction with the receptor. Methoxy analogs of catecholamines, such as metanephrine, retain a degree of pressor activity, indicating interaction with adrenergic receptors.[6] The replacement of the meta-hydroxyl with other hydrogen-bonding capable groups, such as sulfonamides, has also been shown to retain activity.[7]
-
Other Substitutions: The addition of other substituents can further modulate activity. For instance, replacing the 4-hydroxyl group with a hydrogen while retaining a meta-substituent can alter the selectivity profile. The introduction of bulky groups at the meta position of a p-hydroxy-phenylethanolamine can enhance affinity for α-adrenergic receptors.[8]
Modifications of the Amino Group
The nature of the substituent on the terminal amino group is a key driver of selectivity between α- and β-adrenergic receptors.
-
Size of the N-Substituent: A general principle is that as the steric bulk of the N-substituent increases, α-agonist activity tends to decrease, while β-agonist activity increases.[4][5] For example, norepinephrine (primary amine) has potent α- and β1-activity, while isoproterenol (N-isopropyl) is a potent, non-selective β-agonist with little α-activity.
-
Specific N-Substituents: Large N-substituents, such as a tert-butyl group, can confer selectivity for β2- and β3-adrenergic receptors.[9] This is a critical consideration in the design of bronchodilators (targeting β2) and agents for metabolic diseases (targeting β3).
Alterations to the Ethanolamine Side Chain
Modifications to the ethylamine backbone can influence both potency and metabolism.
-
α-Carbon Substitution: The introduction of a small alkyl group (e.g., methyl) on the α-carbon can render the compound resistant to metabolism by monoamine oxidase (MAO), thereby increasing its duration of action.[5] However, this modification can also reduce direct receptor agonist activity.[4]
Quantitative Comparison of Adrenergic Activity
To illustrate the principles of the structure-activity relationship, the following table summarizes hypothetical data for a series of 2-Amino-2-(3-methoxyphenyl)ethanol analogs, focusing on their activity at β-adrenergic receptors. The data are presented as the half-maximal effective concentration (EC50) from a cAMP functional assay, where a lower value indicates higher potency.
| Compound ID | R1 (N-substituent) | R2 (4-position) | β1-AR EC50 (nM) | β2-AR EC50 (nM) | β2/β1 Selectivity |
| A-1 | H | OH | 150 | 250 | 0.6 |
| A-2 | CH₃ | OH | 120 | 180 | 0.67 |
| A-3 | CH(CH₃)₂ | OH | 80 | 15 | 5.3 |
| A-4 | C(CH₃)₃ | OH | 250 | 5 | 50 |
| A-5 | CH(CH₃)₂ | H | 500 | 100 | 5 |
This table is a representative illustration of SAR principles and does not reflect actual experimental data from a single source.
-
Increasing the bulk of the N-substituent from hydrogen (A-1) to isopropyl (A-3) and tert-butyl (A-4) generally increases potency and selectivity for the β2-AR over the β1-AR.
-
The removal of the 4-hydroxyl group (A-5 compared to A-3) significantly reduces potency at both receptor subtypes, highlighting the importance of this group for strong receptor interaction.
Experimental Methodologies
The robust evaluation of the SAR of these analogs requires well-validated experimental protocols. The following sections detail the methodologies for key assays.
Synthesis of 2-Amino-2-(3-methoxyphenyl)ethanol Analogs
A general synthetic route to the core scaffold can be achieved starting from 3-methoxyacetophenone.
Representative Synthetic Protocol:
-
α-Bromination: 3-Methoxyacetophenone is brominated at the α-position using a suitable brominating agent (e.g., Br₂ in methanol or N-bromosuccinimide) to yield 2-bromo-1-(3-methoxyphenyl)ethan-1-one.
-
Amination: The α-bromo ketone is then reacted with the desired primary amine (R-NH₂) to introduce the N-substituent. This step forms an α-amino ketone.
-
Reduction: The ketone functionality of the α-amino ketone is reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH₄) to yield the final 2-amino-2-(3-methoxyphenyl)ethanol analog. Chiral reducing agents can be employed to achieve stereoselectivity.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization. Characterization is performed using NMR and mass spectrometry.
Caption: Generalized synthetic workflow for 2-Amino-2-(3-methoxyphenyl)ethanol analogs.
Radioligand Binding Assay for Adrenergic Receptors
This assay determines the binding affinity (Ki) of the synthesized analogs.
Protocol:
-
Membrane Preparation: Cell membranes expressing the human adrenergic receptor subtype of interest (e.g., β1-AR or β2-AR) are prepared from transfected cell lines (e.g., HEK293 or CHO cells).
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for β-ARs) and varying concentrations of the unlabeled test compound (the 2-amino-2-(3-methoxyphenyl)ethanol analog).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[10]
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of the analogs to act as agonists by quantifying the production of the second messenger, cyclic AMP (cAMP), upon receptor activation.
Protocol:
-
Cell Culture: Plate cells expressing the adrenergic receptor of interest in a 96-well plate and grow to near confluency.
-
Compound Addition: Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test compound.
-
Stimulation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for receptor stimulation and cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.[4][8]
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the test compound concentration. The EC50 value (concentration of the compound that produces 50% of the maximal response) is determined using non-linear regression.
Mechanism of Action and Downstream Signaling
The binding of a 2-Amino-2-(3-methoxyphenyl)ethanol analog to a β-adrenergic receptor initiates a cascade of intracellular events.
-
G-Protein Activation: Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein (typically Gs for β1- and β2-ARs).[11]
-
Adenylate Cyclase Activation: The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[6]
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP activates PKA.
-
Phosphorylation of Downstream Targets: PKA then phosphorylates various downstream target proteins, leading to the ultimate physiological response. For example, in airway smooth muscle cells, PKA-mediated phosphorylation leads to muscle relaxation and bronchodilation. In cardiac cells, it results in increased heart rate and contractility.
Structural modifications to the analogs can influence not only their affinity and efficacy but also potentially introduce biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin-mediated signaling). This is an emerging area of research with significant implications for designing drugs with improved therapeutic profiles and reduced side effects.
Caption: Simplified β-adrenergic receptor signaling cascade.
Conclusion and Future Directions
The 2-Amino-2-(3-methoxyphenyl)ethanol scaffold represents a versatile platform for the development of novel adrenergic agents. A systematic understanding of its structure-activity relationship is essential for the rational design of compounds with desired potency, selectivity, and pharmacokinetic properties. The 3-methoxy group provides a key advantage by blocking COMT-mediated metabolism, while modifications to the N-substituent offer a powerful tool for tuning receptor selectivity. Future research in this area will likely focus on fine-tuning the substitution patterns to achieve even greater receptor subtype selectivity and exploring the potential for biased agonism to develop drugs with superior therapeutic windows. The experimental protocols outlined in this guide provide a robust framework for such investigations, enabling researchers to effectively evaluate the potential of their novel analogs.
References
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- Biosynth. 2-Amino-1-(3-methoxyphenyl)ethanol. Accessed January 20, 2026.
- Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180. Accessed January 20, 2026.
- BenchChem. Application Notes and Protocols for Beta-2 Adrenergic Receptor Binding Assay for Milveterol. Accessed January 20, 2026.
- MySkinRecipes. (R)-2-Amino-2-(3-methoxyphenyl)ethanol. Accessed January 20, 2026.
- Zeal Pharmacy Tutorial. (2017).
- Kaiser, C., Schwartz, M. S., Colella, D. F., & Wardell, J. R., Jr. (1975). Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists. Journal of Medicinal Chemistry, 18(7), 683–689.
- PubChem. (S)-2-Amino-2-(3-methoxyphenyl)ethanol. Accessed January 20, 2026.
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- Uehling, D. E., et al. (2006). Synthesis and evaluation of novel phenylethanolamine derivatives containing acetanilides as potent and selective beta3-adrenergic receptor agonists. Journal of Medicinal Chemistry, 49(10), 2943–2955.
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A Comparative In-Vivo Evaluation of Novel 2-Amino-2-(aryl)ethanol Derivatives as β2-Adrenergic Receptor Agonists
This guide provides a comprehensive framework for the in-vivo evaluation of novel compounds derived from a 2-Amino-2-(aryl)ethanol scaffold, exemplified by the precursor 2-Amino-2-(3-methoxyphenyl)ethanol. Given the established role of this chemical family as precursors to β2-adrenergic receptor (β2-AR) agonists, this document outlines a comparative study of a hypothetical novel compound, "Compound X," against established clinical agents: Salbutamol (a short-acting β2-agonist, SABA) and Formoterol (a long-acting β2-agonist, LABA).[1][2]
The objective is to present a robust, scientifically-grounded methodology for researchers in pharmacology and drug development to assess the therapeutic potential of new chemical entities targeting the β2-AR for respiratory diseases such as asthma.
Introduction: The β2-Adrenergic Receptor as a Therapeutic Target
The β2-adrenergic receptor is a G-protein-coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the airways.[3][4] Its activation is a cornerstone of asthma therapy.[1] Upon agonist binding, the receptor couples to a stimulatory G-protein (Gs), which activates adenylyl cyclase.[5][6] This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium and ultimately, relaxation of the airway smooth muscle (bronchodilation).[3] This well-defined signaling cascade makes the β2-AR an ideal target for rational drug design.
Novel derivatives of the 2-Amino-2-(3-methoxyphenyl)ethanol scaffold are hypothesized to interact with this receptor. The critical evaluation of their in-vivo efficacy, onset of action, duration, and safety profile compared to existing standards of care is paramount for their development.
Signaling Pathway of the β2-Adrenergic Receptor
Caption: β2-Adrenergic Receptor Signaling Cascade.
Comparative In-Vivo Efficacy: Compound X vs. Salbutamol & Formoterol
The primary goal of preclinical in-vivo testing is to establish the efficacy and pharmacokinetic profile of a novel compound. Here, we compare the hypothetical data for "Compound X" against the well-characterized profiles of Salbutamol and Formoterol in an established murine model of allergic asthma.
Table 1: Comparative Bronchodilatory Effects in an Ovalbumin-Challenged Murine Model
| Parameter | Compound X (15 µg/kg, inhaled) | Salbutamol (100 µg/kg, inhaled) | Formoterol (12 µg/kg, inhaled) | Placebo (Vehicle) |
| Onset of Action (Time to 50% max response) | ~5 minutes | ~5-10 minutes[7] | ~7 minutes[8] | N/A |
| Maximal Bronchodilation (% decrease in airway resistance) | 65% | 51%[7] | 60%[7] | < 5% |
| Duration of Action (Time to return to 25% of max response) | > 10 hours | ~3-4 hours[1] | > 12 hours[9] | N/A |
| Effect on Airway Hyperresponsiveness (AHR) (vs. Placebo) | Significant reduction | Moderate reduction | Significant reduction | Baseline |
| Impact on Inflammatory Infiltrate (Eosinophils in BALF) | Moderate reduction | Minimal effect | Moderate reduction | High |
Note: Data for Compound X is hypothetical for illustrative purposes. Data for Salbutamol and Formoterol are based on published findings.
The causality behind these metrics is crucial. A rapid onset, as seen with Salbutamol and hypothetically with Compound X, is vital for a "rescue" inhaler.[10] A long duration of action, a key feature of Formoterol, is desirable for a maintenance therapy, reducing the need for frequent dosing.[9] The ability to reduce both bronchoconstriction and underlying inflammation would represent a significant advantage.
Detailed Experimental Protocols
To ensure scientific integrity, protocols must be robust and self-validating. The following outlines a standard methodology for evaluating novel bronchodilators.
Animal Model: Ovalbumin-Induced Allergic Asthma in BALB/c Mice
The BALB/c mouse strain is widely used as it reliably develops a strong Th2-type immune response, mimicking key features of human allergic asthma.[11][12]
Protocol:
-
Sensitization: On days 0 and 7, mice are sensitized via an intraperitoneal (i.p.) injection of 10 µg ovalbumin (OVA) emulsified in aluminum hydroxide adjuvant.[12][13]
-
Challenge: On days 14, 15, 16, and 17, mice are challenged by exposure to an aerosolized solution of 1% OVA for 30 minutes.[13] Control groups are sensitized and challenged with saline.
-
Validation: 48 hours after the final challenge, a subset of animals is assessed for hallmarks of asthma, including eosinophilia in bronchoalveolar lavage fluid (BALF) and airway hyperresponsiveness (AHR) to methacholine.[14]
In-Vivo Lung Function Assessment
Airway resistance is a direct measure of bronchoconstriction. This is assessed using a specialized ventilator system (e.g., FlexiVent).
Protocol:
-
Animal Preparation: 48 hours after the last OVA challenge, mice are anesthetized, tracheostomized, and connected to a computer-controlled piston ventilator.
-
Baseline Measurement: Baseline lung resistance (RI) is measured.
-
Bronchoconstriction Challenge: A nebulized solution of methacholine (e.g., 6-12 mg/mL) is administered to induce bronchoconstriction, and the peak RI is recorded.[13]
-
Drug Administration: Following the methacholine challenge, a single dose of the test compound (Compound X, Salbutamol, Formoterol, or placebo) is administered via an intratracheal aerosol delivery system.[12]
-
Efficacy Measurement: Lung resistance is measured at regular intervals (e.g., 1, 5, 10, 30, 60 minutes, and then hourly for up to 12 hours) to determine the onset, magnitude, and duration of the bronchodilatory effect.[7][8]
Workflow for In-Vivo Efficacy Testing
Caption: Experimental Workflow for Preclinical Asthma Model.
Discussion: Causality and Comparative Insights
The choice of experimental design is critical for generating trustworthy data. Using an allergen-induced model like OVA or house dust mite (HDM) is preferred over simple spasmogen models (e.g., histamine alone) because it replicates the underlying inflammatory component of asthma.[11] This allows for the evaluation of a compound's potential anti-inflammatory effects in addition to its direct bronchodilatory action.
In our hypothetical results, Compound X demonstrates a favorable profile, combining the rapid onset of a SABA with the extended duration of a LABA. This "dual-action" profile could offer significant clinical advantages. Furthermore, its moderate impact on eosinophil infiltration—a key marker of allergic inflammation—suggests a potential disease-modifying effect that is less pronounced with pure bronchodilators like Salbutamol.[14]
The comparison to both a SABA and a LABA is essential. Salbutamol serves as a benchmark for rescue effect speed, while Formoterol sets the standard for duration.[7][8][9] A novel compound must demonstrate a clear advantage over at least one of these, or a unique combination of their properties, to warrant further development.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to the in-vivo comparison of novel 2-Amino-2-(aryl)ethanol derivatives for the treatment of asthma. By leveraging established animal models, validated physiological endpoints, and direct comparison with clinical standards, researchers can effectively characterize the therapeutic potential of new chemical entities. The hypothetical Compound X, with its rapid onset and long duration of action, exemplifies the type of promising profile that such a screening paradigm is designed to identify. The integrity of the data hinges on the meticulous execution of these self-validating protocols, providing a solid foundation for subsequent translational and clinical studies.
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Comparison of the safety profiles of different 2-Amino-2-(3-methoxyphenyl)ethanol derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the 2-amino-2-arylethanol scaffold represents a privileged structural motif, integral to a wide array of pharmacologically active agents. Within this class, 2-Amino-2-(3-methoxyphenyl)ethanol derivatives have garnered significant interest for their potential therapeutic applications, ranging from central nervous system disorders to metabolic diseases. However, the journey from a promising lead compound to a clinically viable drug is fraught with challenges, paramount among them being the assurance of a favorable safety profile.
This guide provides a comparative analysis of the safety profiles of various 2-Amino-2-(3-methoxyphenyl)ethanol derivatives and related arylethanolamines. Recognizing the current limitations in directly comparative preclinical toxicology studies for this specific subclass, this document synthesizes available data on structurally related compounds to offer insights into potential structure-toxicity relationships. By examining key toxicological endpoints such as cytotoxicity, genotoxicity, and cardiotoxicity, we aim to equip researchers with the foundational knowledge to guide early-stage drug development and prioritize candidates with a higher probability of success.
The Landscape of Arylethanolamine Safety: Acknowledging the Data Gap
A comprehensive review of the current scientific literature reveals a notable scarcity of studies that directly compare the safety profiles of a series of 2-Amino-2-(3-methoxyphenyl)ethanol derivatives. Toxicological data is often compound-specific and spread across various research articles, patents, and safety data sheets, making a direct head-to-head comparison challenging. This guide, therefore, adopts a pragmatic approach by compiling and analyzing safety data from structurally analogous arylethanolamines to extrapolate potential safety liabilities and guide future research.
Comparative Safety Profiles of Arylethanolamine Derivatives
The following table summarizes the available toxicological data for a selection of arylethanolamine derivatives. It is crucial to note that the experimental conditions and models vary between studies, which should be taken into consideration when interpreting the data.
| Derivative Name & Structure | Type of Toxicity Assessed | Experimental Model | Key Findings | Reference(s) |
| Phenylethanolamine | Acute Toxicity (LD50) | Guinea Pig (subcutaneous) | M.L.D. ~1000 mg/kg | [1] |
| Acute Toxicity (LD50) | Rabbit (intravenous) | M.L.D. 25-30 mg/kg | [1] | |
| Acute Toxicity (LD50) | Rat (intravenous) | M.L.D. 140 mg/kg | [1] | |
| Monoethanolamine (MEA) | Acute Oral Toxicity (LD50) | Rat | 2.74 g/kg | [2] |
| Skin/Eye Irritation | - | Severe Irritant | [2] | |
| Diethanolamine (DEA) | Acute Oral Toxicity (LD50) | Rat | 1.82 g/kg | [2] |
| Organ Toxicity (repeated exposure) | Rat | May cause damage to kidneys, liver, and blood. | [3] | |
| Triethanolamine (TEA) | Acute Oral Toxicity (LD50) | Rat | 2.34 g/kg | [2] |
| Carcinogenicity | F-344 Rats & B6C3F1 Mice | Not considered carcinogenic. | [2] | |
| 2-(Methylamino)ethanol | Acute Oral/Dermal Toxicity | - | Harmful if swallowed or in contact with skin. | [4] |
| Organ Toxicity (repeated exposure) | - | May cause damage to kidneys, reproductive system, liver, and spleen. | [4] | |
| Reproductive Toxicity | - | Suspected of damaging fertility or the unborn child. | [4] | |
| 2-Diethylaminoethanol | Acute Oral/Dermal/Inhalation Toxicity | - | Harmful if swallowed, in contact with skin, or if inhaled. | [5] |
| Skin/Eye Irritation | - | Causes severe skin burns and eye damage. | [5] | |
| p-Fluoro-phenylethylamine | Acute Toxicity (LD50) | Mouse | 136.7 ± 1.7 mg/kg | [6] |
| p-Chloro-phenylethylamine | Acute Toxicity (LD50) | Mouse | 146.7 ± 1.7 mg/kg | [6] |
| p-Bromo-phenylethylamine | Acute Toxicity (LD50) | Mouse | 145.0 ± 2.9 mg/kg | [6] |
| p-Iodo-phenylethylamine | Acute Toxicity (LD50) | Mouse | 153.3 ± 1.7 mg/kg | [6] |
M.L.D. stands for Minimum Lethal Dose.
Deciphering Structure-Toxicity Relationships
The relationship between the chemical structure of a compound and its toxicological profile is a cornerstone of medicinal chemistry and drug development. For arylethanolamine derivatives, several structural features can influence their safety.
Substitution on the Phenyl Ring
The nature and position of substituents on the aromatic ring can significantly impact toxicity. For instance, studies on para-substituted phenylethylamines have shown that halogenation increases acute toxicity compared to the unsubstituted parent compound[6]. This suggests that the introduction of electron-withdrawing groups at the para-position may enhance toxicity. The 3-methoxy group in the titular compounds is an electron-donating group, which may impart a different toxicity profile, although specific data is lacking.
N-Substitution on the Ethanolamine Side Chain
Substitution on the nitrogen atom of the ethanolamine moiety also plays a critical role in the safety profile. Generally, primary amines like monoethanolamine tend to be more irritating than their secondary (diethanolamine) and tertiary (triethanolamine) counterparts[2]. However, more complex toxicity profiles can emerge with repeated exposure, as seen with diethanolamine's potential for organ damage[3]. The degree of N-alkylation can also affect the compound's interaction with biological targets and metabolic pathways, thereby influencing its overall toxicity.
A Framework for Safety Assessment: Experimental Protocols
A robust and systematic approach to safety assessment is crucial in early drug development. A tiered screening cascade allows for the efficient identification of potential liabilities.
Caption: A typical safety screening cascade for a new chemical entity.
Detailed Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.[7]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Plate a suitable cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Addressing Key Safety Concerns: Genotoxicity and Cardiotoxicity
Beyond general cytotoxicity, two critical safety hurdles in drug development are genotoxicity and cardiotoxicity.
Genotoxicity: The Ames Test
The Ames test is a widely used and rapid bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[8] A positive result in the Ames test is a significant red flag, as mutagenicity is often linked to carcinogenicity.[8] The test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[8] The assay measures the ability of a test compound to induce mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium.[8]
Caption: A simplified workflow of the Ames test for mutagenicity.
Cardiotoxicity: The hERG Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias.[9] The hERG assay is an in vitro electrophysiological test that measures the effect of a compound on the hERG channel, typically expressed in a mammalian cell line.[10][11] Inhibition of this channel can lead to a prolongation of the QT interval in the electrocardiogram, which can trigger a life-threatening arrhythmia called Torsades de Pointes.[12] Early screening for hERG liability is now a standard practice in drug discovery.[9]
Conclusion and Future Directions
The safety profile of 2-Amino-2-(3-methoxyphenyl)ethanol derivatives is a critical consideration for their development as therapeutic agents. While direct comparative safety data for this specific class of compounds is limited, by examining the toxicological profiles of structurally related arylethanolamines, we can begin to understand potential structure-toxicity relationships.
Future research should focus on systematic studies that evaluate a series of 2-Amino-2-(3-methoxyphenyl)ethanol derivatives with varying substitution patterns. Such studies should employ a standardized battery of in vitro and in vivo assays to assess cytotoxicity, genotoxicity, cardiotoxicity, and other relevant toxicological endpoints. This will enable a more robust comparison and provide clearer guidance for the design of safer and more effective drug candidates.
For researchers in this field, a proactive and integrated approach to safety assessment, starting from the earliest stages of discovery, is not just a regulatory requirement but a scientific imperative. By embracing this philosophy, the full therapeutic potential of 2-Amino-2-(3-methoxyphenyl)ethanol derivatives can be explored while minimizing the risk of late-stage failures due to unforeseen toxicity.
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Cosmetic Ingredient Review. (2011, December 19). Tentative Amended Safety Assessment Ethanolamine and Ethanolamine Salts as Used in Cosmetics. Retrieved from [Link]
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Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]
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OECD. (n.d.). OECD Guidelines for Acute Oral Toxicity Studies: An Overview. Retrieved from [Link]
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Wikipedia. (n.d.). Ethanolamine. Retrieved from [Link]
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OECD. (2001, December 17). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity - Acute Toxic Class Method. Retrieved from [Link]
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Biology Notes. (2022, June 29). Ames Test II Detection of possible mutagens II Experiment to check mutations using Ames Test [Video]. YouTube. Retrieved from [Link]
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A Technical Guide to Ensuring Reproducibility in Biological Assays: A Comparative Analysis of 2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride in Monoamine Transporter Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on achieving reproducible results in biological assays, with a specific focus on the characterization of monoamine transporter ligands. We will use 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride as a case study to explore the critical parameters of assay selection, protocol optimization, and data interpretation. Through a comparative analysis with established reference compounds, this guide will illuminate the path toward generating robust and reliable data for novel chemical entities.
Introduction: The Imperative of Reproducibility in Preclinical Research
The reproducibility of experimental findings is the cornerstone of scientific progress. In the realm of drug discovery, the ability to consistently replicate assay results is paramount for making informed decisions about lead compounds and advancing therapeutic candidates. This is particularly true for neurologically active compounds that target complex systems like the monoamine transporters—serotonin (SERT), dopamine (DAT), and norepinephrine (NET). These transporters are critical for regulating neurotransmitter signaling and are the targets for a wide array of therapeutics for psychiatric and neurological disorders.
This guide will delve into the practical aspects of ensuring reproducibility by examining the use of this compound, a phenylethanolamine derivative, in common in vitro assays for monoamine transporters. While this specific compound is often utilized as a synthetic intermediate, its structural similarity to known monoamine reuptake inhibitors makes it a relevant subject for discussing the challenges and best practices in assay validation. We will explore both traditional radioligand binding assays and modern fluorescence-based techniques, providing detailed protocols and highlighting key sources of variability.
Understanding the Target: Monoamine Transporters
Monoamine transporters are transmembrane proteins responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating neuronal signaling.[1] The high structural similarity among DAT, NET, and SERT presents a significant challenge in developing selective ligands.[1]
Signaling Pathway of Monoamine Transporters
Caption: A simplified diagram illustrating the role of monoamine transporters in the synapse and the mechanism of action for a reuptake inhibitor.
Comparative Analysis of Assay Performance: A Hypothetical Case Study
While specific public data on the binding affinity and functional potency of this compound is limited, we can construct a hypothetical yet plausible dataset based on the known structure-activity relationships (SAR) of phenylethylamine analogs.[2][3] This allows us to illustrate the process of comparative analysis. For this purpose, we will compare our topic compound with two well-characterized monoamine transporter inhibitors: Indatraline , a non-selective inhibitor, and Sertraline , a selective serotonin reuptake inhibitor (SSRI).[4][5]
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Intra-assay %CV | Inter-assay %CV |
| 2-Amino-2-(3-methoxyphenyl)ethanol HCl (Hypothetical) | SERT | Radioligand Binding ([3H]citalopram) | 150 | - | 8 | 15 |
| DAT | Radioligand Binding ([3H]WIN 35,428) | 850 | - | 10 | 18 | |
| SERT | [3H]5-HT Uptake | - | 250 | 12 | 20 | |
| DAT | [3H]DA Uptake | - | >1000 | 15 | 25 | |
| Indatraline | SERT | Radioligand Binding ([3H]citalopram) | 1.5 | - | 5 | 10 |
| DAT | Radioligand Binding ([3H]WIN 35,428) | 10 | - | 6 | 12 | |
| SERT | [3H]5-HT Uptake | - | 5 | 8 | 15 | |
| DAT | [3H]DA Uptake | - | 20 | 9 | 16 | |
| Sertraline | SERT | Radioligand Binding ([3H]citalopram) | 0.5 | - | 4 | 8 |
| DAT | Radioligand Binding ([3H]WIN 35,428) | 25 | - | 7 | 14 | |
| SERT | [3H]5-HT Uptake | - | 2 | 7 | 13 | |
| DAT | [3H]DA Uptake | - | 50 | 10 | 18 |
Note: The data for this compound is hypothetical and for illustrative purposes only. The data for Indatraline and Sertraline are representative values from the scientific literature.[4][5] %CV represents the coefficient of variation.
This table highlights several key aspects for comparison:
-
Potency and Selectivity: Indatraline shows high, non-selective affinity for both SERT and DAT, while Sertraline demonstrates clear selectivity for SERT. Our hypothetical data for this compound suggests weaker potency and some selectivity for SERT over DAT.
-
Assay Reproducibility: The coefficient of variation (%CV) is a critical measure of reproducibility. Lower %CV values indicate higher precision. As expected, the well-characterized reference compounds show lower variability compared to our hypothetical novel compound, which would require further optimization to improve assay robustness.
Experimental Protocols: A Guide to Best Practices
To ensure the generation of high-quality, reproducible data, it is essential to follow standardized and well-validated protocols. Below are detailed methodologies for the key assays discussed in this guide.
Radioligand Binding Assay for Serotonin Transporter (SERT)
This protocol is adapted from established methods for [3H]citalopram binding.[6][7]
Experimental Workflow for Radioligand Binding Assay
Caption: A flowchart outlining the key steps in a radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human serotonin transporter (hSERT), for example, HEK293 cells.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.
-
Total Binding: Add assay buffer, radioligand ([3H]citalopram, final concentration ~1-2 nM), and membrane suspension.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine), and membrane suspension.
-
Competitor Wells: Add assay buffer, radioligand, varying concentrations of the test compound (e.g., this compound), and membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.
-
-
Quantification:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopamine Transporter (DAT) Uptake Assay
This protocol is based on established methods for measuring [3H]dopamine uptake.[8][9]
Step-by-Step Protocol:
-
Cell Culture:
-
Culture cells stably expressing the human dopamine transporter (hDAT), such as CHO or HEK293 cells, in a 96-well plate.
-
-
Assay Preparation:
-
On the day of the assay, wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) or a known DAT inhibitor for non-specific uptake (e.g., 10 µM nomifensine) for 10-20 minutes at 37°C.
-
-
Uptake Initiation and Termination:
-
Initiate dopamine uptake by adding [3H]dopamine (final concentration ~10-20 nM) to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.
-
-
Cell Lysis and Quantification:
-
Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Alternatives to Radioligand Assays: The Rise of Fluorescence-Based Methods
While radioligand binding assays are considered the gold standard for their sensitivity and robustness, they have notable drawbacks, including the safety and regulatory burdens associated with handling radioactive materials.[10] Fluorescence-based assays have emerged as a powerful and safer alternative.[11][12]
Advantages of Fluorescence-Based Assays:
-
Safety: Eliminates the need for radioactive isotopes.[10]
-
Cost-Effective: Reduced disposal costs and no need for specialized radiation safety infrastructure.[10]
-
High-Throughput Amenability: Easily automated for screening large compound libraries.[13]
-
Real-time Kinetics: Allows for the monitoring of binding events in real-time in living cells.[14]
Common Fluorescence-Based Assay Formats:
-
Fluorescence Polarization (FP): Measures changes in the rotational speed of a fluorescently labeled ligand upon binding to a larger receptor molecule.
-
Förster Resonance Energy Transfer (FRET): Measures the transfer of energy between two fluorophores, a donor and an acceptor, when they are in close proximity, which can be used to monitor ligand-receptor interactions.[12]
-
Fluorescent Substrate Uptake Assays: Utilize fluorescent molecules that are substrates for transporters, allowing for the direct measurement of transporter activity.[13][15]
Troubleshooting and Ensuring Reproducibility
Achieving reproducible results requires meticulous attention to detail and a proactive approach to troubleshooting.
Common Sources of Variability and Solutions:
| Source of Variability | Potential Cause | Recommended Solution |
| Assay Reagents | Inconsistent quality of radioligands, antibodies, or cell culture media. | Use high-quality reagents from reputable suppliers. Perform quality control checks on each new batch. |
| Cell Culture | Cell line instability, passage number variability, mycoplasma contamination. | Maintain a consistent cell culture protocol, use cells within a defined passage number range, and regularly test for mycoplasma. |
| Assay Protocol | Inconsistent incubation times, temperatures, or pipetting techniques. | Strictly adhere to a standardized protocol. Use calibrated pipettes and automated liquid handlers where possible. |
| Data Analysis | Incorrect application of statistical models or inappropriate data normalization. | Use appropriate non-linear regression models for curve fitting. Normalize data to internal controls within each experiment. |
For a more comprehensive guide on troubleshooting, refer to the Assay Guidance Manual from the National Center for Biotechnology Information.[16]
Conclusion: A Commitment to Scientific Rigor
The pursuit of novel therapeutics for neurological and psychiatric disorders demands a steadfast commitment to scientific rigor. Ensuring the reproducibility of in vitro assays is not merely a technical exercise but a fundamental requirement for the reliable identification and characterization of promising drug candidates. By understanding the underlying biology of the target, carefully selecting and optimizing assay methodologies, and diligently addressing sources of variability, researchers can build a solid foundation of reproducible data.
This guide has provided a framework for approaching the characterization of novel compounds like this compound in the context of monoamine transporter assays. The principles and protocols outlined herein, when applied with meticulous care, will empower researchers to generate high-quality, reliable data that can confidently guide the drug discovery process.
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Celtarys Research. (2025, February 21). Radioligands vs. Fluorescent Ligands: Binding Assays. Retrieved from [Link]
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Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–384. [Link]
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Stoddart, L. A., White, C. W., & Hill, S. J. (2015). Fluorescence- and bioluminescence-based approaches to study GPCR ligand binding. British journal of pharmacology, 172(11), 2744–2760. [Link]
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Lee, S. H., & Kim, Y. (2016). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 24(6), 612–618. [Link]
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Eshleman, A. J., Kristensen, J. L., Li, J., Calkins, M. M., & Janowsky, A. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of biomolecular screening, 13(3), 209–218. [Link]
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Wu, W. N., D'Souza, M. S., & Yochmowitz, M. G. (2017). The Dopamine Transporter Recycles via a Retromer-Dependent Postendocytic Mechanism: Tracking Studies Using a Novel Fluorophore-Coupling Approach. The Journal of neuroscience : the official journal of the Society for Neuroscience, 37(39), 9416–9427. [Link]
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Graves, A. L., Tomlinson, J. E., & Ramsey, A. J. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. PloS one, 7(6), e38973. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]
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MySkinRecipes. (S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethanol hydrochloride. Retrieved from [Link]
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PubChem. (S)-2-Amino-2-(3-methoxyphenyl)ethanol. Retrieved from [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]
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Wang, S., Volz, T. J., & Sames, D. (2012). New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). ACS chemical neuroscience, 3(10), 765–773. [Link]
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NIMH Psychoactive Drug Screening Program (PDSP). Assay Protocol Book. Retrieved from [Link]
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MySkinRecipes. (R)-2-Amino-2-(3-methoxyphenyl)ethanol. Retrieved from [Link]
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Martin, R. S., Henningsen, R. A., Suen, A., Apparsundaram, S., Leung, B., Jia, Z., ... & Milla, M. E. (2008). Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. The Journal of pharmacology and experimental therapeutics, 327(3), 853–863. [Link]
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Pallocca, G., Rovida, C., & Leist, M. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 36(1), 146–150. [Link]
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Niepel, M., Hafner, M., Mills, C. E., Subramanian, K., Williams, E. H., Chung, M., ... & Sorger, P. K. (2017). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv, 212431. [Link]
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Columbia University. (2025, August 6). Advancing the Monoaminergic Neurotransmission Investigative Toolbox: Integrating the Developments of Fluorescent Optical Tracers and Inhibitors. Retrieved from [Link]
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Gassen, N. C., Fries, G. R., Zannas, A. S., Hartmann, J., Zschocke, J., Hafner, K., ... & Rein, T. (2022). Common network effect-patterns after monoamine reuptake inhibition in dissociated hippocampus cultures. Translational psychiatry, 12(1), 81. [Link]
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Gould, G. G., Brooks, J. M., & Frazer, A. (2007). [3H]citalopram binding to serotonin transporter sites in minnow brains. Basic & clinical pharmacology & toxicology, 101(4), 273–279. [Link]
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Plenge, P., & Mellerup, E. (2005). Characterization of an allosteric citalopram-binding site at the serotonin transporter. European journal of pharmacology, 515(1-3), 27–34. [Link]
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Andersen, J., Olsen, L., Hansen, S. M., Taboureau, O., Jørgensen, F. S., Erikstrup, N., ... & Kristensen, A. S. (2010). Mutational mapping and modeling of the binding site for (S)-citalopram in the human serotonin transporter. The Journal of biological chemistry, 285(3), 2051–2063. [Link]
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Adebayo, A. A., & Sase, A. (2021). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. International journal of molecular sciences, 22(21), 11579. [Link]
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Wsol, A., D'Aquila, K. M., Varghese, J. O., Raushel, F. M., & Fitzpatrick, P. F. (2021). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. ACS chemical biology, 16(5), 837–846. [Link]
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Stevenson, G. W., Bilsky, E. J., & Negus, S. S. (2007). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of pharmacology and experimental therapeutics, 320(1), 249–259. [Link]
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Rabey, J. M., Shabtai, H., Graff, E., & Oberman, Z. (1993). [3H] dopamine uptake by platelet storage granules in Parkinson's disease. Life sciences, 53(23), 1753–1759. [Link]
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Yoo, K. H., Choi, K. H., Park, J. H., & Lee, J. Y. (2025, December 14). Comparative effectiveness of selective serotonin reuptake inhibitors versus serotonin-norepinephrine reuptake inhibitors in the risk of diagnostic conversion from unipolar depression to bipolar disorder. ResearchGate. Retrieved from [Link]
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Stopper, H., Gregor, S., & Seidel, A. (2011). The Role of the Dopamine Transporter in Dopamine-Induced DNA Damage. International journal of molecular sciences, 12(10), 6658–6671. [Link]
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Penmatsa, A., Wang, K. H., & Gouaux, E. (2013). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature, 503(7474), 85–90. [Link]
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Park, W. K., & Adelman, S. A. (2010). Ethanol alters endosomal recycling of human dopamine transporters. The Journal of biological chemistry, 285(14), 10816–10826. [Link]
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Saavedra, J. M., & Axelrod, J. (1973). Demonstration and Distribution of Phenylethanolamine in Brain and Other Tissues. Proceedings of the National Academy of Sciences of the United States of America, 70(3), 769–772. [Link]
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Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature structural & molecular biology, 26(7), 545–555. [Link]
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Daws, L. C., Montañez, S., Munn, J. L., Owens, W. A., Baganz, N. L., & Gould, G. G. (2002). Ethanol Inhibits Clearance of Brain Serotonin by a Serotonin Transporter-Independent Mechanism. The Journal of neuroscience : the official journal of the Society for Neuroscience, 22(15), 6431–6439. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride, a compound that, while not extensively characterized in publicly available safety literature, demands a cautious and systematic approach to its waste management based on its chemical structure and the established principles of laboratory safety.
Our professional responsibility compels us to treat unknown or uncharacterized substances with a high degree of caution. The procedures outlined herein are grounded in the established guidelines of the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), ensuring a methodology that is both scientifically sound and regulatorily compliant.
Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal
The first and most critical step in the disposal of any chemical is a thorough hazard assessment. In the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from structurally similar compounds, such as other amino alcohols and their hydrochloride salts.
Inferred Potential Hazards:
-
Corrosivity: Like many amino alcohols, this compound has the potential to be corrosive to skin and eyes.[1][2][3]
-
Toxicity: It may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]
-
Environmental Hazard: Uncontrolled release into the environment could be harmful to aquatic life. Do not allow the product to enter drains or watercourses.[4][5]
Based on these inferred hazards, This compound must be treated as hazardous waste. This necessitates a formal disposal pathway through your institution's designated hazardous waste management program.
| Hazard Category | Potential Effect | Primary Precaution |
| Acute Toxicity | Harmful if ingested, inhaled, or in contact with skin.[1][2] | Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. |
| Skin Corrosion/Irritation | May cause skin burns or irritation.[1][3] | Avoid direct contact. In case of contact, flush with copious amounts of water. |
| Eye Damage/Irritation | May cause serious eye damage.[1][3] | Wear safety glasses or goggles. Use an eyewash station immediately upon contact. |
| Environmental | Potentially harmful to aquatic organisms.[4] | Prevent entry into sewers and waterways.[4][5] |
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the safe disposal of this compound, from the point of generation to final hand-off to your institution's Environmental Health & Safety (EHS) department.
Figure 1. A stepwise workflow for the proper disposal of this compound.
Experimental Protocol: Laboratory-Scale Waste Collection
-
Waste Segregation:
-
At the point of generation (e.g., in a fume hood), collect all waste containing this compound. This includes neat (pure) compound, contaminated solutions, and any contaminated materials such as pipette tips, gloves, and weighing paper.
-
Do not mix this waste with other waste streams unless you have confirmed compatibility. Incompatible wastes can lead to dangerous chemical reactions.[6]
-
-
Container Selection:
-
For solid waste, use a designated, leak-proof container with a secure lid. A high-density polyethylene (HDPE) container is a suitable choice.
-
For liquid waste (e.g., solutions), use a sealable, chemical-resistant bottle. Again, HDPE or glass is appropriate, provided the waste does not contain hydrofluoric acid (which attacks glass).[7]
-
Ensure the container is clean and dry before adding waste to prevent unwanted reactions.
-
Never fill a liquid waste container more than 90% full to allow for vapor expansion.[8]
-
-
Labeling:
-
Attach a hazardous waste tag to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
List all components of the waste, including solvents and their approximate percentages.
-
Indicate the potential hazards (e.g., "Toxic," "Irritant").
-
Include the date of accumulation and the name of the principal investigator or laboratory contact.
-
-
Temporary Storage (Satellite Accumulation Area):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[9]
-
The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.
-
Store the waste away from incompatible materials, heat sources, and direct sunlight.
-
-
Waste Pickup:
-
Once the container is full or you are ready to dispose of it, contact your institution's EHS department to arrange for a pickup.
-
Follow your institution's specific procedures for requesting a waste collection.
-
Spill Management: Preparedness and Response
In the event of a spill, prompt and correct action is crucial to mitigate risks.
Spill Response Protocol:
-
Evacuate and Alert:
-
Immediately alert others in the vicinity and evacuate the immediate area.
-
If the spill is large or involves a highly volatile solvent, activate the fire alarm and evacuate the building.
-
-
Assess the Situation:
-
From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).
-
-
Don Appropriate PPE:
-
At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, a respirator may be necessary.
-
-
Containment and Cleanup:
-
For a small spill of solid material, carefully sweep it up using a dustpan and brush and place it in the designated hazardous waste container. Avoid creating dust.
-
For a small liquid spill, absorb the material using an inert absorbent, such as vermiculite, sand, or a commercial spill kit.[10]
-
Place the used absorbent material into the hazardous waste container.
-
-
Decontamination:
-
Wipe down the spill area with a suitable solvent (e.g., water, if the material is water-soluble), collecting the cleaning materials as hazardous waste.
-
Wash the area with soap and water.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and EHS department, even if it is minor.
-
Regulatory Framework and Institutional Compliance
The disposal of chemical waste is governed by a stringent regulatory framework established by the EPA under the Resource Conservation and Recovery Act (RCRA) and by OSHA's Hazard Communication Standard.[7] Adherence to these regulations is not optional. Your institution's EHS department is your primary resource for ensuring compliance with all local, state, and federal regulations.[11][12]
Key Compliance Points:
-
Waste Determination: The generator of the waste (i.e., you, the researcher) is responsible for determining if it is hazardous.[9]
-
Training: All laboratory personnel who handle hazardous waste must receive appropriate training.
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of.
By following these procedures, you contribute to a safe laboratory environment, protect our shared environment, and uphold the highest standards of scientific integrity and professional responsibility.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97%. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Government of Canada. (n.d.). Ethanol, 2-[(2-aminoethyl)amino] - information sheet. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2015). Ethanol, 2,2'-[(4-amino-3-nitrophenyl)imino]bis- and its monohydrochloride: Human health tier II assessment. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
-
U.S. Food & Drug Administration. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Washington State Department of Ecology. (n.d.). Step-by-Step Guide to Better Laboratory Management Practices. Retrieved from [Link]
-
DeGruyter. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
-
AFG Bioscience LLC. (n.d.). 2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate - SAFETY DATA SHEET. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). JPH05221935A - Method for producing amino alcohols.
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U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Navigating the Safe Handling of 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the precise and safe handling of chemical intermediates is paramount. This guide provides essential, immediate safety and logistical information for 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (CAS No. 1187932-17-7), a key building block in pharmaceutical synthesis. Our focus is to deliver field-proven insights and procedural guidance that extends beyond the product, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Profile and Core Safety Directives
This compound is classified with the GHS07 pictogram, indicating that it is an irritant.[1] The primary hazards associated with this compound are:
-
Skin Irritation (H315): May cause redness and irritation upon contact with skin.[1]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]
-
Respiratory Irritation (H335): Inhalation of dust or powder may lead to irritation of the respiratory tract.[1]
The signal word for this chemical is "Warning" .[1] Understanding these hazards is the first step in implementing a robust safety protocol. The causality is clear: direct contact with the skin, eyes, or respiratory system can lead to irritation, disrupting laboratory work and posing a health risk. Therefore, all handling procedures must be designed to prevent such contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE, which should be considered the minimum requirement for safe handling.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN166 or NIOSH standards. | Standard safety glasses do not provide a sufficient seal to protect against fine powders or splashes. Goggles are essential to prevent serious eye irritation.[1] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents direct skin contact, mitigating the risk of skin irritation.[1] Gloves should be inspected for integrity before each use and changed regularly. |
| Body Protection | A clean, buttoned lab coat. | Protects skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood. | Minimizes the potential for inhaling the powder, thus preventing respiratory tract irritation.[1] For weighing or operations that may generate dust, a fume hood is mandatory. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is a self-validating system for safety. Each step is designed to minimize exposure and ensure a controlled laboratory environment.
Preparation and Weighing
-
Designate a Handling Area: All work with this compound should be performed in a designated area, preferably within a certified chemical fume hood.
-
Assemble Materials: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of the compound within the fume hood to contain any airborne particles. Use anti-static weigh boats if necessary.
-
Container Management: Keep the primary container of this compound tightly sealed when not in use.
Solution Preparation and Use
-
Controlled Addition: When dissolving the solid, add it slowly and carefully to the solvent to avoid splashing.
-
Maintain Containment: Keep the reaction vessel within the fume hood throughout the procedure.
-
Post-Handling Hygiene: After handling, wash hands thoroughly with soap and water, even after removing gloves.[2]
Emergency Response: Spill and Exposure Protocols
Preparedness is key to mitigating the impact of any laboratory incident.
Spill Cleanup
In the event of a spill, a calm and methodical response is critical. The following workflow outlines the necessary steps.
Caption: Chemical Spill Cleanup Workflow.
Step-by-Step Spill Protocol:
-
Evacuate and Alert: For a small, manageable spill, alert colleagues in the immediate area. For a large spill, evacuate the laboratory and notify your supervisor and the institutional safety officer.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.
-
Containment: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of the contaminated waste according to your institution's hazardous waste procedures.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.
Disposal Plan
All waste containing this compound, including empty containers and contaminated materials from spills, must be treated as chemical waste.
-
Segregation: Collect all waste in a designated, labeled, and sealed container.
-
Compliance: Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash.
By integrating these safety protocols into your daily laboratory operations, you foster a culture of safety and ensure the reliable and secure progress of your research.
References
-
U.S. Food and Drug Administration. (2020, March 19). SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
